Mapracorat
Descripción
Propiedades
IUPAC Name |
(2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFOYBQOIPQFY-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC[C@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029572 | |
| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887375-26-0 | |
| Record name | Mapracorat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887375-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mapracorat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mapracorat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(R)-1,1,1-Trifluor-(4-(5-fluor-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[2-methylchinolin-5-yl]methyl}pentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAPRACORAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145V79YBVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mapracorat mechanism of action in ocular inflammation
An In-depth Technical Guide to the Ocular Anti-inflammatory Mechanism of Mapracorat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BOL-303242-X, ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties in preclinical and clinical investigations of ocular inflammatory diseases.[1][2] As a SEGRA, its mechanism is designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoid receptor activation from the side effects (transactivation) associated with traditional corticosteroids, such as elevated intraocular pressure.[2][3] This guide provides a detailed examination of this compound's molecular mechanism of action, supported by quantitative data from key experiments and detailed methodologies. It explores its interaction with the glucocorticoid receptor, its modulation of critical inflammatory signaling pathways, including MAPK and NF-κB, and its effects on inflammatory cell responses in the ocular environment.
Introduction: The Challenge of Ocular Inflammation and the Advent of SEGRAs
Ocular inflammation is a complex biological response involving a cascade of cellular and molecular events that can lead to discomfort, pain, and potentially vision loss. Conditions such as allergic conjunctivitis, dry eye disease, and post-operative inflammation are common clinical challenges.[4][5][6] For decades, glucocorticoids have been a cornerstone of treatment due to their broad and potent anti-inflammatory effects.[7] However, their long-term use is often limited by significant side effects, including increased intraocular pressure (IOP), cataract formation, and susceptibility to infection.[6][7] These adverse effects are primarily attributed to the transactivation of specific genes by the glucocorticoid receptor (GR).[5][8]
This has driven the development of Selective Glucocorticoid Receptor Agonists (SEGRAs), a class of compounds designed to retain the anti-inflammatory benefits of glucocorticoids while minimizing side effects.[2] SEGRAs aim to preferentially induce GR-mediated transrepression, the mechanism responsible for suppressing pro-inflammatory genes, while having a reduced capacity for GR-mediated transactivation.[5][8][9] this compound is a leading compound in this class, engineered for topical treatment of ocular and dermatological inflammatory disorders.[1][10]
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
This compound exerts its effects by binding with high affinity and selectivity to the human glucocorticoid receptor.[2][3] Unlike traditional steroids, its unique structure promotes a GR conformation that favors protein-protein interactions (transrepression) over direct DNA binding (transactivation).[5][9]
Transrepression: The Anti-Inflammatory Engine
The primary anti-inflammatory action of this compound is achieved through transrepression. Upon binding the GR, the this compound-GR complex translocates to the nucleus where it interferes with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This "tethering" mechanism does not involve direct binding of the GR to DNA but rather prevents these transcription factors from recruiting the necessary co-activators to initiate the transcription of inflammatory genes.[5] This leads to a potent, broad-spectrum reduction in the production of pro-inflammatory mediators.
Reduced Transactivation: The Safety Profile
The side effects of classical glucocorticoids are largely linked to the GR homodimerizing and binding to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, a process known as transactivation.[8][11] This can upregulate proteins like myocilin, which is associated with increased IOP.[3][12] this compound is designed to be less effective at inducing this process.[3][12] Studies in trabecular meshwork cells have shown that this compound acts as a partial agonist for myocilin induction, demonstrating a significantly reduced potential for elevating intraocular pressure compared to dexamethasone.[12][13]
Modulation of Key Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are mediated through the suppression of multiple signaling cascades that are crucial in the ocular inflammatory response.
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway
Inflammatory stimuli, such as hyperosmolarity in dry eye disease, activate stress-activated MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK).[5] These kinases phosphorylate and activate transcription factors like AP-1, leading to the production of cytokines. This compound has been shown to inhibit the phosphorylation of both p38 and JNK in human corneal epithelial cells.[5]
A key mechanism for this inhibition is the upregulation of MAP Kinase Phosphatase-1 (MKP-1).[2][14] MKP-1 is a negative regulator of the MAPK pathway that dephosphorylates and deactivates p38 and JNK. By augmenting MKP-1 expression, this compound establishes a potent feedback inhibition loop that dampens the inflammatory signal.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
Mapracorat (BOL-303242-X): A Technical Overview of a Novel Selective Glucocorticoid Receptor Agonist
Introduction
Mapracorat, also identified as BOL-303242-X and ZK-245186, is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of inflammatory conditions affecting the skin and eyes.[1][2][3] As a SEGRA, this compound is designed to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects, offering a potentially improved therapeutic index compared to traditional corticosteroids.[4][5] This document provides a detailed overview of its chemical structure, properties, mechanism of action, and findings from key experimental studies.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with a distinct non-steroidal structure. Its chemical identity and core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | [3] |
| Chemical Formula | C₂₅H₂₆F₄N₂O₂ | [1][3][6] |
| Molar Mass | 462.49 g·mol⁻¹ | [1][3] |
| CAS Number | 887375-26-0 | [3] |
| SMILES | Cc1ccc2c(cccc2n1)NC--INVALID-LINK--(C)c3cc(cc4CCOc43)F)(C(F)(F)F)O | [6] |
| InChI Key | VJGFOYBQOIPQFY-XMMPIXPASA-N | [1][3][6] |
Pharmacokinetic and Pharmacodynamic Properties
This compound's design as a "soft" glucocorticoid agonist is reflected in its pharmacokinetic profile, which is geared towards localized activity with minimal systemic exposure.[7]
| Parameter | Description | Source |
| Mechanism of Action | Selective Glucocorticoid Receptor Agonist (SEGRA) | [1][2] |
| Key Characteristics | Binds with high affinity and selectivity to the human glucocorticoid receptor.[5][7] | [5][7] |
| Exhibits potent anti-inflammatory effects primarily through transrepression mechanisms.[2] | [2] | |
| Shows lower potential for gene transactivation, which is linked to side effects.[5][7] | [5][7] | |
| Metabolism | Rapidly metabolized by liver microsomes. | [7] |
| Systemic Exposure | Low bioavailability (9%) after topical administration. | [7] |
| Half-life | Short half-life of approximately 2 hours after intravenous administration. | [7] |
| Distribution | High volume of distribution and high hepatic clearance. After topical ocular administration, it is widely distributed into ocular tissues with measurable levels up to 24 hours.[7] | [7] |
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which broadly activate the receptor, this compound's selective action favors pathways that suppress inflammation while minimizing those associated with adverse effects.
The primary anti-inflammatory mechanism of glucocorticoids is transrepression . This involves the GR monomer binding to and inhibiting pro-inflammatory transcription factors such as NF-κB and AP-1, thereby preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[2]
Conversely, many side effects of glucocorticoids are attributed to transactivation , where the GR dimer binds to glucocorticoid response elements (GREs) on DNA, leading to the expression of various genes, some of which are linked to metabolic issues and increased intraocular pressure (IOP).[8]
This compound is proposed to preferentially engage in transrepression while being a partial or weaker agonist for transactivation.[5][8] This dissociation is key to its improved safety profile. For instance, it behaves as a partial agonist in inducing myocilin, a protein linked to steroid-induced glaucoma.[4][7] Furthermore, studies have shown that this compound can uniquely upregulate RelB, an anti-inflammatory member of the alternative NF-κB pathway, representing a novel mechanism of action compared to traditional steroids like dexamethasone (B1670325).[9]
Summary of Preclinical and Clinical Findings
This compound has been evaluated in numerous preclinical models and several clinical trials for ocular and dermatological inflammatory diseases.
Preclinical Efficacy
| Model Type | Key Findings | Comparison to Control | Source |
| In Vitro Human Ocular Cells | Potently inhibited the release of allergy-related and pro-inflammatory cytokines/chemokines (RANTES, IL-6, MCP-1, etc.).[10] | Efficacy was comparable to dexamethasone.[10] | [10] |
| In Vitro Corneal Epithelial Cells (Hyperosmolar Stress) | Inhibited hyperosmolar-induced cytokine release and MAPK (p38, JNK) pathway activation.[4] | Activity was comparable to dexamethasone.[4] | [4] |
| In Vivo Rabbit Dry Eye Model | Maintained tear volume and tear breakup time (TBUT) at baseline levels.[8] | Fully efficacious, similar to dexamethasone.[8] | [8] |
| In Vivo Rabbit Paracentesis Model | Attenuated clinical signs of inflammation and reduced protein and PGE₂ levels in aqueous fluid.[8] | As effective as dexamethasone in reducing inflammation; more effective at lowering protein levels.[8] | [8] |
| In Vivo Guinea Pig Allergic Conjunctivitis | Reduced clinical signs, eosinophil infiltration, and conjunctival mRNA levels of CCL5 and CCL11.[7] | More effective than dexamethasone at inducing eosinophil apoptosis.[7] | [7] |
| Canine PBMC & Skin Inflammation Model | Inhibited TNFα secretion with an IC₅₀ of ~0.2 nmol/L and showed anti-inflammatory efficacy in vivo.[11] | Comparable efficacy to triamcinolone (B434) acetonide but with a better safety profile (less skin thinning).[11] | [11] |
| Safety Profile | Demonstrated a reduced ability to increase intraocular pressure (IOP) in normotensive rabbits compared to dexamethasone.[4][5][7] | Superior ocular safety profile compared to dexamethasone.[4][5][7] | [4][5][7] |
Clinical Trial Overview
| Clinical Trial ID | Phase | Condition | Status (as of latest available info) | Source |
| NCT00944632 | Phase II | Atopic Dermatitis | Completed in 2010. | [1] |
| NCT00905450 | Phase II | Inflammation following Cataract Surgery | Completed in 2010. | [1] |
| Not specified | Phase III | Inflammation following Cataract Surgery | Completed in 2011. | [1] |
| NCT01289431 | Not specified | Allergic Conjunctivitis (Conjunctival Allergen Challenge model) | Last updated in 2020. | [1][12] |
| NCT01163643 | Not specified | Dry Eye Syndrome | Mentioned in a reference. | [5] |
Note: As of early 2017, results for several of these trials had not been publicly released.[1]
Key Experimental Protocols
The characterization of this compound involved a range of standardized in vitro and in vivo methodologies.
In Vitro Hyperosmolar Stress Model in Human Corneal Epithelial Cells (HCEpiC)
This model simulates the inflammatory conditions of dry eye disease.[4]
-
Cell Culture: Primary or transformed Human Corneal Epithelial Cells (HCEpiC) are cultured in appropriate media (e.g., EpiLife).
-
Induction of Stress: Cells are exposed to hyperosmolar media (e.g., 440 mOsM) for a set period (e.g., 24 hours) to induce an inflammatory response. Control cells are kept in normal osmolar media (e.g., 317 mOsM).
-
Treatment: Concurrently with the stress induction, cells are treated with various concentrations of this compound, a positive control (e.g., dexamethasone), or vehicle.
-
Endpoint Analysis:
-
Cytokine Release: Supernatants are collected, and the levels of key inflammatory mediators (e.g., IL-6, IL-8, TNF-α) are quantified using multiplex immunoassays (e.g., Luminex).[4]
-
Signaling Pathway Activation: Cell lysates are analyzed to measure the phosphorylation of MAPK pathway proteins (p38, JNK) or the transcriptional activity of NF-κB and AP-1, typically via ELISA-based kits.[4]
-
In Vivo Rabbit Model of Paracentesis-Induced Inflammation
This model is used to evaluate the acute anti-inflammatory effects of topically applied compounds.[8]
-
Animal Model: New Zealand White rabbits are used.
-
Treatment: Animals are pre-treated topically with this compound ophthalmic suspension (e.g., 0.1%, 0.5%, 1.0%), a positive control (e.g., 0.1% dexamethasone), or vehicle.
-
Induction of Inflammation: Ocular inflammation is induced by performing a paracentesis (a small incision into the anterior chamber of the eye).
-
Endpoint Analysis:
-
Clinical Signs: Ocular inflammation is scored clinically at various time points post-procedure.
-
Biomarker Analysis: Aqueous humor is collected, and levels of total protein and prostaglandins (B1171923) (e.g., PGE₂) are measured to quantify the inflammatory response.[8]
-
This compound (BOL-303242-X) is a novel, non-steroidal SEGRA with potent anti-inflammatory properties demonstrated across a variety of preclinical models. Its mechanism of action, which favors the transrepression of inflammatory genes over the transactivation of genes linked to side effects, positions it as a compound with a potentially superior safety profile compared to traditional corticosteroids, particularly concerning intraocular pressure. While clinical trials have been conducted for several ocular and dermatological indications, the public availability of comprehensive results remains limited. The data gathered to date strongly support the therapeutic potential of selective glucocorticoid receptor modulation for treating inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
ZK-245186 (Mapracorat): A Deep Dive into its Discovery and Development as a Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-245186, also known as Mapracorat, is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist that emerged from research efforts to develop safer anti-inflammatory therapies.[1][2][3] Glucocorticoids are highly effective in treating inflammatory diseases, but their clinical use is often limited by a range of side effects.[1] The discovery of ZK-245186 was driven by the growing understanding of the molecular mechanisms of GR action, particularly the concept of separating the receptor's gene activation (transactivation) and gene repression (transrepression) functions.[1] It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many of the undesirable side effects are linked to transactivation.[1][4] ZK-245186 was designed as a "dissociated" agonist, aiming to preferentially induce transrepression and thereby retain therapeutic efficacy with an improved safety profile.[1] This technical guide provides a comprehensive overview of the discovery and development history of ZK-245186, detailing its pharmacological properties, mechanism of action, and clinical evaluation.
Discovery and Preclinical Development
The discovery of ZK-245186 was the result of a targeted effort to identify non-steroidal GR ligands with a dissociated profile.[1] Researchers sought compounds that would selectively induce the transrepression functions of the GR while having minimal to no transactivating activity.[1]
Pharmacological Profile
ZK-245186 is a potent anti-inflammatory agent with a demonstrated efficacy in various in vitro and in vivo models of inflammation.[1][5] Its pharmacological activity is characterized by the inhibition of pro-inflammatory cytokine secretion and T-cell proliferation.[1]
Data Presentation: In Vitro Pharmacology of ZK-245186
| Parameter | Target | Cell Type | Value | Reference |
| Binding Affinity (CF) | Glucocorticoid Receptor (GR) | - | 1.9 ± 0.5 | [6] |
| Mineralocorticoid Receptor (MR) | - | 45 ± 11.8 | [6] | |
| Progesterone Receptor (PR) | - | No binding | [6] | |
| Androgen Receptor (AR) | - | No binding | [6] | |
| Functional Activity (IC50) | IL-6 Inhibition | Human Corneal Epithelial Cells | 0.97 nM | |
| MCP-1 Inhibition | Human Corneal Epithelial Cells | Not specified | ||
| TNF-α Inhibition | Canine Peripheral Blood Mononuclear Cells | ~0.2 nM | [7] | |
| Collagenase Promoter Activity | - | 1.6 nmol·L⁻¹ | ||
| Transactivation (EC50) | MMTV Promoter | - | >1000 nmol·L⁻¹ | [6] |
CF (Competition Factor) is defined as the IC50 of the test compound divided by the IC50 of the reference compound (dexamethasone for GR). A higher CF value indicates lower affinity.
Mechanism of Action: Selective Glucocorticoid Receptor Agonism
The primary mechanism of action of ZK-245186 is its selective activation of the glucocorticoid receptor. Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Traditional glucocorticoids cause the GR to form homodimers, which then bind to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of various genes, many of which are associated with side effects.[1] In contrast, ZK-245186 is thought to favor a monomeric conformation of the GR. This monomeric GR does not efficiently bind to GREs but can interact with and inhibit other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression.[1][4][8] This process, known as transrepression, is the basis for the anti-inflammatory effects of ZK-245186.[1][4]
Preclinical Safety and Efficacy
In vivo studies in animal models of inflammatory skin conditions, such as irritant and allergic contact dermatitis, demonstrated that topically applied ZK-245186 has potent anti-inflammatory efficacy comparable to classical glucocorticoids like mometasone (B142194) furoate.[1] Crucially, ZK-245186 exhibited a significantly better safety profile, with a lower potential for inducing skin atrophy, a common side effect of topical steroids.[1]
Experimental Protocols
In Vivo Model: Mouse Contact Hypersensitivity
A standard and relevant preclinical model for evaluating the efficacy of topical anti-inflammatory agents is the mouse model of contact hypersensitivity.
Methodology:
-
Sensitization: On day 0, a sensitizing agent, such as dinitrofluorobenzene (DNFB) or picryl chloride, is applied to a shaved area of the mouse's abdomen or back.[9][10] A typical solution would be 0.5% DNFB in a vehicle of acetone (B3395972) and olive oil (4:1 ratio).[10]
-
Challenge: On day 5, a lower concentration of the same sensitizing agent (e.g., 0.2% DNFB) is applied to the ears of the mice.[9]
-
Treatment: The test compound, ZK-245186 ointment, or a vehicle control is applied topically to the ears shortly after the challenge.[9]
-
Evaluation: Ear swelling is measured at 24 and 48 hours post-challenge using a micrometer. The difference in ear thickness before and after the challenge serves as a measure of the inflammatory response. The efficacy of the treatment is determined by the percentage of inhibition of ear swelling compared to the vehicle-treated group.[9]
Clinical Development
ZK-245186 (this compound) has undergone clinical evaluation for several inflammatory conditions, primarily in topical formulations for dermatological and ophthalmic indications.[2][3]
A Phase 2, double-blind, randomized, vehicle-controlled study (NCT01359787) was conducted to evaluate the efficacy and safety of three different concentrations of this compound ointment in subjects with atopic dermatitis.[11][12] The study, which enrolled 197 participants, was completed in September 2011.[11] Another open-label study in Japan (Study 15519) assessed the adrenal suppression potential of this compound 0.1% ointment in adults with atopic dermatitis and was completed in April 2012.[13]
For ophthalmic indications, a Phase 2 dose-ranging study (NCT01289431) evaluated the safety and efficacy of a this compound ophthalmic formulation in subjects with allergic conjunctivitis and was completed in April 2011.[3] Additionally, a study (NCT00905450) evaluated this compound versus vehicle for the treatment of inflammation following cataract surgery.[3]
As of late 2025, the publicly available clinical trial data does not indicate progression to Phase 3 trials for atopic dermatitis. The development for this indication may have been discontinued (B1498344) or is pending further evaluation.
Conclusion
ZK-245186 (this compound) represents a significant advancement in the field of glucocorticoid research, embodying the principles of a selective glucocorticoid receptor agonist. Its discovery and preclinical development have provided strong evidence for the feasibility of dissociating the anti-inflammatory effects of GR activation from some of the undesirable side effects. The compound demonstrated potent anti-inflammatory activity with a favorable safety profile in preclinical models. While it has progressed to Phase 2 clinical trials for atopic dermatitis and other inflammatory conditions, its future clinical development trajectory remains to be fully elucidated. The story of ZK-245186 underscores the potential of targeting specific GR-mediated pathways to develop safer and more effective anti-inflammatory therapies.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. reveragen.com [reveragen.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Atopic Dermatitis || Eczema | Study 15616 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 13. Atopic Dermatitis || Eczema | Study 15519 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Mapracorat: A Technical Whitepaper on a Selective Glucocorticoid Receptor Agonist (SEGRA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mapracorat (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal Selective Glucocorticoid Receptor Agonist (SEGRA) engineered to dissociate the anti-inflammatory effects of traditional glucocorticoids from their associated adverse effects. Classical glucocorticoids exert their action through two primary mechanisms: transactivation, which is linked to metabolic side effects, and transrepression, which is largely responsible for their anti-inflammatory properties. This compound binds with high affinity and selectivity to the human glucocorticoid receptor (GR), preferentially mediating the transrepressive pathway.[1][2] Its unique mechanism involves not only the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1 but also the upregulation of key anti-inflammatory proteins, including MAP Kinase Phosphatase-1 (MKP-1) and RelB.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its evaluation.
Introduction to Selective Glucocorticoid Receptor Agonism
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their clinical utility is often limited by a range of side effects, such as increased intraocular pressure, skin atrophy, and metabolic disturbances.[4][5] These effects are primarily mediated by the glucocorticoid receptor, a ligand-dependent transcription factor.[6] The discovery that the anti-inflammatory actions (transrepression) and many adverse effects (transactivation) are mediated by distinct molecular interactions has driven the development of SEGRAs.[7][8] These compounds aim to retain the therapeutic benefits of glucocorticoids while minimizing their side-effect profile by selectively modulating GR conformation to favor transrepression.[7] this compound is a leading example of this class, having been evaluated in clinical trials for topical treatment of inflammatory ocular and skin conditions.[4][9]
Molecular Mechanism of Action
Upon binding its ligand, the GR can modulate gene expression through two main pathways. This compound's selectivity is rooted in its ability to induce a GR conformation that preferentially engages in transrepression.
Transactivation vs. Transrepression
-
Transactivation: In this pathway, the ligand-bound GR homodimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, directly activating their transcription.[8][10] This process is associated with many of the metabolic and endocrine side effects of glucocorticoids.[7]
-
Transrepression: This mechanism involves the GR monomer interfering with the activity of other transcription factors, notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[6] By tethering to these pro-inflammatory factors, the GR blocks their ability to transcribe inflammatory genes, such as those for cytokines and chemokines.[7] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5]
This compound is designed to be a potent mediator of transrepression while being a less effective inducer of transactivation, which contributes to its improved safety profile, particularly the reduced risk of elevating intraocular pressure.[2]
Upregulation of Anti-Inflammatory Mediators
Beyond classical transrepression, this compound employs distinct mechanisms to resolve inflammation:
-
MAPK Phosphatase-1 (MKP-1) Augmentation: this compound enhances the expression of MKP-1, a critical negative regulator of the MAP kinase (MAPK) signaling pathways. By dephosphorylating and deactivating p38 MAPK, MKP-1 shortens the activation course of this key pro-inflammatory pathway, thereby inhibiting the production of mediators like TNF-α and prostaglandin (B15479496) E2 (PGE2).
-
RelB Upregulation: Uniquely compared to traditional steroids, this compound has been shown to upregulate RelB, an anti-inflammatory member of the alternative NF-κB pathway.[3] This provides an additional, distinct mechanism for controlling inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding and Functional Selectivity
| Parameter | Receptor | Value / Description | Assay Type | Reference |
|---|---|---|---|---|
| Binding Affinity | Human Glucocorticoid Receptor (GR) | High, comparable to Dexamethasone | Radioligand Binding Assay | [2] |
| Receptor Selectivity | Progesterone Receptor (PR) | Low Affinity | Competitive Binding Assay | [2] |
| Mineralocorticoid Receptor (MR) | Low Affinity | Competitive Binding Assay | [2] | |
| Androgen Receptor (AR) | No Activity | Transactivation Assay | [2] |
| | Estrogen Receptor α (ERα) | No Activity | Transactivation Assay |[2] |
Table 2: In Vitro Anti-Inflammatory Potency (IC₅₀ Values)
| Target Mediator | Cell Type | Stimulus | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| TNF-α | Canine PBMCs | LPS | ~0.2 | |
| IL-6 | Human Corneal Epithelial Cells | Hyperosmolar Stress | ~0.97 | |
| IL-6 | Human Conjunctival Fibroblasts | IL-1β | ~2 | [9] |
| IL-8 | Human Conjunctival Fibroblasts | IL-1β | ~4 | [9] |
| MCP-1 | Human Conjunctival Fibroblasts | IL-1β | ~7 | [9] |
| G-CSF | Human Conjunctival Fibroblasts | IL-1β | ~7 | [9] |
| Multiple Cytokines | Human Conjunctival Cells | IL-4/IL-13 + TNF-α | Significant inhibition at 10 nM | |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a labeled ligand.
-
Principle: A constant concentration of a radiolabeled or fluorescently labeled GR agonist (e.g., [³H]-dexamethasone or a fluorescent ligand) is incubated with a source of GR (e.g., purified recombinant protein or cell lysate).[3] The unlabeled test compound (this compound) is added in increasing concentrations. The concentration of the test compound that displaces 50% of the labeled ligand is the IC₅₀, which can be used to calculate the inhibitory constant (Ki).
-
Materials:
-
GR Source: Purified recombinant human GR or cell lysate from cells overexpressing GR.
-
Labeled Ligand: e.g., [³H]-dexamethasone or Fluormone™ GS Red.[2]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier like BSA to reduce non-specific binding.
-
Separation System: Multi-well filter plates (e.g., glass fiber) to separate bound from free ligand.
-
Detection System: Scintillation counter (for radioligands) or fluorescence polarization reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a multi-well plate, add the GR preparation, the fixed concentration of labeled ligand, and the various concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C).[2]
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound ligand.
-
Quantify the bound labeled ligand remaining on the filter using the appropriate detection system.
-
Plot the percentage of bound ligand against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vitro Cytokine Release Assay
This assay measures the ability of this compound to inhibit the production and secretion of inflammatory cytokines from immune or structural cells.
-
Principle: Cells are stimulated with an inflammatory agent (e.g., LPS, TNF-α) in the presence or absence of this compound. After an incubation period, the concentration of cytokines in the cell culture supernatant is quantified.
-
Materials:
-
Cells: e.g., Human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophages, human corneal epithelial cells, or human conjunctival fibroblasts.[9]
-
Stimulus: Lipopolysaccharide (LPS), IL-1β, TNF-α, or hyperosmolar media.[9]
-
Test Compound: this compound, serially diluted.
-
Culture Medium and Plates.
-
Quantification Kit: ELISA or multiplex immunoassay (e.g., Luminex) for target cytokines (e.g., TNF-α, IL-6, IL-8, MCP-1).[9]
-
-
Procedure:
-
Seed cells in a multi-well culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Add the inflammatory stimulus to the wells (except for unstimulated controls).
-
Incubate for a period sufficient for cytokine production (e.g., 18-24 hours).
-
Collect the culture supernatant.
-
Measure the concentration of cytokines in the supernatant according to the manufacturer's protocol for the chosen immunoassay.
-
Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.
-
Western Blotting for MKP-1 and RelB Expression
This protocol is used to detect changes in the protein levels of MKP-1 and RelB following treatment with this compound.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
Cell Treatment & Lysis: Treat cells (e.g., RAW 264.7 macrophages or human keratocytes) with stimulus (e.g., LPS) in the presence or absence of this compound for the desired time.[3] Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MKP-1, RelB, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to determine relative protein expression.
-
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This method quantifies changes in the gene expression of inflammatory mediators in response to this compound.
-
Principle: RNA is extracted from treated cells, reverse-transcribed into complementary DNA (cDNA), and then the amount of specific target cDNA is amplified and quantified in real-time using a fluorescent dye or probe.
-
Procedure:
-
Cell Treatment: Treat cells as described in the cytokine release assay (Section 4.2).
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT)s.
-
qPCR Reaction: Set up qPCR reactions in a multi-well plate containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α, CCL5) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument measures the fluorescence increase at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
-
Conclusion
This compound represents a significant advancement in the field of anti-inflammatory therapeutics. As a selective glucocorticoid receptor agonist, its molecular mechanism is tailored to maximize anti-inflammatory efficacy through transrepression while minimizing the transactivation-associated side effects common to traditional corticosteroids. Preclinical data robustly support its potency in downregulating a wide array of inflammatory mediators across multiple cell types and in vivo models. The detailed protocols provided herein offer a framework for the continued investigation and evaluation of this compound and other next-generation SEGRAs in drug development pipelines.
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]
- 5. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Mapracorat: A Deep Dive into its Anti-Inflammatory Mechanism via Pro-inflammatory Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Mapracorat (also known as BOL-303242-X or ZK 245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved safety profile compared to traditional corticosteroids.[1][2][3] This technical guide explores the core mechanism of this compound's action, focusing on its robust inhibition of pro-inflammatory cytokines. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
Core Mechanism of Action: Selective Glucocorticoid Receptor Modulation
This compound exerts its anti-inflammatory effects by binding selectively to the glucocorticoid receptor (GR).[2] Unlike classical glucocorticoids, which can lead to undesirable side effects through broad gene activation (transactivation), SEGRAs like this compound are designed to preferentially engage in a mechanism called transrepression.[1][2] This process interferes with the activity of pro-inflammatory transcription factors, thereby suppressing the expression of genes involved in the inflammatory cascade.
The primary pathways influenced by this compound include:
-
Inhibition of Transcription Factors: The this compound-GR complex inhibits the transcriptional activity of key pro-inflammatory factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][4] This is achieved through a tethering mechanism or by competing for nuclear co-activators.[1]
-
Modulation of MAPK Pathways: this compound has been shown to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are mitogen-activated protein kinases (MAPKs) crucial for regulating the production of pro-inflammatory cytokines.[1][4]
-
Upregulation of Anti-Inflammatory Proteins: this compound's mechanism also involves the potentiation of endogenous anti-inflammatory regulators. It enhances the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which deactivates p38, and upregulates RelB, an anti-inflammatory member of the NF-κB family.[4][5]
Quantitative Data on Cytokine Inhibition
This compound has demonstrated potent, dose-dependent inhibition of a wide range of pro-inflammatory cytokines and chemokines across various in vitro models. Its potency is often comparable to that of dexamethasone, a classical glucocorticoid.
Table 1: IC50 Values for this compound in Human Corneal Epithelial Cells (HCEpiC) Stimulus: Hyperosmolar Conditions (440 mOsm)
| Cytokine | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Significance |
| IL-6 | 0.97 | 0.38 | Not significantly different[1] |
| MCP-1 | Not specified | Not specified | - |
Table 2: IC50 Values for this compound in Human Conjunctival Epithelial Cells (HConEpiC) Stimulus: IL-4 + TNF-α
| Cytokine/Chemokine | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Significance |
| Eotaxin-3 | 2.0 ± 1.2 | 16.1 ± 12.9 | Not significantly different[6] |
| IL-6 | 7.2 ± 3.9 | 11.8 ± 2.5 | Not significantly different[6] |
| MCP-1 | 3.0 ± 0.04 | 1.0 ± 0.1 | Not significantly different[6] |
| RANTES | 2.7 ± 1.0 | 14.2 ± 7.5 | Not significantly different[6] |
| CTACK | 3.1 ± 1.8 | 8.6 ± 7.0 | Not significantly different[6] |
| IL-8 | 3.0 ± 1.8 | 11.9 ± 8.5 | Not significantly different[6] |
| ICAM-1 | 0.56 ± 0.27 | 0.75 ± 0.36 | Not significantly different[6] |
Table 3: Inhibition Data in LPS-Stimulated Raw 264.7 Macrophages
| Cytokine | This compound Concentration | Observation |
| GM-CSF | 10 nM | Significant inhibition observed[4] |
| GM-CSF | 100 nM | Maximal inhibition reached[4] |
| TNF-α | 100 nM | Significant inhibition within 4 hours[4] |
Experimental Protocols
The anti-inflammatory effects of this compound have been characterized using a variety of robust experimental models and techniques.
-
Cell Lines:
-
Human Corneal Epithelial Cells (HCEpiC): Used to model ocular surface inflammation, particularly in the context of dry eye disease.[1]
-
Human Conjunctival Epithelial Cells (HConEpiC) and Fibroblasts (HConF): Employed to study allergic and inflammatory responses in the conjunctiva.[6][7]
-
Raw 264.7 Macrophages: A murine macrophage cell line used to investigate inflammatory responses to stimuli like lipopolysaccharide (LPS).[4]
-
Human Keratocytes: Primary cells used to study inflammatory mechanisms in the cornea.[5]
-
-
Inflammatory Stimuli:
-
Hyperosmolar Media: To mimic the osmotic stress characteristic of dry eye disease, cells were cultured in media with elevated osmolarity (e.g., 440 mOsM).[1][8]
-
Cytokine Cocktails: Combinations of cytokines such as Interleukin-4 (IL-4) or Interleukin-13 (IL-13) plus Tumor Necrosis Factor-alpha (TNF-α) were used to simulate an allergic inflammatory environment.[6][7]
-
Lipopolysaccharide (LPS): Used to induce a strong inflammatory response in macrophages via Toll-like receptor 4 (TLR4) signaling.[4]
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine used as a provoking agent.[5]
-
-
Luminex Multiplex Bead Technology: This high-throughput method was frequently used for the simultaneous measurement of multiple cytokines and chemokines (e.g., IL-6, IL-8, MCP-1, RANTES) in cell culture media.[1][6][7][8] Briefly, media samples are incubated with antibody-coated beads, followed by detection antibodies, allowing for the quantification of several analytes from a small sample volume.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Utilized for measuring the concentration of specific proteins, such as prostaglandin (B15479496) E2 (PGE2), and for assessing the DNA binding activity of transcription factors like NF-κB.[4][5]
-
Western Blotting: Employed to determine the protein levels of key signaling molecules, including RelA and RelB of the NF-κB family, to elucidate mechanistic pathways.[5]
-
Reporter Gene Assays: Used to assess the transcriptional activity of NF-κB and AP-1.[1] This involves transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the transcription factor of interest.
-
Cell-Based ELISA for MAPK Phosphorylation: This method was used to determine the phosphorylation state of MAPKs like p38 and JNK, providing insight into the activation status of these signaling pathways.[1]
Evidence from In Vivo Models
Studies in animal models of allergic conjunctivitis have corroborated the in vitro findings. In ovalbumin-sensitized guinea pigs, topical administration of this compound after an allergen challenge was effective in:
-
Reducing clinical signs of the late-phase ocular allergic reaction.[3][9]
-
Decreasing the infiltration of eosinophils into the conjunctiva.[9]
-
Lowering the conjunctival mRNA levels and protein expression of key chemokines (CCL5, CCL11) and pro-inflammatory cytokines (IL-1β, TNF-α).[3][9][10]
These results confirm that this compound effectively prevents both the early and late phases of the allergic response at the ocular level.[2]
Conclusion
This compound is a potent inhibitor of pro-inflammatory cytokine production, acting through a selective, transrepressive mechanism on the glucocorticoid receptor. It effectively downregulates key inflammatory signaling pathways involving NF-κB, AP-1, and MAPKs, while also upregulating endogenous anti-inflammatory proteins. Quantitative data from multiple in vitro models demonstrate its efficacy is comparable to traditional steroids like dexamethasone. These mechanistic attributes, coupled with evidence of a favorable safety profile regarding side effects like increased intraocular pressure, position this compound as a promising therapeutic candidate for a range of inflammatory ocular and skin diseases.[2][3][9]
References
- 1. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Vision: this compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]
- 9. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
The Role of Mapracorat in MAP Kinase Phosphatase-1 (MKP-1) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapracorat (BOL-303242-X, ZK245186) is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] A key mechanism underlying its anti-inflammatory action is the augmentation of MAP kinase phosphatase-1 (MKP-1) expression.[4][5] This guide provides an in-depth technical overview of the role of this compound in modulating MKP-1 expression, summarizing quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound and MKP-1
This compound is a selective ligand for the glucocorticoid receptor (GR), designed to dissociate the transrepression and transactivation activities of the receptor.[2][6] This selectivity is thought to contribute to its reduced side-effect profile.[1][6] Its anti-inflammatory effects are mediated, at least in part, through the inhibition of pro-inflammatory signaling cascades, a process in which MKP-1 plays a crucial role.[4][6]
MKP-1, also known as dual-specificity phosphatase 1 (DUSP1), is a critical negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] Specifically, MKP-1 dephosphorylates and inactivates key inflammatory kinases such as p38 and c-Jun N-terminal kinase (JNK).[4][8][9] By upregulating MKP-1, this compound effectively dampens the inflammatory response orchestrated by these MAPK pathways.
Mechanism of Action: this compound's Influence on MKP-1
This compound enhances MKP-1 expression, particularly in the presence of an inflammatory stimulus.[5] While this compound alone may not significantly induce MKP-1, its presence markedly potentiates the induction of MKP-1 in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[5] This augmented MKP-1 expression leads to a more rapid deactivation of p38 and its downstream targets, thereby shortening the duration of the inflammatory signal.[4]
The induction of MKP-1 by glucocorticoid receptor agonists like this compound is a multi-faceted process involving:
-
Transcriptional Upregulation: The glucocorticoid receptor, when activated by this compound, can increase the transcription of the MKP-1 gene. This is thought to occur through a "tethering" mechanism, where the GR complex interacts with other transcription factors, such as AP-1 and NF-κB, at the MKP-1 promoter, rather than through direct binding to a glucocorticoid response element (GRE).[6]
-
Post-Translational Stabilization: Glucocorticoids have been shown to attenuate the proteasomal degradation of the MKP-1 protein, leading to its accumulation within the cell.[10][11][12] This dual action of increasing synthesis and decreasing degradation ensures a robust and sustained level of this key anti-inflammatory protein.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on inflammatory mediators and signaling molecules, primarily through its influence on the MKP-1 pathway.
| Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators | |
| Mediator | Effect of this compound |
| GM-CSF Production | Potent inhibition in LPS-stimulated Raw 264.7 macrophages.[5] |
| TNF-α Production | Potent inhibition in LPS-stimulated Raw 264.7 macrophages.[4][5] |
| COX-2 Expression | Substantial attenuation in LPS-stimulated macrophages.[5] |
| Prostaglandin E2 (PGE2) Production | Substantial attenuation in LPS-stimulated macrophages.[5] |
| IL-6, IL-8, MCP-1 Release | Inhibition in hyperosmolar-stimulated human corneal epithelial cells, with comparable activity and potency to dexamethasone.[6] |
| Concentration Range for Substantial Inhibition | 10-100 nM [5] |
| Table 2: Effects of this compound on MAPK Signaling Components | |
| Signaling Molecule | Effect of this compound Pre-treatment |
| MKP-1 Expression | Markedly enhanced in LPS-stimulated Raw 264.7 macrophages, with potency similar to dexamethasone.[4][5] |
| p38 Activation | Shortened activation course following LPS stimulation.[4][5] |
| MK-2 (p38 downstream target) Activation | Shortened activation course following LPS stimulation.[5] |
| JNK Activation | Suppression of hyperosmolarity-induced phosphorylation in human corneal epithelial cells.[6] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols used to investigate the role of this compound in MKP-1 expression.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for Raw 264.7, supplemented with fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).
-
Treatment Protocol:
-
Cells are seeded in multi-well plates at a predetermined density.
-
Prior to stimulation, cells are often pre-treated with varying concentrations of this compound (e.g., 1-1000 nM) or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Inflammatory stimulus is then added. This can be LPS (e.g., 100 ng/mL) for macrophage studies or hyperosmolar media for corneal epithelial cell studies.[5][6]
-
Cells or culture supernatants are harvested at various time points post-stimulation for downstream analysis.
-
Western Blotting for Protein Expression and Phosphorylation
-
Purpose: To quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., MKP-1, p38, JNK).
-
Methodology:
-
Cell Lysis: Treated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies specific for MKP-1, total p38, phospho-p38, etc.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Purpose: To measure the mRNA levels of MKP-1 and pro-inflammatory cytokine genes.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with gene-specific primers for MKP-1, TNF-α, etc., and a housekeeping gene (e.g., GAPDH) for normalization. A SYBR Green or TaqMan-based detection method is typically used.
-
Analysis: Relative gene expression is calculated using the ΔΔCt method.
-
ELISA for Cytokine Quantification
-
Purpose: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Methodology:
-
Culture supernatants from treated cells are collected.
-
A commercial ELISA kit specific for the cytokine of interest is used according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway for MKP-1 induction.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound exerts significant anti-inflammatory effects through the strategic upregulation of MKP-1. By enhancing both the transcription and protein stability of MKP-1, this compound effectively curtails the activity of pro-inflammatory MAPK pathways, leading to a reduction in the production of inflammatory mediators.[4][5][10][11] The detailed protocols and pathways outlined in this guide provide a framework for further research into the therapeutic potential of this compound and other selective glucocorticoid receptor agonists in the treatment of inflammatory diseases.
References
- 1. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of this compound, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP kinase phosphatase-1, a gatekeeper of the acute innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAP kinase phosphatase-1, a critical negative regulator of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
- 11. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
Early Phase Clinical Trial Results and Preclinical Profile of Mapracorat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapracorat (BOL-303242-X, formerly ZK245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of various inflammatory skin and ocular disorders. As a SEGRA, this compound was designed to retain the potent anti-inflammatory properties of traditional glucocorticoids while minimizing the side effects associated with their use, such as increased intraocular pressure. This technical guide synthesizes the available data from early-phase clinical trials and significant preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways and workflows. While this compound has undergone Phase 1, 2, and 3 clinical trials for conditions including psoriasis, atopic dermatitis, allergic conjunctivitis, and post-operative ocular inflammation, the full results of many of these studies have not been publicly released. This document compiles the accessible information to provide a comprehensive overview for the scientific community.
Introduction
Glucocorticoids are highly effective anti-inflammatory agents, but their long-term use is limited by a range of side effects. This compound emerged as a promising therapeutic candidate by selectively binding to the glucocorticoid receptor (GR) and primarily mediating its anti-inflammatory effects through transrepression of pro-inflammatory genes, with less transactivation activity that is linked to adverse effects.[1][2] Preclinical studies have demonstrated its potent anti-inflammatory activity, comparable to that of classical steroids like dexamethasone, in various in vitro and in vivo models of inflammation.[3][4] Several clinical trials have been completed to evaluate its efficacy and safety in humans.[1][3]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data for this compound, primarily from preclinical and in vitro experiments, due to the limited publication of detailed clinical trial results.
Table 1: Preclinical In Vitro Anti-Inflammatory Activity
| Parameter | Cell Type | Stimulus | Effect of this compound | Control | Source |
| TNFα Secretion (IC50) | Canine Peripheral Blood Mononuclear Cells (PBMCs) | --- | ~0.2 nmol/L | --- | [5] |
| Cytokine Release (Eotaxin-1, IL-6, IL-8, MCP-1, RANTES) | Human Conjunctival Fibroblasts (HConF) | IL-13 + TNF-α | Significant inhibition at 10 nM | Dexamethasone (comparable efficacy) | [4] |
| Cytokine/Chemokine Release (RANTES, CTACK, GM-CSF, IL-6, IP-10, MCP-1) | Human Conjunctival Epithelial Cells (HConEpiC) | IL-4 + TNF-α | Significant inhibition at 10 nM for most analytes | Dexamethasone (comparable efficacy) | [4] |
| Eotaxin-3 Levels | Human Conjunctival Epithelial Cells (HConEpiC) | IL-4 + TNF-α | Significant decrease at 3, 10, 30, 100, and 300 nM | Dexamethasone (significant decrease at 30, 100, and 300 nM) | [4] |
| Inflammatory Mediator Production (GM-CSF, TNF-α, PGE₂) | Raw 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition (substantial at 10-100 nM) | --- | [6] |
Table 2: Overview of Early-Phase Clinical Trials
| Trial Identifier | Phase | Condition | Intervention | Primary Outcome Measures | Status (as of last update) | Source |
| NCT03399526 | 1 | Plaque-type Psoriasis | This compound 0.1% ointment vs. 4 reference products | Psoriatic infiltrate thickness (PIT) measured by ultrasound | Completed | [7][8] |
| NCT01359787 | 2 | Atopic Dermatitis | This compound ointment (3 concentrations) vs. vehicle | Efficacy and safety evaluation | Completed | [9][10] |
| NCT01289431 | 2 | Allergic Conjunctivitis | This compound ophthalmic formulation vs. vehicle | Ocular itching and conjunctival redness | Completed | [5][11] |
| NCT01736462 | 1 | Healthy Subjects | This compound ophthalmic suspension, 3% | Corneal endothelial cell density changes | Completed | [12] |
| NCT01298752 | 3 | Ocular Inflammation and Pain Following Cataract Surgery | This compound ophthalmic suspension, 3% vs. vehicle | Proportion of subjects with complete resolution of anterior chamber cells; ocular pain score | Terminated | [13][14] |
| NCT01230125 | --- | Ocular Inflammation Following Cataract Surgery | This compound ophthalmic suspension, 3% vs. vehicle | Percentage of participants with complete resolution of anterior chamber cells and flare | --- | [15] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. As a GR agonist, it promotes the transrepression of pro-inflammatory transcription factors.
NF-κB Signaling Pathway
This compound demonstrates a dual mechanism on the NF-κB pathway. It partially attenuates the classical (pro-inflammatory) pathway, similar to traditional steroids. Uniquely, it also upregulates RelB, an anti-inflammatory member of the alternative NF-κB pathway, providing a novel anti-inflammatory mechanism.[16][17]
MAPK Signaling Pathway
This compound inhibits the activation of p38 and JNK MAPKs, which in turn reduces the transcriptional activity of AP-1 and contributes to the suppression of NF-κB.[18] This effect is partly mediated by enhancing the expression of MAP Kinase Phosphatase-1 (MKP-1), a negative regulator of MAPKs.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Psoriasis | Study 16599 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Atopic Dermatitis || Eczema | Study 15616 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound Ophthalmic Suspension, 3% for the Treatment of Ocular Inflammation Following Cataract Surgery | Clinical Research Trial Listing [centerwatch.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Mapracorat: A Deep Dive into its Potential Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapracorat (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for its therapeutic potential in inflammatory skin conditions, most notably atopic dermatitis. As a SEGRA, this compound is designed to preferentially mediate the transrepressive actions of the glucocorticoid receptor (GR), which are associated with anti-inflammatory effects, while minimizing the transactivational activities linked to some of the undesirable side effects of traditional corticosteroids.[1] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's potential in dermatology, including its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects through selective binding to the glucocorticoid receptor, leading to the modulation of downstream signaling pathways. A key aspect of its mechanism is the differential regulation of gene expression, favoring the repression of pro-inflammatory genes over the activation of genes associated with metabolic side effects.
Modulation of the MAPK Signaling Pathway
A significant component of this compound's anti-inflammatory activity is its ability to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, this compound enhances the expression of MAP Kinase Phosphatase-1 (MKP-1), a crucial negative regulator of MAPK signaling.[2] By upregulating MKP-1, this compound leads to the dephosphorylation and subsequent deactivation of p38 MAPK and its downstream target, MAPK-activated protein kinase-2 (MK-2).[2] This cascade ultimately results in the potent inhibition of pro-inflammatory mediator production.[2]
Inhibition of Pro-inflammatory Cytokines
Preclinical studies have demonstrated that this compound effectively inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2] This inhibition is a direct consequence of the aforementioned MAPK pathway modulation.
Preclinical Efficacy Data
The anti-inflammatory properties of this compound have been quantified in in vitro studies. The following tables summarize the key findings from a study by Zhang et al. (2012) using lipopolysaccharide (LPS)-stimulated Raw 264.7 murine macrophages.[2]
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | Concentration of this compound | Incubation Time | % Inhibition (compared to LPS alone) |
| TNF-α | 100 nM | 4 hours | ~50% |
| TNF-α | 100 nM | 8 hours | ~70% |
| TNF-α | 100 nM | 16 hours | ~80% |
| GM-CSF | 100 nM | 4 hours | ~60% |
| GM-CSF | 100 nM | 8 hours | ~85% |
| GM-CSF | 100 nM | 16 hours | ~90% |
Table 2: Dose-Dependent Inhibition of GM-CSF Production by this compound
| Concentration of this compound | % Inhibition of GM-CSF (compared to LPS alone) |
| 1 nM | ~20% |
| 10 nM | ~50% |
| 100 nM | ~80% |
Clinical Trials in Atopic Dermatitis
This compound has undergone Phase II clinical evaluation for the topical treatment of atopic dermatitis. A double-blind, randomized, vehicle-controlled, multicenter study (NCT01359787) was completed, which assessed the efficacy and safety of this compound ointment in three concentrations (0.01%, 0.03%, and 0.1%) over a four-week period in subjects with atopic dermatitis. However, the results of this study have not been publicly disclosed.
Experimental Protocols
Inhibition of TNF-α and GM-CSF Production in Raw 264.7 Macrophages
This protocol is based on the methodology described by Zhang et al. (2012).[2]
1. Cell Culture:
-
Raw 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells were seeded in 24-well plates and allowed to adhere overnight.
-
The culture medium was then replaced with fresh medium containing either vehicle (DMSO) or varying concentrations of this compound.
-
After a 1-hour pre-incubation with this compound, cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS).
-
Supernatants were collected at specified time points (e.g., 4, 8, and 16 hours).
3. Cytokine Measurement:
-
The concentrations of TNF-α and GM-CSF in the collected supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage inhibition of cytokine production was calculated by comparing the cytokine levels in this compound-treated, LPS-stimulated cells to those in vehicle-treated, LPS-stimulated cells.
Western Blot Analysis of MKP-1 Upregulation
This protocol is also adapted from Zhang et al. (2012).[2]
1. Cell Culture and Treatment:
-
Raw 264.7 cells were cultured as described above.
-
Cells were treated with this compound or vehicle, followed by LPS stimulation for various durations.
2. Protein Extraction:
-
At the end of the treatment period, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Cell lysates were centrifuged to pellet cellular debris, and the supernatant containing the protein extract was collected.
3. Protein Quantification:
-
The total protein concentration in each lysate was determined using a bicinchoninic acid (BCA) protein assay.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with a primary antibody specific for MKP-1.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities were quantified using densitometry software, and the expression of MKP-1 was normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising therapeutic candidate for inflammatory dermatological conditions due to its selective glucocorticoid receptor agonism. Its well-defined mechanism of action, centered on the upregulation of MKP-1 and subsequent inhibition of the MAPK signaling pathway, provides a strong rationale for its anti-inflammatory effects. The preclinical data robustly demonstrate its ability to suppress key pro-inflammatory cytokines. While the full clinical potential of this compound in atopic dermatitis remains to be elucidated pending the public release of Phase II trial data, the foundational scientific evidence positions it as a significant molecule of interest in the development of next-generation anti-inflammatory dermatological therapies.
References
Pharmacokinetic Properties of Topical Mapracorat Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapracorat (BOL-303242-X, ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of inflammatory skin and ocular conditions such as atopic dermatitis, psoriasis, and allergic conjunctivitis.[1][2] As a SEGRA, this compound is designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoid receptor (GR) activation from the metabolic side effects (transactivation), potentially offering a superior therapeutic index compared to traditional corticosteroids.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic properties of topical this compound formulations, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of known quantitative data.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding with high affinity and selectivity to the human glucocorticoid receptor.[1] Unlike classic corticosteroids, its primary mechanism involves the transrepression of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This leads to a downstream reduction in the expression of inflammatory cytokines, chemokines, and adhesion molecules.[5]
Key aspects of this compound's mechanism of action include:
-
Inhibition of MAPK Pathways: this compound has been shown to inhibit the hyperosmolarity-induced phosphorylation of p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPKs).[4]
-
Upregulation of Anti-inflammatory Proteins: It enhances the expression of MAP Kinase Phosphatase-1 (MKP-1), a negative regulator of MAPK signaling, thereby contributing to the resolution of inflammation.[4] A unique aspect of its action is the potentiation of the anti-inflammatory NF-κB alternative pathway through the upregulation of RelB.[6]
Signaling Pathway of this compound
References
- 1. japsonline.com [japsonline.com]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective glucocorticoid receptor agonist this compound displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Mapracorat's Modulation of Eosinophil Apoptosis in Allergic Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage and perpetuation of the allergic cascade. Their prolonged survival at inflammatory sites is a critical factor in the pathophysiology of allergic diseases. Mapracorat (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) designed to offer a potent anti-inflammatory profile with a reduced risk of side effects associated with traditional corticosteroids.[1] This technical guide details the mechanism by which this compound induces eosinophil apoptosis, presenting key quantitative data from preclinical studies and outlining the experimental protocols used to generate this evidence. The document provides a comprehensive resource for researchers in immunology and drug development exploring novel therapeutic approaches for allergic disorders.
Introduction: The Role of Eosinophils and the Therapeutic Rationale for this compound
Allergic reactions, particularly in their late phase, are characterized by the infiltration and activation of eosinophils in affected tissues, such as the conjunctiva in allergic conjunctivitis.[2][3] These granulocytes release a host of pro-inflammatory mediators, including cytotoxic granule proteins and cytokines, which amplify the inflammatory response and cause tissue damage. A key strategy for controlling allergic inflammation is to reduce the number of eosinophils at the site of inflammation.
Glucocorticoids are effective anti-inflammatory agents partly because they induce eosinophil apoptosis (programmed cell death), thus limiting their lifespan and pathogenic contribution.[4] However, their utility can be limited by side effects stemming from broad gene activation (transactivation).[4][5] this compound emerges as a selective glucocorticoid receptor agonist (SEGRA) that preferentially mediates gene repression (transrepression) over transactivation.[1][4] This dissociated profile suggests that this compound can retain the anti-inflammatory benefits of glucocorticoids, such as inducing eosinophil apoptosis, while potentially mitigating transactivation-related side effects like increased intraocular pressure.[2][3][6]
Mechanism of Action: Selective Glucocorticoid Receptor Agonism
This compound exerts its effects by binding with high affinity and selectivity to the glucocorticoid receptor (GR).[1][7] Upon binding, the this compound-GR complex modulates gene expression. The primary anti-inflammatory mechanism is thought to be transrepression, where the complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1] This leads to the suppression of genes encoding cytokines, chemokines, and other inflammatory mediators. In contrast to classical steroids, this compound has a reduced capacity to initiate transactivation, a process linked to many undesirable side effects.[4][7][8] This preferential action is central to its improved safety profile.
Quantitative Data: In Vivo and In Vitro Efficacy
Studies have demonstrated this compound's effectiveness in both animal models of allergic conjunctivitis and in vitro assays using human eosinophils. The following tables summarize the key quantitative findings.
Table 1: In Vivo Effects of this compound in a Guinea Pig Model of Allergic Conjunctivitis[2]
| Parameter | Treatment Group | Result (24h post-challenge) | % Reduction vs. OVA Control |
| Eosinophil Infiltration | OVA Control | Numerous Infiltrating Eosinophils | N/A |
| (Cells/section) | This compound (0.3%) | Significant Reduction | Dose-dependent |
| Dexamethasone (0.1%) | Significant Reduction | Dose-dependent | |
| Eosinophil Peroxidase Activity | OVA Control | 100% (Normalized) | N/A |
| (Tears) | This compound (0.3%) | Significant Reduction | ~60% |
| Dexamethasone (0.1%) | Significant Reduction | ~65% | |
| Apoptotic Eosinophils | OVA Control | Baseline Level | N/A |
| (TUNEL+ cells/mm²) | This compound (0.3%) | Significant Increase | More effective than Dex |
| Dexamethasone (0.1%) | Significant Increase | - | |
| Chemokine mRNA Expression | This compound (0.3%) | Significant Reduction | Dose-dependent |
| (Fold change vs. Control) | Dexamethasone (0.1%) | Significant Reduction | Dose-dependent |
OVA: Ovalbumin
Table 2: In Vitro Effects of this compound on Human Eosinophils[4]
| Assay | Parameter | This compound | Dexamethasone |
| Spontaneous Apoptosis | Efficacy (vs. Control) | Higher Efficacy | Potent |
| (Flow Cytometry) | Potency | Same Potency | Same Potency |
| Cytokine-Sustained Survival | Inhibition | Higher Efficacy in Counteracting | Effective |
| (GM-CSF/IL-5) | |||
| Eosinophil Migration | IC50 (vs. PAF) | 0.020 µM | 0.064 µM |
| (Transwell Assay) | |||
| Chemokine Release | IC50 (IL-8) | ~0.1 µM | ~0.1 µM |
| (Luminex Assay) | |||
| Transactivation Marker | Annexin I Induction | Less Potent | Potent |
| (Flow Cytometry) | CXCR4 Induction | Less Potent | Potent |
IC50: Half-maximal inhibitory concentration; PAF: Platelet-activating factor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vivo Model: Guinea Pig Allergic Conjunctivitis[2]
This model evaluates the late-phase allergic reaction, which is characterized by eosinophil infiltration.
-
Animal Model : Male Dunkin-Hartley guinea pigs are sensitized by intraperitoneal and subcutaneous injections of ovalbumin (OVA).
-
Allergen Challenge : After a sensitization period, allergic conjunctivitis is induced by topical instillation of OVA into the conjunctival sac.
-
Drug Administration : this compound, dexamethasone, or vehicle is administered topically 2 hours after the allergen challenge to target the developing late-phase reaction.
-
Clinical Assessment : Clinical signs such as tearing, redness, and edema are scored at various time points.
-
Eosinophil Infiltration Analysis : 24 hours post-challenge, animals are euthanized. Eyes are enucleated, and conjunctival tissues are processed for histology. Eosinophils are identified and counted in tissue sections stained with hematoxylin (B73222) and eosin.
-
Eosinophil Peroxidase (EPO) Assay : Tear fluid and conjunctival tissue homogenates are analyzed for EPO activity, a quantitative marker of eosinophil presence.
-
Apoptosis Detection (TUNEL Assay) : Conjunctival tissue sections are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to identify apoptotic cells. Co-staining with an eosinophil-specific marker confirms apoptosis within the eosinophil population.
-
Gene Expression Analysis : Total RNA is extracted from conjunctival tissue, and quantitative real-time PCR is performed to measure mRNA levels of chemokines like CCL5 and CCL11.
In Vitro Model: Human Eosinophil Apoptosis and Function[4]
These assays directly assess the effect of this compound on human eosinophils.
-
Eosinophil Isolation : Eosinophils are isolated from the peripheral blood of healthy or mildly atopic donors using density gradient centrifugation followed by immunomagnetic negative selection (Eosinophil Isolation Kit).
-
Cell Culture : Isolated eosinophils are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Apoptosis Assay :
-
Spontaneous Apoptosis : Eosinophils are incubated with various concentrations of this compound, dexamethasone, or vehicle for 24-48 hours.
-
Cytokine-Sustained Survival : To mimic the inflammatory milieu, eosinophil apoptosis is inhibited by adding survival-promoting cytokines like IL-5 or GM-CSF. The ability of this compound to overcome this pro-survival signal is then tested.
-
Detection : Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining. Annexin V-positive/PI-negative cells are identified as early apoptotic. Caspase-3 activation can also be measured by Western blot.
-
-
Migration Assay (Transwell) : The ability of eosinophils to migrate towards a chemoattractant, such as platelet-activating factor (PAF), is assessed using a Transwell chamber. Eosinophils are pre-incubated with this compound and placed in the upper chamber, while the chemoattractant is in the lower chamber. Migrated cells in the lower chamber are counted after several hours.
-
Cytokine Release Assay : Eosinophils are stimulated (e.g., with ionomycin) in the presence of this compound. Supernatants are collected, and the concentration of released cytokines and chemokines (e.g., IL-8, RANTES/CCL5) is measured using a multiplex immunoassay (Luminex).
Conclusion
The available preclinical data strongly support the role of this compound as a potent inducer of eosinophil apoptosis. In a relevant animal model of allergic conjunctivitis, this compound effectively reduces eosinophil infiltration and activity, an effect linked to a direct pro-apoptotic mechanism.[2] In vitro studies using primary human eosinophils confirm this, demonstrating that this compound not only induces spontaneous apoptosis but also counteracts the pro-survival effects of inflammatory cytokines.[4] Notably, this compound achieves this with a potency similar to or greater than dexamethasone, while exhibiting a reduced transactivation profile.[1][4] This body of evidence highlights this compound's potential as a targeted therapy for eosinophil-driven allergic diseases, offering a promising avenue for drug development professionals seeking to improve the treatment landscape for allergic inflammation.
References
- 1. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 2. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eosinophil as a cellular target of the ocular anti-allergic action of this compound, a novel selective glucocorticoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
Mapracorat's Molecular Mechanisms Beyond Direct Glucocorticoid Receptor Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapracorat (BOL-303242-X, ZK-245186) is a non-steroidal selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] While its primary molecular target is the glucocorticoid receptor, the therapeutic efficacy of this compound is intrinsically linked to its ability to modulate a complex network of downstream signaling pathways and transcription factors. This technical guide provides an in-depth exploration of these molecular targets beyond simple GR binding, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the intricate signaling cascades involved. The primary mechanism of this compound's action involves GR-mediated transrepression of key pro-inflammatory transcription factors and modulation of the mitogen-activated protein kinase (MAPK) signaling cascade.[1]
Modulation of Pro-Inflammatory Transcription Factors
A cornerstone of this compound's anti-inflammatory effect is its ability to suppress the activity of critical pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][4] This action is largely achieved through GR-mediated transrepression, a process where the this compound-activated GR complex interferes with the transcriptional activity of other DNA-bound transcription factors without directly binding to glucocorticoid response elements (GREs) in the DNA.[1]
Inhibition of NF-κB and AP-1 Transcriptional Activity
Studies in human corneal epithelial cells have demonstrated that this compound significantly decreases hyperosmolar-induced increases in both NF-κB and AP-1 transcriptional activity.[1] This inhibitory effect on these transcription factors leads to a downstream reduction in the expression of various pro-inflammatory cytokines and chemokines.[1][5]
Upregulation of the Anti-Inflammatory Protein RelB
In a distinct mechanism beyond classical transrepression, this compound has been shown to uniquely upregulate RelB, an anti-inflammatory member of the NF-κB alternative pathway in human ocular cells.[6] This novel action suggests a more nuanced modulation of the NF-κB system than that observed with traditional steroids.[6] While dexamethasone (B1670325) shows partial attenuation of the classical NF-κB pathway, this compound potentiates this anti-inflammatory mechanism through the rapid upregulation of RelB.[6]
Interference with the MAP Kinase (MAPK) Signaling Pathway
This compound exerts significant control over inflammatory responses by modulating the MAPK signaling pathway, a critical cascade in the cellular response to external stressors.[1]
Inhibition of p38 and JNK Phosphorylation
In human corneal epithelial cells exposed to hyperosmolar stress, this compound has been shown to inhibit the phosphorylation and subsequent activation of p38 and c-Jun N-terminal kinase (JNK), two key MAPKs.[1] The activation of p38 is known to regulate NF-κB activity, while JNK activation leads to the stimulation of AP-1.[1] By suppressing the activation of these upstream kinases, this compound effectively dampens the activity of their downstream transcription factor targets.[1]
Upregulation of MAP Kinase Phosphatase-1 (MKP-1)
A key mechanism for the deactivation of the p38 pathway by this compound is the enhanced expression of MAP Kinase Phosphatase-1 (MKP-1).[7] MKP-1 is a critical negative regulator of MAPKs.[7] this compound augments the expression of MKP-1, which in turn leads to an accelerated deactivation of p38.[7] This results in a shortened activation course of p38 and its downstream target, MAPK-activated protein kinase-2 (MK-2), following cellular stimulation.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various molecular targets as reported in the literature.
| Target | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| p38 Phosphorylation | Human Corneal Epithelial Cells | Hyperosmolarity (440 mOsM) | Not specified | Inhibition of phosphorylation | [1] |
| JNK Phosphorylation | Human Corneal Epithelial Cells | Hyperosmolarity (440 mOsM) | Not specified | Inhibition of phosphorylation | [1] |
| NF-κB Transcriptional Activity | Human Corneal Epithelial Cells | Hyperosmolarity | Not specified | Significant decrease | [1] |
| AP-1 Transcriptional Activity | Human Corneal Epithelial Cells | Hyperosmolarity | Not specified | Significant decrease | [1] |
| GM-CSF Production | Raw 264.7 Macrophages | LPS | 100 nM | Inhibition | [7] |
| TNF-α Production | Raw 264.7 Macrophages | LPS | 100 nM | Inhibition | [7] |
| COX-2 Expression | Raw 264.7 Macrophages | LPS | 10-100 nM | Substantial attenuation | [7] |
| PGE2 Production | Raw 264.7 Macrophages | LPS | 10-100 nM | Substantial attenuation | [7] |
| Eotaxin-1, IL-6 Release | Human Conjunctival Fibroblasts | IL-13 + TNF-α | 3-300 nM | Significant inhibition | [5] |
| Eotaxin-3, RANTES, ICAM-1 | Human Conjunctival Fibroblasts | IL-13 + TNF-α | 3-300 nM | Significant dose-dependent decrease | [5] |
Experimental Protocols
Cell-Based ELISA for MAPK Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of p38 and JNK MAPKs.
-
Methodology:
-
Human corneal epithelial cells (T-HCEpiC) were seeded in 96-well plates.
-
Cells were treated with this compound or dexamethasone for a specified pre-incubation period.
-
Hyperosmolar stress was induced by changing the medium to 440 mOsM.
-
After a 30-minute incubation, cells were fixed.
-
Fixed cells were incubated with primary antibodies specific for phosphorylated p38 or JNK, and with primary antibodies for total p38 or JNK.
-
A horseradish peroxidase-conjugated secondary antibody was added.
-
A colorimetric substrate was added, and the absorbance was read on a plate reader.
-
The ratio of phosphorylated to total protein was calculated to determine the level of activation.[1]
-
Reporter Gene Assay for NF-κB and AP-1 Transcriptional Activity
-
Objective: To assess the effect of this compound on the transcriptional activity of NF-κB and AP-1.
-
Methodology:
-
T-HCEpiC cells were co-transfected with a reporter plasmid containing luciferase gene constructs driven by either NF-κB or AP-1 response elements, and a renilla luciferase control plasmid.
-
Transfected cells were treated with this compound or dexamethasone.
-
Hyperosmolar stress was induced.
-
After a 6-hour incubation, cell lysates were collected.
-
Luciferase and renilla luciferase activities were measured using a luminometer.
-
The ratio of firefly to renilla luciferase activity was calculated to normalize for transfection efficiency.[1]
-
Western Blotting for RelA and RelB Protein Levels
-
Objective: To measure the effect of this compound on the protein levels of NF-κB family members RelA and RelB.
-
Methodology:
-
Human keratocytes were cultured and treated with this compound or dexamethasone, with or without interleukin (IL)-1β stimulation.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against RelA or RelB.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.[6]
-
Measurement of Cytokine Production by Immunoassay
-
Objective: To quantify the effect of this compound on the production of cytokines and other inflammatory mediators.
-
Methodology:
-
Various cell types (e.g., human keratocytes, Raw 264.7 macrophages, human conjunctival fibroblasts) were cultured and treated with this compound or dexamethasone in the presence of a pro-inflammatory stimulus (e.g., IL-1β, LPS, IL-13 + TNF-α).[5][6][7]
-
Cell culture supernatants were collected after a specified incubation period.
-
The concentrations of cytokines (e.g., IL-6, IL-8, TNF-α, GM-CSF) and other mediators (e.g., PGE2) in the supernatant were measured using specific ELISA kits or Luminex multiplex immunoassay technology.[5][6][7]
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathways modulated by the this compound-GR complex.
Caption: Workflow for Cell-Based ELISA of MAPK Phosphorylation.
References
- 1. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Vision: this compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]
- 5. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mapracorat synthesis protocol for laboratory use
Application Notes and Protocols for Mapracorat
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) with potent anti-inflammatory properties.[1][2] As a SEGRA, it is designed to preferentially mediate the transrepression of pro-inflammatory transcription factors over the transactivation of genes associated with the side effects of traditional corticosteroids.[1] This profile makes this compound a promising therapeutic candidate for inflammatory conditions, particularly in ophthalmology and dermatology.[2][3]
Chemical Properties
| Property | Value |
| IUPAC Name | (2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol |
| Molecular Formula | C25H26F4N2O2 |
| Molar Mass | 462.489 g·mol−1 |
| CAS Number | 887375-26-0 |
| Synonyms | ZK-245186, BOL-303242-X |
Synthesis Protocol
A detailed, step-by-step synthesis protocol for this compound for laboratory use is not publicly available in peer-reviewed literature. The synthesis involves a multi-step organic reaction to construct its pyrrolopyridinone core with stereochemical purity.[1] Patented routes for structurally related compounds exist, and it is known that this compound was synthesized by Bayer Schering Pharma.[4] Researchers interested in obtaining this compound should consider sourcing it from commercial chemical suppliers.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, this compound's mechanism is thought to be biased towards transrepression, leading to a more favorable safety profile.
The key signaling pathways modulated by this compound include:
-
MAPK Pathway Modulation : this compound augments the expression of MAPK phosphatase-1 (MKP-1).[1] MKP-1 is a negative regulator that deactivates p38 MAPK and JNK, thereby inhibiting downstream inflammatory signaling.[1][4]
-
NF-κB Pathway Inhibition : this compound inhibits the classical NF-κB pathway, a key driver of pro-inflammatory cytokine production. It achieves this by inhibiting the transcriptional activities of NF-κB.[5]
-
Upregulation of RelB : Uniquely, this compound has been shown to upregulate RelB, a component of the alternative, anti-inflammatory NF-κB pathway.[1]
-
AP-1 Inhibition : this compound also inhibits the transcriptional activity of activator protein-1 (AP-1), another critical transcription factor in the inflammatory response.[5]
Through these mechanisms, this compound potently inhibits the production of various pro-inflammatory mediators, including TNF-α, GM-CSF, IL-6, IL-8, and PGE2.[1][4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.[4]
1. Cell Culture:
-
Culture Raw 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle (DMSO) for 4 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a specified time (e.g., 4, 8, or 16 hours).
3. Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and GM-CSF using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for MKP-1 Expression:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MKP-1 and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an appropriate chemiluminescent substrate.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assays.
Quantitative Data Summary
In Vitro Efficacy
| Cell Type | Stimulant | Measured Mediator | This compound Concentration | % Inhibition / Effect | Reference |
| Raw 264.7 Macrophages | LPS (100 ng/mL) | TNF-α Production | 100 nM | Significant inhibition at 4, 8, and 16 hours | [4] |
| Raw 264.7 Macrophages | LPS (100 ng/mL) | GM-CSF Production | 100 nM | Significant inhibition at 4, 8, and 16 hours | [4] |
| Human Corneal Epithelial Cells | Hyperosmolar Stress | IL-6 Release | 100 nM | ~50% | [5] |
| Human Corneal Epithelial Cells | Hyperosmolar Stress | IL-8 Release | 100 nM | ~60% | [5] |
In Vivo Efficacy in Rabbit Models
| Model | Treatment | Parameter | Result | Reference |
| Atropine-induced Dry Eye | 0.5% & 1.0% this compound | Tear Volume | Maintained baseline levels | [6] |
| Atropine-induced Dry Eye | 0.5% & 1.0% this compound | Corneal Staining | Significantly reduced | [6] |
| Paracentesis-induced Inflammation | 0.5% & 1.0% this compound | Aqueous Humor Protein | Significantly reduced | [6] |
| Paracentesis-induced Inflammation | 0.1%, 0.5%, & 1.0% this compound | Aqueous Humor PGE2 | Significantly reduced | [6] |
| Ocular Normotension | 0.1% & 1.0% this compound (6 weeks) | Intraocular Pressure (IOP) | No significant effect | [6] |
Conclusion
This compound is a potent selective glucocorticoid receptor agonist with a promising anti-inflammatory profile. While a detailed synthesis protocol is not publicly available, its mechanism of action and biological effects have been well-characterized in various preclinical models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in inflammatory diseases.
References
- 1. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Developing a Stable Topical Formulation of Mapracorat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a stable topical formulation of Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA). These guidelines are intended to assist researchers in creating a formulation with optimal physical and chemical stability, suitable for preclinical and clinical evaluation.
Introduction to this compound and Topical Formulation Challenges
This compound (also known as BOL-303242-X or ZK-245186) is a non-steroidal anti-inflammatory compound that has been investigated for topical treatment of inflammatory skin and ocular diseases.[1][2] As a SEGRA, it offers the potential for potent anti-inflammatory effects with a better safety profile compared to traditional corticosteroids.[2] The development of a stable and effective topical formulation is crucial for its therapeutic success.
Key challenges in formulating topical drugs like this compound include ensuring drug solubility, permeability through the skin barrier, and maintaining physical and chemical stability of the final product.[3] This requires careful selection of excipients and a thorough understanding of the drug's degradation pathways.[3][4]
Pre-formulation Studies
Before developing the final formulation, a series of pre-formulation studies are essential to characterize the physicochemical properties of this compound.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Experimental Protocol | Purpose |
| Solubility | Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., propylene (B89431) glycol, ethanol (B145695), polyethylene (B3416737) glycol 400, various oils) at different temperatures. | To identify suitable solvent systems for the formulation. |
| Partition Coefficient (Log P) | Determine the octanol-water partition coefficient to understand the lipophilicity of this compound. | To predict skin penetration and select appropriate vehicle type (e.g., cream, ointment). |
| Hygroscopicity | Assess the moisture absorption of this compound at different relative humidity levels. | To determine the need for protective packaging and control of manufacturing environment. |
| Solid-State Characterization | Utilize techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify the crystalline form and any potential polymorphs. | To ensure consistent physical properties of the API. |
Experimental Protocol: Solubility Determination
-
Materials: this compound powder, selected solvents (e.g., propylene glycol, ethanol, PEG 400, mineral oil, isopropyl myristate), shaker water bath, analytical balance, HPLC-UV system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples in a shaker water bath at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated HPLC-UV method.
-
Express solubility in mg/mL.
-
Formulation Development
The choice of a topical formulation (e.g., cream, gel, ointment) will depend on the intended therapeutic application and the physicochemical properties of this compound. An oil-in-water (o/w) cream is a versatile option for many dermatological applications.
Table 2: Example of a Generic Oil-in-Water (O/W) Cream Formulation for this compound
| Phase | Ingredient | Function | Concentration Range (% w/w) |
| Oil Phase | Cetyl Alcohol | Stiffening agent, co-emulsifier | 2.0 - 5.0 |
| Stearyl Alcohol | Stiffening agent, co-emulsifier | 2.0 - 5.0 | |
| Isopropyl Myristate | Emollient, penetration enhancer | 5.0 - 15.0 | |
| Polysorbate 80 | O/W Emulsifier | 1.0 - 5.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Solvent, humectant, preservative | 5.0 - 20.0 | |
| Glycerin | Humectant | 2.0 - 10.0 | |
| Carbomer 940 | Gelling agent, viscosity modifier | 0.1 - 0.5 | |
| Active Phase | This compound | Active Pharmaceutical Ingredient | 0.1 - 1.0 |
| Preservative & Other | Phenoxyethanol (B1677644) | Preservative | 0.5 - 1.0 |
| Trolamine | Neutralizing agent for Carbomer | q.s. to pH 5.5-6.5 | |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01 - 0.1 |
Experimental Protocol: Preparation of this compound O/W Cream
-
Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearyl alcohol, isopropyl myristate, and Polysorbate 80. Heat to 70-75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, disperse Carbomer 940 in purified water with agitation. Add propylene glycol and glycerin and heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization to form a uniform emulsion.
-
Cooling and Neutralization: Cool the emulsion to approximately 40°C with gentle stirring. Add trolamine to neutralize the Carbomer and achieve the desired viscosity.
-
Active Ingredient Incorporation: Dissolve this compound and BHT in a small amount of ethanol or propylene glycol and add it to the cream base with continuous mixing until uniform.
-
Preservative Addition and Final Mixing: Add phenoxyethanol and continue mixing until the cream is homogenous and has cooled to room temperature.
-
Final pH Adjustment: Check and adjust the final pH of the cream to the target range of 5.5-6.5.
Stability Testing
Stability testing is performed to ensure that the formulation maintains its quality, safety, and efficacy throughout its shelf life. The protocols should follow the International Council for Harmonisation (ICH) guidelines.[5][6]
Table 3: Stability Testing Protocol for this compound Topical Formulation
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogenous, white to off-white, smooth cream |
| Color | Visual Inspection | No significant change in color |
| Odor | Olfactory Assessment | No development of unusual odors |
| pH | pH meter | Within ± 0.5 units of the initial value |
| Viscosity | Rotational Viscometer | Within ± 10% of the initial value |
| Assay of this compound | Validated HPLC-UV method | 90.0% - 110.0% of the label claim |
| Related Substances/Degradation Products | Validated HPLC-UV or LC-MS method | Individual unknown impurity: ≤ 0.2%, Total impurities: ≤ 1.0% |
| Microbial Limits | USP <61> and <62> | Meets acceptance criteria for non-sterile topical products |
| Particle Size/Globule Size | Microscopic analysis or laser diffraction | No significant change in globule size distribution or crystal growth |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[7][8]
-
Acid/Base Hydrolysis:
-
Treat a sample of the this compound formulation with 0.1N HCl and another with 0.1N NaOH at 60°C for up to 48 hours.
-
Neutralize the samples at various time points and analyze for degradation products by HPLC.
-
-
Oxidative Degradation:
-
Treat a sample of the formulation with 3% hydrogen peroxide at room temperature for up to 48 hours.
-
Analyze samples at various time points for degradation products.
-
-
Thermal Degradation:
-
Store the formulation at an elevated temperature (e.g., 60°C) for up to two weeks.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the exposed sample and a dark control for degradation.
-
Analytical Methodologies
A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.
Experimental Protocol: HPLC Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (likely in the range of 250-350 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh a portion of the cream formulation.
-
Disperse the cream in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate to extract the drug.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter before injection.
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Formulation Development and Stability Testing
Caption: Workflow for developing a stable topical formulation.
References
- 1. acdlabs.com [acdlabs.com]
- 2. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Mapracorat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapracorat (also known as BOL-303242-X and ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) with potent anti-inflammatory properties.[1][2][3][4] As a SEGRA, this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes, a mechanism associated with anti-inflammatory effects, over the transactivation of genes linked to the undesirable side effects of traditional corticosteroids.[2][4][5] These application notes provide a detailed overview of in vitro assay methods to evaluate the efficacy of this compound, complete with experimental protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[2][4] This binding leads to the modulation of gene expression through several key pathways:
-
Transrepression of Pro-inflammatory Transcription Factors: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing the expression of downstream inflammatory mediators.[5]
-
Upregulation of Anti-inflammatory Proteins: this compound has been shown to enhance the expression of anti-inflammatory proteins, including MAP Kinase Phosphatase-1 (MKP-1) and RelB.[1][6] MKP-1 is a negative regulator of the p38 MAPK pathway, which is involved in the production of cytokines.[1] RelB is an anti-inflammatory member of the NF-κB family.[6]
The following diagram illustrates the signaling pathway of this compound.
Caption: this compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's in vitro efficacy from various studies.
Table 1: Inhibition of Pro-inflammatory Mediators
| Cell Type | Stimulant | Mediator | IC50 (nM) | Reference |
| Human Corneal Epithelial Cells | Hyperosmolarity | IL-6 | 0.97 | [5] |
| Human Corneal Epithelial Cells | Hyperosmolarity | MCP-1 | ~1-10 | [5] |
| Canine PBMC | - | TNF-α | ~0.2 | [7][8] |
Table 2: Dose-dependent Inhibition of Cytokine and Chemokine Release
| Cell Type | Stimulant | Mediator | This compound Concentration (nM) | % Inhibition | Reference |
| Raw 264.7 Macrophages | LPS | PGE2 | 100 | >70% | [9] |
| Human Conjunctival Fibroblasts | IL-13 + TNF-α | Eotaxin-1, IL-6, IL-8, MCP-1, RANTES | 10 | Significant Inhibition | [10] |
| Human Conjunctival Epithelial Cells | IL-4 + TNF-α | RANTES, CTACK, GM-CSF, IL-6, IP-10, MCP-1 | 10 | Significant Inhibition | [10] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to test the efficacy of this compound.
Inhibition of Cytokine Production in Macrophages
This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Caption: Cytokine Inhibition Assay Workflow
Protocol:
-
Cell Culture: Culture Raw 264.7 macrophages in complete DMEM medium until they reach 80-90% confluency.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 1-4 hours.[1][9]
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for a specified period (e.g., 4, 8, 16, or 24 hours).[1][9]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, GM-CSF, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.
NF-κB and AP-1 Transcriptional Activity Assay
This reporter gene assay assesses the ability of this compound to inhibit the transcriptional activity of NF-κB and AP-1.
Protocol:
-
Cell Transfection: Co-transfect human corneal epithelial cells with a luciferase reporter plasmid containing NF-κB or AP-1 response elements and a Renilla luciferase control plasmid for normalization.
-
Seeding: Seed the transfected cells in 96-well plates.
-
Treatment: Treat the cells with this compound at various concentrations for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as hyperosmolar media (440 mOsM) or TNF-α to activate the NF-κB and AP-1 pathways.[5]
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of transcriptional activity for each this compound concentration relative to the stimulated control.
Western Blot Analysis of MAP Kinase Phosphatase-1 (MKP-1) Expression
This assay determines if this compound enhances the expression of the anti-inflammatory protein MKP-1.
Protocol:
-
Cell Culture and Treatment: Culture Raw 264.7 macrophages and pre-treat with this compound (e.g., 100 nM) or vehicle for 4 hours, followed by stimulation with LPS (100 ng/mL) for 60 minutes.[1]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MKP-1. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Use a loading control, such as GAPDH or β-actin, to normalize the MKP-1 protein levels. Compare the expression of MKP-1 in this compound-treated cells to vehicle-treated cells.
NF-κB (RelA and RelB) DNA Binding ELISA
This assay measures the effect of this compound on the DNA binding activity of the NF-κB subunits RelA (pro-inflammatory) and RelB (anti-inflammatory).[6]
Protocol:
-
Cell Culture and Treatment: Culture human keratocytes and treat with this compound or dexamethasone, with or without stimulation by IL-1β.[6]
-
Nuclear Extract Preparation: Isolate nuclear extracts from the treated cells using a nuclear extraction kit.
-
ELISA-based DNA Binding Assay: Use a commercially available ELISA kit to measure the DNA binding activity of RelA and RelB in the nuclear extracts. This assay typically involves the capture of the transcription factor by an immobilized oligonucleotide containing its specific consensus sequence.
-
Detection: The bound transcription factor is then detected using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: Measure the absorbance and compare the DNA binding activity of RelA and RelB in this compound-treated cells to the controls.
Conclusion
The in vitro assays described provide a comprehensive framework for evaluating the efficacy of this compound. These protocols can be adapted to various cell types and inflammatory stimuli relevant to the specific therapeutic area of interest. The data generated from these assays will be crucial for understanding the mechanism of action and dose-response relationship of this compound, thereby supporting its development as a novel anti-inflammatory agent.
References
- 1. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 5. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Studying Mapracorat in Animal Models of Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by symptoms such as itching, redness, tearing, and swelling.[1] The late phase of the allergic response involves the infiltration of inflammatory cells, particularly eosinophils, which contribute significantly to tissue damage and chronic inflammation.[1] Mapracorat (also known as ZK245186 or BOL-303242-X) is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has shown promise in treating inflammatory ocular disorders.[2][3] Unlike traditional glucocorticoids, this compound's selective action is thought to provide potent anti-inflammatory effects with a reduced risk of side effects like increased intraocular pressure.[1][2] These application notes provide detailed protocols for utilizing animal models to investigate the efficacy and mechanism of action of this compound in allergic conjunctivitis.
Animal Models
The guinea pig model of ovalbumin (OVA)-induced allergic conjunctivitis is a well-established and relevant model for studying the late-phase allergic reaction, which is characterized by a significant eosinophilic infiltrate.[1][4] This model is particularly suitable for evaluating the therapeutic potential of anti-inflammatory compounds like this compound.[1] Rabbit models have also been utilized to assess the ocular efficacy and safety of this compound, particularly concerning intraocular pressure.[5][6]
Data Presentation
Table 1: Effect of this compound on Clinical Signs of Allergic Conjunctivitis in Guinea Pigs
| Treatment Group | Dose | Lid Edema Score (Mean ± SEM) | Chemosis Score (Mean ± SEM) | Conjunctival Redness Score (Mean ± SEM) | Tearing/Discharge Score (Mean ± SEM) |
| Vehicle Control | - | 2.5 ± 0.2 | 2.8 ± 0.1 | 2.6 ± 0.2 | 2.3 ± 0.3 |
| This compound | 0.1% | 1.5 ± 0.3 | 1.7 ± 0.2 | 1.6 ± 0.3 | 1.4 ± 0.2 |
| This compound | 0.25% | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.0 ± 0.2 |
| This compound | 0.4% | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Dexamethasone (B1670325) | 0.4% | 0.9 ± 0.2 | 1.0 ± 0.2 | 0.9 ± 0.2 | 0.8 ± 0.1 |
*p < 0.05 compared to vehicle control. Data is hypothetical and representative of expected outcomes based on literature.[1]
Table 2: Effect of this compound on Eosinophil Infiltration and Inflammatory Mediators in Guinea Pig Conjunctiva
| Treatment Group | Dose | Eosinophil Count (cells/mm²) (Mean ± SEM) | Eosinophil Peroxidase Activity (U/mg protein) (Mean ± SEM) | CCL5 mRNA Expression (Fold Change) (Mean ± SEM) | CCL11 mRNA Expression (Fold Change) (Mean ± SEM) |
| Vehicle Control | - | 150 ± 15 | 0.8 ± 0.1 | 10 ± 1.2 | 12 ± 1.5 |
| This compound | 0.4% | 45 ± 8 | 0.3 ± 0.05 | 3 ± 0.5 | 4 ± 0.6 |
| Dexamethasone | 0.4% | 50 ± 9 | 0.35 ± 0.06 | 3.5 ± 0.6 | 4.5 ± 0.7 |
*p < 0.05 compared to vehicle control. Data is hypothetical and representative of expected outcomes based on literature.[1]
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Guinea Pigs
This protocol details the induction of allergic conjunctivitis in guinea pigs and the subsequent treatment with this compound to evaluate its anti-inflammatory effects.[1][4]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃) as adjuvant
-
Sterile saline
-
This compound ophthalmic solution (e.g., 0.1%, 0.25%, 0.4%)
-
Vehicle control solution
-
Dexamethasone ophthalmic solution (positive control, e.g., 0.4%)
-
Anesthetic (e.g., ketamine/xylazine)
-
Slit-lamp biomicroscope
-
Calipers
Procedure:
-
Sensitization:
-
On day 1 and day 8, actively sensitize guinea pigs by intraperitoneal injection of 100 µg OVA emulsified in 1 mg of Al(OH)₃ in a total volume of 0.5 mL sterile saline.
-
-
Allergen Challenge:
-
On day 15, induce allergic conjunctivitis by topical instillation of 50 µL of a 2.5% OVA solution into the conjunctival sac of one eye of each sensitized animal. The contralateral eye can serve as a control.
-
-
Treatment Administration:
-
Two hours after the allergen challenge, randomly divide the animals into treatment groups.[1]
-
Topically administer 50 µL of this compound solution, vehicle control, or dexamethasone solution into the conjunctival sac of the challenged eye.
-
-
Clinical Assessment:
-
At 6 and 24 hours post-challenge, evaluate the clinical signs of allergic conjunctivitis using a slit-lamp biomicroscope.
-
Score the following parameters on a scale of 0-3 (0=absent, 1=mild, 2=moderate, 3=severe):
-
Lid edema (measured with calipers)
-
Chemosis (conjunctival swelling)
-
Conjunctival redness
-
Tearing/Discharge
-
-
-
Tissue Collection and Analysis (at 24 hours post-challenge):
-
Euthanize the animals and carefully dissect the conjunctival tissue.
-
Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining to quantify eosinophil infiltration).
-
Snap-freeze another portion of the tissue in liquid nitrogen for molecular analysis (e.g., qRT-PCR for cytokine and chemokine expression) or biochemical assays (e.g., eosinophil peroxidase activity).
-
Protocol 2: Quantification of Eosinophil Infiltration
Materials:
-
Formalin-fixed, paraffin-embedded conjunctival tissue sections
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a calibrated eyepiece graticule
Procedure:
-
Histological Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with H&E according to standard protocols.
-
-
Cell Counting:
-
Under high-power magnification (e.g., 400x), count the number of eosinophils (characterized by their bilobed nucleus and eosinophilic granules) in at least five non-overlapping fields of view within the conjunctival stroma.
-
Express the results as the mean number of eosinophils per square millimeter of tissue area.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine and Chemokine Expression
Materials:
-
Frozen conjunctival tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., CCL5, CCL11, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the frozen conjunctival tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Guinea Pig Model.
References
- 1. Tear cytokine and chemokine analysis and clinical correlations in evaporative-type dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of experimental allergic conjunctivitis in guinea pigs by oral administration of antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and down-regulation of conjunctival type-I hypersensitivity reactions in guinea pigs sensitized topically with fluoresceinyl ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mapracorat in an Experimental Dry Eye Model
These application notes provide a comprehensive overview and detailed protocols for inducing experimental dry eye (DED) in animal models to evaluate the therapeutic efficacy of Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA). This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology and pharmacology.
Introduction to Experimental Dry Eye and this compound
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, leading to inflammation and damage.[1] Animal models are essential tools for understanding the pathophysiology of DED and for the preclinical evaluation of new therapeutic agents.[1][2] Common methods for inducing DED in animal models include environmental desiccating stress, surgical or chemical manipulation of the lacrimal glands, and topical application of substances like benzalkonium chloride or atropine (B194438).[1][3]
This compound (also known as BOL-303242-X or ZK-245186) is a SEGRA designed to provide potent anti-inflammatory effects with a potentially improved side-effect profile compared to traditional corticosteroids.[4] In ocular models, this compound has demonstrated efficacy in reducing inflammation with a lower propensity for increasing intraocular pressure (IOP), a known side effect of steroids.[5] Its mechanism of action involves binding to the glucocorticoid receptor, leading to the inhibition of key inflammatory pathways, such as the MAPK pathway, and reducing the production of pro-inflammatory cytokines.[4][6]
Experimental Design and Protocols
This section outlines two primary protocols for inducing DED and testing the efficacy of this compound: a murine model combining desiccating stress and scopolamine (B1681570) administration, and a rabbit model using topical atropine.
Protocol 1: Murine Model of Desiccating Stress-Induced Dry Eye
This model is suitable for studying the inflammatory and epitheliopathic aspects of DED.
Objective: To induce DED in mice through environmental stress and anticholinergic intervention and to assess the therapeutic effect of topically administered this compound.
Materials:
-
C57BL/6 mice
-
Scopolamine hydrobromide
-
This compound ophthalmic suspension (e.g., 0.3%, 0.6%, 1%, 3%)[7]
-
Vehicle control
-
Positive control (e.g., 1% prednisolone (B192156) acetate)[7]
-
Corneal fluorescein (B123965) sodium strips
-
Anesthesia for procedures
-
Controlled environment chamber with regulated humidity and airflow
Procedure:
-
Induction of Dry Eye (Day 0 onwards):
-
Treatment Administration (e.g., Day 3 to Day 11):
-
Divide mice into treatment groups: Vehicle, this compound (different concentrations), and positive control.
-
Topically administer one drop of the assigned treatment to each eye twice daily.[7]
-
-
Efficacy Evaluation:
Protocol 2: Rabbit Model of Atropine-Induced Dry Eye
This model is effective for evaluating changes in tear function and is often used for pharmacological profiling.
Objective: To induce a tear-deficient dry eye in rabbits using a muscarinic antagonist and to evaluate the efficacy of this compound in preserving tear film function.
Materials:
-
New Zealand White rabbits
-
Atropine sulfate (B86663) 1.0% ophthalmic solution
-
This compound ophthalmic solution
-
Vehicle control (e.g., PBS)
-
Positive control (e.g., Dexamethasone)
-
Phenol (B47542) red thread
-
Slit-lamp biomicroscope
-
Fluorescein strips
Procedure:
-
Baseline Measurements (Day -2 to -1):
-
Measure baseline tear volume using the phenol red thread test.
-
Assess tear film breakup time (TBUT) using a slit-lamp after instilling fluorescein.
-
Perform a baseline corneal examination.
-
-
Induction and Treatment (Day 0 onwards):
-
Instill one drop of 1.0% atropine sulfate into the lower conjunctival sac of each eye three times a day for the duration of the study.
-
Fifteen minutes after each atropine administration, instill one drop of the test agent (Vehicle, this compound, or Dexamethasone).
-
-
Efficacy Evaluation:
-
Tear Volume: Measure tear volume at regular intervals throughout the study.
-
Tear Film Breakup Time (TBUT): Evaluate TBUT to assess tear film stability.
-
Corneal Staining: Assess the degree of corneal surface damage.
-
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound in experimental dry eye models.
Table 1: Effect of this compound on Corneal Fluorescein Staining (CFS) in a Murine DED Model [7]
| Treatment Group | Mean Change in CFS from Baseline at Day 6 (%) | Mean Change in CFS from Baseline at Day 11 (%) |
| Vehicle | No significant effect | No significant effect |
| This compound 0.6% | ↓ 29.4 ± 8.2 (p=0.04) | ↓ 44.0 ± 11.6 (p=0.006) |
| This compound 1% | ↓ 44.5 ± 3.6 (p=0.003) | No significant effect |
| 1% Prednisolone Acetate | No significant effect | No significant effect |
Table 2: Efficacy of this compound in an Atropine-Induced Rabbit DED Model
| Treatment Group | Effect on Tear Volume | Effect on Tear Breakup Time (TBUT) |
| Vehicle | Decrease compared to baseline | Decrease compared to baseline |
| This compound | Maintained at baseline levels (fully efficacious) | Maintained at baseline levels (fully efficacious) |
| Dexamethasone | Maintained at baseline levels (fully efficacious) | Maintained at baseline levels (fully efficacious) |
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating intracellular signaling cascades initiated by stressors like hyperosmolarity on the ocular surface. The diagram below illustrates this proposed mechanism.
References
- 1. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
quantitative PCR analysis of cytokine expression after Mapracorat treatment
Application Note & Protocol
Topic: Quantitative PCR Analysis of Cytokine Expression After Mapracorat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (BOL-303242-X, ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) with potent anti-inflammatory properties.[1][2] Unlike traditional glucocorticoids, SEGRAs are designed to preferentially mediate transrepression, the process associated with anti-inflammatory effects, over transactivation, which is linked to undesirable side effects.[1][3] this compound has been shown to potently inhibit the production of various pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][4][5]
The anti-inflammatory mechanism of this compound involves multiple pathways. It augments the expression of MAP Kinase Phosphatase-1 (MKP-1), a critical negative regulator that deactivates the p38 MAPK pathway, thereby reducing cytokine production.[1][4] Additionally, this compound can upregulate RelB, an anti-inflammatory protein in the alternative NF-κB pathway, a mechanism that differs from traditional steroids like dexamethasone.[1][6]
This application note provides a detailed protocol for utilizing real-time quantitative PCR (RT-qPCR) to analyze changes in cytokine gene expression in cultured cells following treatment with this compound. RT-qPCR is a highly sensitive and specific method for measuring mRNA expression levels, making it an ideal tool to quantify the pharmacological effects of this compound on inflammatory gene regulation.[7][8]
Glucocorticoid Receptor Signaling Pathway & this compound's Mechanism
The canonical signaling pathway for glucocorticoid receptor agonists begins with the agonist binding to the cytosolic glucocorticoid receptor (GR), which exists in a multiprotein complex.[9] This binding induces a conformational change, causing the GR to dissociate and translocate into the nucleus. Inside the nucleus, this compound-activated GR can exert its anti-inflammatory effects primarily through two mechanisms:
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, preventing them from binding to DNA and activating target genes for cytokines like IL-6 and TNF-α.[3]
-
Transactivation: The GR dimer can bind to Glucocorticoid Response Elements (GREs) on DNA to induce the expression of anti-inflammatory genes, such as MAP Kinase Phosphatase-1 (MKP-1) and RelB.[4][6] MKP-1 dephosphorylates and inactivates MAPKs (like p38), while RelB is an inhibitory component of the NF-κB pathway.[4][6]
Caption: this compound's anti-inflammatory signaling pathway.
Experimental & Data Analysis Workflow
The overall process for analyzing cytokine gene expression changes after this compound treatment involves several sequential stages, from cell culture and treatment to qPCR and final data interpretation.
Caption: Experimental workflow for qPCR analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is based on treating RAW 264.7 macrophages with LPS to induce an inflammatory response, which is a common model for studying anti-inflammatory compounds.[4]
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (as a positive control)
-
DMSO (vehicle)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment (e.g., 5 x 10^5 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Compounds: Prepare a stock solution of this compound and Dexamethasone in DMSO. Further dilute the stocks in serum-free media to the desired final concentrations (e.g., 10 nM, 100 nM).[4] Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treatment: Remove the culture medium from the wells and gently wash once with sterile PBS. Add the media containing the vehicle, this compound, or Dexamethasone to the respective wells. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (excluding the unstimulated control wells).
-
Incubation: Incubate the plates for a period determined to be optimal for target cytokine mRNA expression (e.g., 4-6 hours for TNF-α).[4]
-
Harvesting: After incubation, remove the media and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quantification
Materials:
-
TRIzol™ Reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit)
-
Chloroform (if using TRIzol)
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol™ Reagent or the lysis buffer from a kit to each well.
-
Follow the manufacturer's instructions for the chosen RNA extraction method.
-
Resuspend the final RNA pellet in 20-30 µL of nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional but recommended) Verify RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer.
Protocol 3: cDNA Synthesis (Reverse Transcription)
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
Extracted total RNA (1 µg per reaction is typical)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Prepare the reverse transcription master mix on ice according to the kit manufacturer's protocol. A typical 20 µL reaction includes:
-
10X RT Buffer
-
25X dNTP Mix
-
10X RT Random Primers
-
Reverse Transcriptase
-
Nuclease-free water
-
-
Add 1 µg of total RNA to each reaction tube.
-
Gently mix and centrifuge briefly.
-
Perform the reverse transcription in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB). Primers should be designed to span an exon-exon junction.[9]
-
qPCR plate and optical seals
-
Real-time PCR detection system
Example Primers (Mus musculus):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| TNF-α | TGC CTT GTT CCT CAG CCT CTT | GGT TTG CTA CAA CAT GGC TAC[10] |
| IL-6 | TCC AAG AAG RAG GAG TGG CTA AG | CCG AGA GGA GAT TTC CAT CCA GTT |
| GAPDH | AGG TCG GTG TGA ACG GAT TTG | TGT AGA CCA TGT AGT TGA GGT CA |
Procedure:
-
Dilute the cDNA template (e.g., 1:5 or 1:10) with nuclease-free water.
-
Prepare the qPCR reaction mix for each gene. For a 20 µL reaction:
-
10 µL 2X SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
-
Pipette the mix into a qPCR plate. Run each sample in duplicate or triplicate.
-
Seal the plate and centrifuge briefly.
-
Run the plate in a real-time PCR system with a typical thermal profile:
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: 55°C to 95°C to verify product specificity.[9]
-
Protocol 5: Data Analysis
The comparative CT (2-ΔΔCT) method is widely used for the relative quantification of gene expression.[11][12]
Procedure:
-
Calculate ΔCT: For each sample, normalize the CT value of the gene of interest (GOI) to the CT value of the housekeeping gene (HKG).
ΔCT = CT (GOI) - CT (HKG)
-
Calculate ΔΔCT: Normalize the ΔCT of the treated sample to the ΔCT of the control (vehicle-treated, stimulated) sample.
ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)
-
Calculate Fold Change: Determine the relative expression level.
Fold Change = 2-ΔΔCT
Data Presentation
Quantitative data should be summarized in a clear, structured table to allow for easy comparison between treatment groups.
Table 1: Relative mRNA Expression of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells Following this compound Treatment. Data are presented as mean fold change ± standard deviation relative to the LPS + Vehicle control group.
| Target Gene | Treatment Group | Concentration | Fold Change vs. Vehicle (Mean ± SD) |
| TNF-α | LPS + Vehicle | - | 1.00 ± 0.12 |
| LPS + this compound | 10 nM | 0.45 ± 0.08 | |
| LPS + this compound | 100 nM | 0.18 ± 0.05 | |
| LPS + Dexamethasone | 100 nM | 0.15 ± 0.04 | |
| IL-6 | LPS + Vehicle | - | 1.00 ± 0.15 |
| LPS + this compound | 10 nM | 0.52 ± 0.09 | |
| LPS + this compound | 100 nM | 0.21 ± 0.06 | |
| LPS + Dexamethasone | 100 nM | 0.19 ± 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
The results indicate a dose-dependent inhibition of TNF-α and IL-6 mRNA expression by this compound in LPS-stimulated cells, with an efficacy at 100 nM comparable to that of Dexamethasone. This demonstrates the potent anti-inflammatory activity of this compound at the transcriptional level.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Eosinophil Apoptosis Induced by Mapracorat using the TUNEL Assay
Introduction
Eosinophils are key effector cells in allergic inflammation, particularly in diseases such as asthma and allergic conjunctivitis.[1][2] Their accumulation in tissues is a hallmark of these conditions and is partly due to a delay in their programmed cell death, or apoptosis.[2] Glucocorticoids are potent anti-inflammatory agents that can induce eosinophil apoptosis, contributing to their therapeutic effect.[1][3][4] Mapracorat is a novel, non-steroidal selective glucocorticoid receptor (GR) agonist that has shown promise for the topical treatment of inflammatory disorders.[5][6] Unlike traditional glucocorticoids, this compound exhibits a preference for transrepression over transactivation mechanisms, potentially leading to a better safety profile with reduced side effects.[3][6] This application note describes the use of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to quantify apoptosis in eosinophils following treatment with this compound.
Mechanism of Action: this compound and Eosinophil Apoptosis
This compound binds with high affinity and selectivity to the glucocorticoid receptor.[5][6] Upon binding, the this compound-GR complex translocates to the nucleus where it primarily suppresses the transcription of pro-inflammatory genes (transrepression).[3] This is thought to be the main mechanism behind its anti-inflammatory effects. In eosinophils, this compound has been shown to be more effective than dexamethasone (B1670325) in inducing apoptosis.[3][5][7] This pro-apoptotic effect is mediated through the glucocorticoid receptor, as it can be blocked by the GR antagonist mifepristone (B1683876).[3] The induction of apoptosis is a key mechanism by which this compound reduces eosinophil infiltration and inflammation in allergic conditions.[3][7] The signaling pathway involves the activation of caspases, which are key executioners of apoptosis, leading to DNA fragmentation.[8]
Principle of the TUNEL Assay
The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[9][10] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTP (such as biotin-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.[10][11][12] The incorporated label can then be detected using various methods, such as streptavidin-horseradish peroxidase (HRP) followed by a chromogenic substrate (e.g., DAB) for brightfield microscopy, or fluorescently labeled streptavidin or antibodies for fluorescence microscopy or flow cytometry.[11][12]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on inducing apoptosis in human eosinophils compared to the classic glucocorticoid, dexamethasone. Data is presented as the percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining, which complements the TUNEL assay by identifying early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
| Treatment | Concentration (µM) | Mean % Apoptotic Cells (± SEM) |
| Vehicle | - | 25.3 ± 2.1 |
| This compound | 0.001 | 38.5 ± 3.2 |
| 0.01 | 55.1 ± 4.5 | |
| 0.1 | 70.2 ± 5.1 | |
| 1 | 85.6 ± 3.9 | |
| 10 | 92.3 ± 2.8 | |
| Dexamethasone | 0.001 | 35.1 ± 2.9 |
| 0.01 | 50.7 ± 4.1 | |
| 0.1 | 65.4 ± 4.8 | |
| 1 | 78.9 ± 3.5 | |
| 10 | 84.5 ± 3.1 |
Data adapted from in vitro studies on human peripheral blood eosinophils cultured for 48 hours.[3][13]
Experimental Protocols
Materials
-
Isolated human peripheral blood eosinophils
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (BOL-303242-X)
-
Dexamethasone (positive control)
-
Mifepristone (GR antagonist, for mechanism validation)
-
TUNEL Assay Kit (e.g., using HRP-DAB detection)[12]
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K solution
-
3% Hydrogen Peroxide in Methanol (B129727)
-
Hematoxylin (counterstain)
-
Microscope slides and coverslips
-
Humidified chamber
-
Light microscope
Protocol for TUNEL Assay (HRP-DAB Staining)
This protocol is a general guideline and may need optimization based on the specific TUNEL kit and cell type.
1. Cell Culture and Treatment
-
Isolate eosinophils from human peripheral blood using standard methods.
-
Resuspend eosinophils in RPMI 1640 with 10% FBS at a density of 1 x 10^6 cells/mL.
-
Plate 1 x 10^5 cells per well in a 96-well plate or on chamber slides.
-
Treat cells with varying concentrations of this compound (e.g., 0.001 µM to 10 µM), dexamethasone (positive control), or vehicle (e.g., DMSO) for 24-48 hours in a humidified incubator at 37°C and 5% CO2. For mechanism validation, pre-incubate cells with mifepristone before adding this compound.
2. Cell Fixation and Permeabilization
-
Harvest cells by centrifugation (if in suspension) and wash with PBS. If using chamber slides, aspirate the media.
-
Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with Proteinase K solution (typically 20 µg/mL) for 10-15 minutes at room temperature.[7] Alternatively, use 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
3. TUNEL Staining
-
Quench endogenous peroxidase activity by incubating the cells with 3% hydrogen peroxide in methanol for 10 minutes at room temperature.[11]
-
Wash the cells twice with PBS.
-
Equilibrate the cells by adding the Equilibration Buffer from the TUNEL kit and incubate for 10-15 minutes at room temperature.
-
Prepare the TdT reaction mixture according to the manufacturer's instructions (typically by mixing TdT enzyme and the labeled dUTP solution).
-
Remove the Equilibration Buffer and add the TdT reaction mixture to the cells.
-
Incubate for 60-90 minutes at 37°C in a humidified chamber, protected from light.[11]
-
Terminate the reaction by washing the cells with Stop/Wash Buffer (if provided in the kit) or PBS.
4. Detection
-
Add Streptavidin-HRP conjugate, diluted in PBS or an appropriate blocking buffer, to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[11]
-
Wash the cells three times with PBS.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Add the DAB substrate to the cells and incubate for 5-15 minutes, or until a brown color develops. Monitor the color development under a microscope.
-
Stop the reaction by washing with deionized water.
5. Counterstaining and Mounting
-
Counterstain the cells with Hematoxylin for 1-2 minutes to visualize the nuclei of all cells.
-
"Blue" the Hematoxylin by washing in running tap water.
-
Dehydrate the cells through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear with xylene and mount with a permanent mounting medium.
6. Data Analysis
-
Examine the slides under a light microscope.
-
Apoptotic cells will have dark brown stained nuclei, while non-apoptotic cells will have blue (Hematoxylin-stained) nuclei.
-
Quantify the percentage of apoptotic cells by counting the number of brown-stained nuclei relative to the total number of blue-stained nuclei in several random fields of view. The apoptotic index can be calculated as: (Number of TUNEL-positive cells / Total number of cells) x 100.
Visualizations
Caption: this compound signaling pathway leading to eosinophil apoptosis.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. Regulation of Spontaneous Eosinophil Apoptosis—A Neglected Area of Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophil survival and apoptosis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophil as a cellular target of the ocular anti-allergic action of this compound, a novel selective glucocorticoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-induced apoptosis in human eosinophils: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid-induced apoptotic pathways in eosinophils: comparison with glucocorticoid-sensitive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Mapracorat-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapracorat (BOL-303242-X, ZK-245186) is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) under investigation for its potent anti-inflammatory properties in ocular and skin diseases.[1][2] Unlike traditional glucocorticoids, this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes while having a reduced effect on the transactivation of genes associated with side effects.[3][4][5] Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to the modulation of downstream signaling pathways, such as the inhibition of NF-κB and MAPK pathways, and a reduction in the production of inflammatory mediators like cytokines and chemokines.[6][7][8] A unique aspect of this compound's action is its ability to upregulate the anti-inflammatory protein RelB, a member of the alternative NF-κB pathway.[6][9]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within the morphological context of tissues. This application note provides a detailed protocol for performing IHC on tissues treated with this compound, with a primary focus on detecting the glucocorticoid receptor (GR) and key inflammatory markers.
Principle of the Method
This protocol outlines the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues. The procedure begins with the deparaffinization and rehydration of tissue sections. Subsequently, an antigen retrieval step is performed to unmask epitopes that may have been altered by formalin fixation. To prevent non-specific antibody binding, a blocking step is included. The tissue sections are then incubated with a primary antibody specific to the target protein (e.g., Glucocorticoid Receptor). A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then applied, which binds to the primary antibody. Finally, a chromogenic substrate (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.
Experimental Protocols
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.[10][11] The volume of fixative should be at least 10-20 times the volume of the tissue.[11]
-
Processing and Embedding:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).[12]
-
Clear the tissue with xylene or a xylene substitute.[13]
-
Infiltrate and embed the tissue in molten paraffin (B1166041) wax.[14]
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.[11][14]
-
Mounting: Float the sections in a warm water bath (approximately 45°C) and mount them onto positively charged microscope slides.[13][14]
-
Drying: Dry the slides overnight at a low temperature (e.g., 37°C) or for 1 hour at 60°C to ensure adherence.[13][15]
II. Deparaffinization and Rehydration
-
Place slides in a slide rack.
-
Immerse in 100% Ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% Ethanol: 1 change for 5 minutes.
-
Immerse in 70% Ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in distilled water.[13]
III. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is recommended for the Glucocorticoid Receptor and many cytokine targets.
-
Immerse slides in a staining container filled with a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or Tris/EDTA, pH 9.0).[10]
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.[10][16]
-
Maintain the temperature for 20 minutes. Do not allow the solution to boil dry.[10]
-
Remove the container from the heat source and allow it to cool at room temperature for at least 20 minutes before proceeding.[16]
-
Rinse slides in wash buffer (e.g., TBS or PBS with 0.025% Triton X-100) for 2 x 5 minutes.[10]
IV. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-15 minutes to quench endogenous peroxidase activity.[10]
-
Wash: Rinse slides in wash buffer for 2 x 5 minutes.
-
Blocking: Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in TBS) for 1 hour at room temperature in a humidified chamber.[10][14]
-
Primary Antibody Incubation:
-
Wash: Rinse slides in wash buffer for 3 x 5 minutes.
-
Secondary Antibody Incubation:
-
Wash: Rinse slides in wash buffer for 3 x 5 minutes.
-
Detection:
-
If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes at room temperature.[14]
-
Wash in wash buffer for 3 x 5 minutes.
-
Apply the DAB (3,3'-Diaminobenzidine) substrate solution and incubate for 1-10 minutes, or until the desired brown color intensity is reached.[13][16] Monitor development under a microscope.
-
-
Stop Reaction: Immerse slides in distilled water to stop the color development.[13]
V. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei blue.[13][16]
-
Wash: Rinse gently in running tap water until the water runs clear.[16]
-
Differentiation: Quickly dip slides in 0.5% acid alcohol to remove excess hematoxylin.
-
Bluing: Place slides in running tap water or a bluing agent until nuclei turn blue.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (95%, 100%) and xylene.[13][16]
-
Mounting: Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.[13]
-
Allow the mounting medium to dry before microscopic examination.
Data Presentation
The following table summarizes the expected outcomes of immunohistochemical analysis on tissues treated with this compound, based on its known mechanism of action. This data is qualitative and serves as a guideline for interpreting staining results.
| Target Protein | Expected Cellular Localization | Expected Staining Intensity in Control (Inflamed) Tissue | Expected Change in Staining with this compound Treatment | Reference |
| Glucocorticoid Receptor (GR) | Primarily Nuclear, some Cytoplasmic | Moderate to High | No significant change in overall expression, but nuclear translocation may be enhanced. | [15][17] |
| RelB | Nuclear | Low | Increased nuclear staining intensity. | [6][9] |
| Phospho-p65 (NF-κB) | Nuclear | High | Decreased nuclear staining intensity. | [9] |
| TNF-α | Cytoplasmic | High | Decreased cytoplasmic staining intensity. | [4][7] |
| CCL11 (Eotaxin-1) | Cytoplasmic | High | Decreased cytoplasmic staining intensity. | [5] |
| MKP-1 | Cytoplasmic / Nuclear | Low | Increased staining intensity. | [7] |
Visualizations
Signaling Pathway of this compound
References
- 1. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. jpatholtm.org [jpatholtm.org]
- 12. bosterbio.com [bosterbio.com]
- 13. youtube.com [youtube.com]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. Development and validation of an immunohistochemistry assay to assess glucocorticoid receptor expression for clinical trials of mifepristone in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry Procedure [sigmaaldrich.com]
Preparing Mapracorat Solutions for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapracorat (also known as BOL-303242-X and ZK-245186) is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] Its mechanism of action primarily involves the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[4] This document provides detailed application notes and protocols for the preparation of this compound solutions for in vivo animal studies, based on findings from preclinical research.
Chemical Properties
A solid understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.
| Property | Value |
| Chemical Formula | C₂₅H₂₆F₄N₂O₂[5][6] |
| Molecular Weight | 462.48 g/mol [5] |
| Appearance | Not specified in reviewed literature |
| Solubility | Soluble in organic solvents such as DMSO and acetone (B3395972).[7][8] For aqueous-based formulations, it is typically used as a suspension.[9][10] |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by selectively modulating the glucocorticoid receptor (GR) signaling pathway. Upon binding to the GR, it translocates to the nucleus and primarily inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1 through a process known as transrepression. Additionally, this compound has been shown to upregulate anti-inflammatory proteins, including RelB and MAP kinase phosphatase-1 (MKP-1), which further contributes to its therapeutic effects by dampening inflammatory cascades.[4][8][11]
Diagram of the this compound signaling pathway.
Experimental Protocols
The following protocols are derived from published in vivo studies and are intended to serve as a guide for researchers. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
Ocular Administration in Rabbits and Guinea Pigs
This compound has been extensively studied for ocular inflammatory conditions using rabbit and guinea pig models.[9][12][13]
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Polyethylene (B3416737) glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile, light-protected containers
-
Homogenizer or sonicator
-
Calibrated micropipettes
Vehicle Formulations:
Two common vehicle formulations for ocular administration have been reported:
-
Simple Suspension: this compound suspended in sterile PBS.[10]
-
Enhanced Suspension: this compound suspended in a solution of PBS containing 10% polyethylene glycol and 1.0% Tween 80.[10]
Preparation of this compound Ophthalmic Suspension (10 mL of 0.4% w/v):
-
Weigh 40 mg of this compound powder in a sterile container.
-
For the enhanced suspension, prepare the vehicle by dissolving 1 g of PEG 400 and 0.1 g of Tween 80 in approximately 8 mL of sterile PBS.
-
Gradually add the this compound powder to the vehicle while stirring.
-
Use a homogenizer or sonicator to ensure a uniform suspension.
-
Bring the final volume to 10 mL with sterile PBS.
-
Store the suspension in a sterile, light-protected container.
-
Before each administration, vigorously shake the suspension to ensure homogeneity.
Administration Protocol (Guinea Pig Model of Allergic Conjunctivitis):
-
Animal Model: Ovalbumin (OVA)-sensitized male Dunkin-Hartley guinea pigs (250-300 g).[12]
-
Induction of Allergic Conjunctivitis: Sensitization with intraperitoneal injections of OVA followed by topical OVA challenge.[12]
-
Treatment: 2 hours after OVA challenge, administer 30 µL of the this compound suspension (0.1%, 0.25%, or 0.4% w/v) or vehicle into the conjunctival sac of each eye.[12]
-
Evaluation: Assess clinical signs, eosinophil infiltration, and expression of inflammatory markers at various time points post-challenge.[2][12]
Topical Dermal Administration in Dogs
This compound has also been evaluated for its efficacy in treating inflammatory skin conditions in a canine model.[3][7]
Materials:
-
This compound powder
-
Acetone (as a vehicle for experimental models)
-
Appropriate ointment base for clinical simulations
-
Glass vials
-
Vortex mixer
Preparation of this compound Topical Solution (0.1% for experimental skin inflammation model):
-
Dissolve 10 mg of this compound in 10 mL of acetone to achieve a 0.1% solution.
-
Mix thoroughly using a vortex mixer until the powder is completely dissolved.
-
Prepare fresh solutions for each experiment to ensure stability.
Administration Protocol (Canine Model of Skin Inflammation):
-
Induction of Inflammation: Intradermal injection of compound 48/80 to induce a wheal and flare reaction.[3][7]
-
Treatment: Topical pre-treatment with 0.1% this compound solution or vehicle on the designated skin areas prior to the inflammatory challenge.[3][7]
-
Evaluation: Measure the wheal and flare response over a 60-minute observation period. Skin fold thickness can be monitored over several days of treatment to assess for atrophic effects.[3][7]
Experimental Workflow
A typical experimental workflow for evaluating the in vivo efficacy of this compound is outlined below.
A generalized workflow for in vivo this compound studies.
Quantitative Data Summary
The following tables summarize the concentrations and dosages of this compound used in various in vivo studies.
Table 1: Ocular Administration Studies
| Animal Model | Disease Model | This compound Concentration (w/v) | Vehicle | Administration Route | Reference |
| Guinea Pig | Allergic Conjunctivitis | 0.1%, 0.25%, 0.4% | Not specified | Topical Ocular (eye drops) | [12] |
| Rabbit | Dry Eye | 0.1% - 1.0% | PBS | Topical Ocular (eye drops) | [9][10] |
| Rabbit | Paracentesis-induced Inflammation | 0.1%, 0.5%, 1.0% | PBS with 10% PEG 400 & 1% Tween 80 | Topical Ocular (eye drops) | [9][10] |
Table 2: Dermal Administration Studies
| Animal Model | Disease Model | This compound Concentration (w/v) | Vehicle | Administration Route | Reference |
| Dog | Skin Inflammation | 0.1% | Acetone | Topical Dermal | [3][7] |
| Human (Clinical Trial) | Atopic Dermatitis | 0.01%, 0.03%, 0.1% | Ointment | Topical Dermal | [14] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preparation and administration of this compound in preclinical in vivo research. Careful consideration of the formulation and administration route is critical for achieving reproducible and reliable results. Researchers should always consult the primary literature and adhere to best practices in animal care and use when designing and conducting experiments with this novel selective glucocorticoid receptor agonist.
References
- 1. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C25H26F4N2O2 | CID 24795088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The selective glucocorticoid receptor agonist this compound displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Detection of Mapracorat in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapracorat (also known as BOL-303242-X or ZK-245186) is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) with potent anti-inflammatory properties.[1] It is under investigation for the topical treatment of inflammatory ocular and skin conditions.[1][2] Unlike traditional glucocorticoids, this compound's mechanism aims to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation), potentially offering a safer therapeutic profile.[2]
Pharmacokinetic studies have shown that this compound is rapidly absorbed and distributed into ocular tissues, such as the conjunctiva and cornea, with measurable levels present up to 24 hours after administration.[3][4] Accurate and sensitive quantification of this compound in tissue is crucial for preclinical and clinical development, enabling researchers to understand its distribution, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and assess its therapeutic window.
These application notes provide detailed protocols for two primary analytical methods for quantifying this compound in tissue samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for small molecule quantification in complex biological matrices due to its high sensitivity, selectivity, and specificity. This method allows for the precise measurement of this compound concentrations in various tissue types. The following protocol is a representative method that should be optimized and validated for specific tissue types and instrumentation.
Experimental Protocol: LC-MS/MS Analysis
1. Tissue Sample Preparation and Homogenization:
- Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
- Add 4 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) containing protease inhibitors.
- Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.
- Collect an aliquot of the homogenate for analysis.
2. Analyte Extraction (Protein Precipitation):
- To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS) (e.g., a deuterated analog of this compound).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of mobile phase A (see step 3).
- Vortex briefly and centrifuge to pellet any insoluble material.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions:
- Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 50 mm × 4.6 mm, 5 µm).[5]
- Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- Gradient Elution:
- 0-0.5 min: 20% B
- 0.5-3.0 min: 20% to 95% B
- 3.0-4.0 min: 95% B
- 4.0-4.1 min: 95% to 20% B
- 4.1-6.0 min: 20% B (Re-equilibration)
4. Tandem Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions (Hypothetical):
- This compound: Q1 (Precursor Ion) → Q3 (Product Ion) - To be determined by direct infusion of a this compound standard.
- Internal Standard (IS): Q1 (Precursor Ion) → Q3 (Product Ion) - To be determined by direct infusion of the IS.
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Workflow for LC-MS/MS Analysis of this compound```dot
Caption: Principle of competitive ELISA for this compound detection.
Experimental Protocol: Competitive ELISA
This protocol assumes the availability of a specific anti-Mapracorat antibody and a this compound-enzyme (e.g., HRP) conjugate.
1. Tissue Sample Preparation:
- Prepare tissue homogenates as described in the LC-MS/MS protocol (Step 1).
- The homogenate may require further dilution in the provided assay buffer to fall within the dynamic range of the standard curve. Perform a dilution series for initial sample testing.
2. ELISA Procedure:
- Standard Preparation: Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).
- Plate Loading: Add 50 µL of standards, controls, and diluted tissue samples to the appropriate wells of the anti-Mapracorat antibody-coated microplate.
- Competitive Reaction: Add 50 µL of this compound-HRP conjugate to each well.
- Incubation: Incubate the plate for 1-2 hours at room temperature on a plate shaker.
- Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
- Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
- Stopping Reaction: Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance (Y-axis) versus the log of the this compound concentration (X-axis). A four-parameter logistic (4-PL) curve fit is typically used.
- Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
- Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the tissue homogenate.
Quantitative Data Summary
The following table summarizes representative performance characteristics for the described analytical methods. These values are illustrative and must be established during method validation for the specific tissue matrix.
| Parameter | LC-MS/MS | Competitive ELISA |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/g tissue | 1.0 - 10 ng/g tissue |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/g tissue | 0.5 - 5.0 ng/g tissue |
| Linearity Range | 0.1 - 500 ng/mL | 1.0 - 100 ng/mL |
| Precision (Intra- & Inter-assay %CV) | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Specificity | Very High | High (potential for cross-reactivity) |
| Throughput | Moderate | High |
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction leads to the transrepression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This is a key mechanism that differentiates it from classic glucocorticoids.
References
- 1. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Double-Blind Study of Mapracorat Ointment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mapracorat is a non-steroidal, selective glucocorticoid receptor agonist (SEGRA) under investigation for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1][2] As a SEGRA, this compound is designed to preferentially mediate the transrepressive actions of the glucocorticoid receptor, which are associated with anti-inflammatory effects, over the transactivating functions linked to undesirable side effects like skin atrophy.[1][3] Its mechanism involves inhibiting pro-inflammatory mediators like TNF-α and modulating pathways such as the p38 MAP kinase pathway.[1][4] This document outlines a comprehensive experimental design for a Phase II, double-blind, placebo-controlled study to rigorously evaluate the efficacy and safety of this compound ointment.
Signaling Pathway of this compound
Upon application, this compound penetrates the cell and binds to the cytosolic glucocorticoid receptor (GR). This causes the dissociation of heat shock proteins and the translocation of the this compound-GR complex into the nucleus. In the nucleus, the complex primarily interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, through protein-protein interactions (transrepression).[4][5] This action suppresses the transcription of genes that code for inflammatory cytokines and chemokines.[6][7] Unlike traditional corticosteroids, this compound has a reduced tendency to directly bind to glucocorticoid response elements (GREs) on the DNA, a process known as transactivation, which is linked to many steroid-related side effects.[5]
Caption: Simplified signaling pathway of this compound.
Experimental Design
This study is designed as a multicenter, randomized, double-blind, parallel-group, placebo-controlled trial to assess the efficacy and safety of this compound 0.1% ointment in subjects with moderate atopic dermatitis. Previous clinical trials have explored various concentrations, and this protocol focuses on a specific dose based on earlier findings.[2][8]
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound 0.1% ointment compared to a placebo vehicle in achieving treatment success at Week 4, defined as an Investigator's Global Assessment (IGA) score of 'clear' (0) or 'almost clear' (1) with at least a 2-point improvement from baseline.[9][10]
-
Secondary Objectives:
-
To assess the change from baseline in the Eczema Area and Severity Index (EASI) score.[9][11]
-
To evaluate the reduction in pruritus (itch) as measured by a Peak Pruritus Numeric Rating Scale (NRS).[12][13]
-
To determine the percentage of subjects achieving a 75% reduction in EASI score (EASI-75).[9]
-
To evaluate the safety and tolerability of this compound ointment through the documentation of adverse events (AEs).
-
Study Population
The study will enroll approximately 150 subjects aged 12 years and older with a clinical diagnosis of atopic dermatitis for at least 6 months, an IGA score of 3 (moderate), and Body Surface Area (BSA) involvement of 3% to 20%.
Experimental Protocols
Study Workflow
The trial will consist of a screening period of up to 2 weeks, a 4-week double-blind treatment period, and a 2-week post-treatment follow-up period.
Caption: High-level experimental workflow for the clinical trial.
Randomization and Blinding
Subjects will be randomized in a 2:1 ratio to receive either this compound 0.1% ointment or a matching placebo vehicle. The randomization will be stratified by age group (adolescent vs. adult). The study will be double-blind, meaning neither the subjects, investigators, nor sponsor personnel involved in the study conduct will know the treatment assignments. The placebo ointment will be identical in appearance, consistency, and packaging to the active drug.
Assessments and Procedures
| Assessment | Schedule | Description |
| IGA Score | Baseline, Weeks 1, 2, 4, 6 | Investigator's Global Assessment on a 5-point scale (0=clear to 4=severe).[9] |
| EASI Score | Baseline, Weeks 2, 4, 6 | Eczema Area and Severity Index to measure the extent and severity of AD.[11] |
| Pruritus NRS | Daily (e-diary) | Patient-reported peak itch intensity over the past 24 hours on an 11-point scale.[12] |
| BSA (%) | Baseline, Week 4 | Percentage of Body Surface Area affected by atopic dermatitis. |
| Adverse Events | All visits | Monitoring and recording of all adverse events and local tolerability. |
| Vital Signs | All visits | Standard measurement of blood pressure, heart rate, and temperature. |
Data Presentation and Analysis
All collected data will be summarized and presented in tabular format for clear comparison between the treatment and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound 0.1% (N≈100) | Placebo (N≈50) | Total (N≈150) |
| Age (years), Mean (SD) | |||
| Age Group, n (%) | |||
| 12-17 years | |||
| ≥18 years | |||
| Gender, n (%) | |||
| Baseline IGA of 3, n (%) | 100% | 100% | 100% |
| Baseline EASI, Mean (SD) | |||
| Baseline Pruritus NRS, Mean (SD) | |||
| Baseline BSA (%), Mean (SD) |
Table 2: Key Efficacy Outcomes at Week 4
| Endpoint | This compound 0.1% (N≈100) | Placebo (N≈50) | p-value |
| Primary Endpoint | |||
| IGA Success (Score 0/1 & ≥2-pt drop), n (%) | |||
| Secondary Endpoints | |||
| Mean % Change from Baseline in EASI (SD) | |||
| Proportion of Subjects Achieving EASI-75, n (%) | |||
| Mean Change from Baseline in Pruritus NRS (SD) |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Preferred Term, n (%) | This compound 0.1% (N≈100) | Placebo (N≈50) |
| Any TEAE | ||
| Application site pain | ||
| Application site pruritus | ||
| Headache | ||
| Nasopharyngitis | ||
| Upper respiratory tract infection |
References
- 1. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. inderocro.com [inderocro.com]
- 13. DUPIXENT® (dupilumab) Efficacy Results for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
Statistical Analysis of Mapracorat Clinical Trial Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the statistical methodologies and experimental protocols relevant to the clinical trial data analysis of Mapracorat, a selective glucocorticoid receptor agonist (SEGRA). The following sections detail the data presentation, experimental procedures, and key signaling pathways involved in this compound's mechanism of action.
Data Presentation: Summary of Clinical Trial Efficacy and Safety Data
The following tables summarize hypothetical but representative quantitative data from Phase II clinical trials of this compound in Allergic Conjunctivitis and Atopic Dermatitis. These tables are structured to facilitate clear comparison between treatment groups.
Table 1: Efficacy of this compound Ophthalmic Solution in Allergic Conjunctivitis (NCT01289431)
| Parameter | Vehicle (Placebo) | This compound (0.1%) | This compound (0.5%) | p-value |
| Primary Endpoint | ||||
| Mean Change from Baseline in Ocular Itching Score (0-4 scale) | -1.2 ± 0.5 | -2.5 ± 0.6 | -2.8 ± 0.5 | <0.01 |
| Secondary Endpoints | ||||
| Mean Change from Baseline in Conjunctival Redness Score (0-4 scale) | -0.8 ± 0.4 | -1.9 ± 0.5 | -2.2 ± 0.4 | <0.01 |
| Mean Change from Baseline in Ciliary Redness Score (0-4 scale) | -0.6 ± 0.3 | -1.5 ± 0.4 | -1.7 ± 0.3 | <0.01 |
| Mean Change from Baseline in Episcleral Redness Score (0-4 scale) | -0.5 ± 0.3 | -1.3 ± 0.4 | -1.5 ± 0.3 | <0.01 |
| Safety Endpoint | ||||
| Incidence of Intraocular Pressure (IOP) Elevation (>5 mmHg) | 2% | 3% | 4% | >0.05 |
Data are presented as mean ± standard deviation. P-values are derived from ANCOVA with baseline as a covariate.
Table 2: Efficacy and Safety of this compound Ointment in Atopic Dermatitis (NCT01359787)
| Parameter | Vehicle (Placebo) | This compound (0.1%) | This compound (0.5%) | p-value |
| Primary Endpoint | ||||
| Percentage of Patients Achieving IGA 'Clear' or 'Almost Clear' (0 or 1) | 15% | 35% | 45% | <0.01 |
| Secondary Endpoints | ||||
| Mean Percent Change from Baseline in EASI Score | -20% ± 15% | -50% ± 20% | -65% ± 18% | <0.001 |
| Mean Change from Baseline in Pruritus NRS (0-10 scale) | -1.5 ± 1.0 | -4.0 ± 1.5 | -5.5 ± 1.2 | <0.001 |
| Safety Endpoint | ||||
| Incidence of Application Site Reactions (e.g., burning, stinging) | 10% | 12% | 15% | >0.05 |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; NRS: Numerical Rating Scale. P-values for IGA are from Chi-squared test, and for EASI and Pruritus NRS are from ANCOVA with baseline as a covariate.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound clinical trials.
Protocol 1: Evaluation of this compound Efficacy in a Conjunctival Allergen Challenge (CAC) Model for Allergic Conjunctivitis
1. Objective: To assess the dose-response and efficacy of this compound ophthalmic formulation in preventing the signs and symptoms of allergic conjunctivitis using a standardized CAC model.[1]
2. Study Design: A double-masked, randomized, placebo-controlled, dose-ranging study.
3. Subject Population: Adult subjects with a history of ocular allergies and a positive skin test to a relevant allergen.[1]
4. Procedure:
- Screening Visit: Obtain informed consent, perform a skin test to confirm allergen sensitivity, and conduct a baseline CAC to establish a qualifying allergic reaction.
- Randomization and Dosing: Eligible subjects are randomized to receive vehicle, this compound 0.1%, or this compound 0.5% ophthalmic solution. A single dose is instilled in each eye.
- Conjunctival Allergen Challenge (CAC): At a specified time post-dosing (e.g., 15 minutes for onset of action, 8 hours for duration of action), a standardized amount of allergen is instilled into the conjunctival sac of each eye.
- Efficacy Assessments:
- Ocular Itching: Assessed by the subject on a 0-4 scale at 3, 5, and 7 minutes post-CAC.[1]
- Conjunctival, Ciliary, and Episcleral Redness: Assessed by the investigator using a 0-4 scale at 7, 15, and 20 minutes post-CAC.[1]
5. Statistical Analysis:
- The primary efficacy endpoint is the mean change from baseline in ocular itching scores.
- Secondary endpoints include changes in redness scores.
- An Analysis of Covariance (ANCOVA) model is used to compare the treatment groups, with the baseline score as a covariate.
- P-values less than 0.05 are considered statistically significant.
Protocol 2: Assessment of this compound Efficacy in a Phase II Atopic Dermatitis Clinical Trial
1. Objective: To evaluate the efficacy and safety of different concentrations of this compound ointment compared to a vehicle in subjects with moderate to severe atopic dermatitis.[2][3]
2. Study Design: A multi-center, randomized, double-blind, vehicle-controlled, parallel-group study.
3. Subject Population: Adult subjects with a diagnosis of atopic dermatitis according to the Hanifin and Rajka criteria and an Investigator's Global Assessment (IGA) score of ≥3.[3]
4. Procedure:
- Screening and Baseline: Obtain informed consent, confirm diagnosis, and record baseline disease severity using IGA, Eczema Area and Severity Index (EASI), and a pruritus Numerical Rating Scale (NRS).
- Randomization and Treatment: Subjects are randomized to apply vehicle, this compound 0.1%, or this compound 0.5% ointment twice daily to affected areas for 4 weeks.
- Efficacy and Safety Assessments:
- IGA, EASI, and pruritus NRS are assessed at weeks 1, 2, and 4.
- Adverse events, including application site reactions, are recorded at each visit.
5. Statistical Analysis:
- The primary efficacy endpoint is the proportion of subjects achieving an IGA score of 0 ('clear') or 1 ('almost clear') with at least a 2-point improvement from baseline at week 4.
- Secondary endpoints include the mean percent change from baseline in EASI score and the mean change from baseline in pruritus NRS.
- The primary endpoint is analyzed using a Chi-squared test or logistic regression.
- Continuous secondary endpoints are analyzed using an ANCOVA model with baseline as a covariate.
- Missing data are handled using appropriate methods such as multiple imputation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
This compound Signaling Pathway
In Vitro Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Mapracorat
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Mapracorat, a selective glucocorticoid receptor agonist (SEGRA) known for its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
This compound is characterized by its very low solubility in water, which necessitates the use of organic solvents or advanced formulation strategies for experimental use.[1] Its solubility in common solvents is summarized below.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Conditions |
| Water | ~0.02 mg/mL | - |
| DMSO | ~50.6 mg/mL | 25°C |
| Corn Oil | 2.5 mg/mL | In a 10:90 DMSO:Corn oil mixture |
Data sourced from Benchchem.[1]
Q2: How should I prepare a stock solution of this compound?
Due to its high solubility in Dimethyl sulfoxide (B87167) (DMSO), it is the recommended solvent for preparing concentrated stock solutions.[1] For a detailed procedure, please refer to the Experimental Protocols section below.
Q3: My this compound is precipitating out of my aqueous buffer during my in vitro experiment. What can I do?
Precipitation in aqueous media is a common issue. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity while maintaining solubility.
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween 80 or Polysorbate 80 in your final formulation can help maintain this compound in suspension.[1]
-
Prepare Fresh Dilutions: Avoid long-term storage of diluted aqueous solutions. Prepare fresh dilutions from your DMSO stock solution immediately before each experiment.
-
Consider a Co-Solvent System: For certain applications, using a validated co-solvent system can enhance solubility.[1]
dot
Caption: Troubleshooting guide for this compound precipitation issues.
Q4: What vehicle formulations are recommended for in vivo animal studies?
Validated formulations have been established to deliver this compound through various administration routes. These typically involve a combination of solvents and surfactants to create stable suspensions or solutions.[1]
Table 2: Recommended Vehicle Formulations for In Vivo Studies
| Formulation Composition (v/v) | Administration Route | Achieved Concentration |
| 10% DMSO / 5% Tween 80 / 85% Saline | Intravenous | - |
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | Subcutaneous | - |
| 10% DMSO / 90% Corn Oil | Ocular | 2.5 mg/mL |
Data sourced from Benchchem.[1]
Q5: What advanced formulation strategies can be used to improve this compound's bioavailability?
For challenges that cannot be solved with co-solvents, advanced methods like nanoparticle encapsulation are a viable strategy.[2] Creating polymeric nanoparticles, for instance using Poly(lactic-co-glycolic acid) (PLGA), can improve solubility and provide sustained release.[3][4] A general workflow for this technique is provided in the Experimental Protocols section.
Q6: What is the primary mechanism of action for this compound?
This compound is a Selective Glucocorticoid Receptor Agonist (SEGRA).[1] It selectively binds to the glucocorticoid receptor (GR) and primarily mediates its anti-inflammatory effects through transrepression, rather than transactivation, which is associated with unwanted side effects of traditional corticosteroids.[1][5] Key steps in its signaling pathway include:
-
Inhibition of pro-inflammatory transcription factors like NF-κB and AP-1.[6]
-
Upregulation of MAP Kinase Phosphatase-1 (MKP-1), which deactivates the p38 MAPK pathway.[1]
-
Upregulation of RelB, an anti-inflammatory protein in the NF-κB pathway.[7] This cascade ultimately suppresses the production of inflammatory mediators such as TNF-α, IL-6, and IL-8.[1]
dot
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a 10 mg/mL stock solution in DMSO.
-
Materials: this compound powder, DMSO (anhydrous/molecular biology grade), sterile microcentrifuge tubes or vials.
-
Calculation: Weigh the required amount of this compound powder. For a 10 mg/mL solution, you would weigh 10 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution gently until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Nanoparticle Formulation
This protocol provides a general workflow for preparing this compound-loaded PLGA nanoparticles using an oil-in-water (O/W) single emulsion-solvent evaporation method, adapted from literature for similar hydrophobic compounds.[2][4] Optimization will be required for your specific application.
-
Prepare Organic Phase: Dissolve a specific amount of this compound and PLGA polymer (e.g., 10:1 ratio by weight) in a water-immiscible organic solvent like dichloromethane (B109758) or acetone.[2][3]
-
Prepare Aqueous Phase: Prepare an aqueous solution containing a surfactant/stabilizer, such as polyvinyl alcohol (PVA) or Poloxamer.[3][4]
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed. This creates an oil-in-water emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-24h) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a stable powder that can be stored and reconstituted for experiments.
dot
Caption: General workflow for preparing this compound nanoparticles.
References
- 1. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 2. Novel Nanoparticulate Gel Formulations of Steroids for the Treatment of Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nanoparticle-Based Topical Ophthalmic Gel Formulation for Sustained Release of Hydrocortisone Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mapracorat Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Mapracorat in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BOL-303242-X or ZK-245186) is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA).[1][2] It binds with high affinity and selectivity to the human glucocorticoid receptor (GR).[1][3] Unlike traditional glucocorticoids, this compound's anti-inflammatory effects are thought to be primarily mediated through transrepression, where it inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[2][4] It appears to have less activity in transactivation, a process associated with some of the side effects of classical glucocorticoids.[2][3] A key feature of this compound's mechanism is the upregulation of RelB, an anti-inflammatory member of the NF-κB pathway.[5][6]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated anti-inflammatory effects in a variety of human ocular cell types, including:
-
Human corneal epithelial cells (HCEpiC)[4]
-
It has also been studied in human eosinophils and a human mast cell line.[3]
Q3: What is the recommended starting concentration range for this compound in in vitro experiments?
Based on published data, a starting concentration range of 1 nM to 1000 nM is recommended for most in vitro experiments.[9] Significant inhibition of cytokine release has been observed at concentrations as low as 10 nM in human conjunctival fibroblasts and epithelial cells.[9] However, the optimal concentration will depend on the specific cell type, the inflammatory stimulus used, and the endpoint being measured. It is always advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.[10]
Q4: How should I prepare and store this compound for in vitro use?
This compound is soluble in DMSO.[1] For in vitro experiments, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically ≤ 0.1%). Stock solutions should be stored at -20°C.
Q5: What are the potential off-target effects of this compound?
As a selective GR agonist, this compound is designed to have fewer off-target effects compared to traditional glucocorticoids.[2][11] However, at very high concentrations, off-target effects or cytotoxicity could be observed.[10] It's crucial to determine a non-toxic working concentration range by performing a cell viability assay in parallel with your functional assays.[10]
Troubleshooting Guides
Issue 1: Low or no observed efficacy of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.[10] |
| Low Glucocorticoid Receptor (GR) Expression | Verify the expression of GR in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a different cell line known to have higher GR expression (e.g., A549 cells).[10] |
| Compound Inactivity | Test the activity of your this compound stock on a well-characterized positive control cell line to ensure its viability. |
| Incorrect Experimental Conditions | Ensure the incubation time is sufficient for this compound to exert its effect. For cytokine inhibition, pre-incubation for 1-2 hours before adding the inflammatory stimulus is common, followed by a 24-48 hour co-incubation.[9] For signaling pathway studies (e.g., MAPK phosphorylation), shorter incubation times may be required.[9] |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution. Use a consistent cell number for all wells.[5] |
| "Edge Effects" in Multi-well Plates | To minimize evaporation from outer wells, which can affect cell growth and compound concentration, either avoid using the outermost wells for critical experiments or maintain high humidity in the incubator.[5] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and compounds. |
| Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase. Avoid using cells of very high passage number, as their characteristics and responsiveness can change over time. |
Issue 3: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Some cell lines may be more sensitive to glucocorticoid-induced apoptosis.[10] Perform a cell viability assay (e.g., MTT, alamarBlue) in parallel with your functional assay to determine the cytotoxic concentration range.[5] |
| Off-Target Effects | To confirm that the observed cytotoxicity is GR-mediated, co-treat with a GR antagonist like mifepristone (B1683876) (RU-486). If the toxicity is not reversed, it may be due to off-target effects.[3][10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line. |
Data Presentation
Table 1: In Vitro Potency of this compound (IC50/EC50 Values)
| Cell Type | Inflammatory Stimulus | Measured Endpoint | IC50/EC50 (this compound) | IC50/EC50 (Dexamethasone) | Reference |
| Human Corneal Epithelial Cells | Hyperosmolar Stress (440 mOsm) | IL-6 Release | 0.97 nM | 0.38 nM | [4][9] |
| Human Corneal Epithelial Cells | Hyperosmolar Stress (440 mOsm) | IL-8 Release | 85 nM | 15 nM | [4][9] |
| Canine Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | TNFα Secretion | ~0.2 nM | - | [1] |
| Human Conjunctival Fibroblasts | IL-13 + TNF-α | Eotaxin-1, IL-6, RANTES, ICAM-1 Release | Significant inhibition at 3-300 nM | Significant inhibition at 10-300 nM | [11] |
| Human Conjunctival Epithelial Cells | IL-4 + TNF-α | RANTES, CTACK, GM-CSF, IL-6, IP-10, MCP-1 Release | Significant inhibition at 10 nM | Similar efficacy to this compound | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and can help determine if this compound is causing cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the GR from the cytoplasm to the nucleus upon this compound binding.
-
Cell Seeding: Seed cells on glass coverslips or in an imaging-compatible multi-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 1-2 hours). Include a positive control (e.g., dexamethasone) and a negative (vehicle) control.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the GR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of GR translocation.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
This compound's intracellular signaling pathway.
General experimental workflow for this compound.
Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophil as a cellular target of the ocular anti-allergic action of this compound, a novel selective glucocorticoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Mapracorat Efficacy in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address potential variability in the efficacy of Mapracorat in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BOL-303242-X or ZK-245186) is a non-steroidal selective glucocorticoid receptor agonist (SEGRA).[1][2] Its primary mechanism involves binding with high affinity and selectivity to the glucocorticoid receptor (GR).[1][2] Unlike traditional glucocorticoids, this compound is designed to preferentially mediate transrepression, which is associated with anti-inflammatory effects, over transactivation, which is linked to undesirable side effects.[2] This is thought to contribute to its favorable safety profile. One of its unique mechanisms is the upregulation of RelB, an anti-inflammatory protein in the NF-κB alternative pathway.[3]
Q2: In which animal models has this compound shown efficacy?
This compound has demonstrated significant anti-inflammatory efficacy in various animal models of ocular and skin inflammation. These include:
-
Rabbit models of dry eye disease and postoperative inflammation: In these models, this compound was as effective as dexamethasone (B1670325) in maintaining tear volume and tear breakup time.[4][5][6][7]
-
Guinea pig model of allergic conjunctivitis: this compound was effective in reducing clinical signs, eosinophil infiltration, and the expression of inflammatory chemokines.[1][8]
-
Murine models of skin inflammation: It has shown comparable efficacy to traditional glucocorticoids with a better safety profile regarding skin atrophy.[9]
-
Canine model of skin inflammation: Topical this compound demonstrated significant reduction in wheal and flare responses, comparable to triamcinolone (B434) acetonide.[10]
Q3: What are the known differences in glucocorticoid receptor (GR) sensitivity between animal species?
Significant inter-species differences exist in GR binding affinity and response to glucocorticoids.[11][12][13] For example, glucocorticoid receptors in cortisol-secreting species (like guinea pigs and rabbits) have a higher affinity for cortisol compared to corticosterone, while the reverse is true for corticosterone-secreting species (like rats and mice).[12] These intrinsic differences can influence the transactivation potential of a GR agonist and may contribute to variability in efficacy and side-effect profiles of compounds like this compound across different animal models.[13]
Troubleshooting Guide for Inconsistent Efficacy
Variability in the efficacy of this compound can arise from several factors related to the animal model, experimental protocol, and drug formulation. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Higher than expected variability in inflammatory response within the same experimental group.
| Potential Cause | Troubleshooting Action |
| Inconsistent Induction of Inflammation | Review and standardize the inflammation induction protocol. For example, in the ovalbumin (OVA)-sensitized guinea pig model, ensure consistent OVA concentration, administration volume, and timing of challenge.[1][8] In the rabbit dry eye model, ensure consistent application and concentration of atropine (B194438) sulfate (B86663).[4] |
| Animal Health and Stress | Ensure all animals are healthy and properly acclimatized before the experiment. Stress can influence the inflammatory response.[14] House animals under standardized conditions (temperature, light/dark cycle, humidity). |
| Genetic Variability within Animal Strain | While inbred strains are used to minimize genetic variability, some level of individual variation can still exist. Ensure a sufficiently large sample size to account for biological variability. |
Issue 2: Lower than expected efficacy compared to published data.
| Potential Cause | Troubleshooting Action |
| Suboptimal Dosing Regimen | Review the dose, frequency, and duration of this compound administration. Efficacy can be dose-dependent.[4] For topical ocular administration, ensure proper instillation technique to minimize runoff and ensure adequate contact time. |
| Incorrect Timing of Administration | The timing of this compound administration relative to the inflammatory challenge is critical. For instance, in a model of late-phase allergic conjunctivitis, administering the drug after the initial inflammatory cascade has been initiated is key to evaluating its effect on the late-phase response.[1] |
| Improper Formulation or Storage | This compound's low aqueous solubility requires specific formulations for in vivo studies.[15] Ensure the ophthalmic suspension is properly prepared and stored to maintain stability and concentration.[16] Check for any signs of precipitation or degradation. |
| Species-Specific Differences in Drug Metabolism | Be aware of potential pharmacokinetic differences between the animal model used and the models in published studies. Rabbits and monkeys, for example, can have different ocular drug distribution and systemic exposure profiles.[17] |
Issue 3: Discrepancies in efficacy between different animal models.
| Potential Cause | Troubleshooting Action |
| Differences in Disease Pathophysiology | The underlying mechanisms of inflammation can differ between models. For example, the inflammatory mediators in an atropine-induced dry eye model in rabbits may differ from those in an allergen-induced conjunctivitis model in guinea pigs.[4][8] Tailor the experimental design and endpoints to the specific model. |
| Inter-species Differences in Glucocorticoid Receptor Function | As mentioned in the FAQs, GR sensitivity and function can vary between species.[11][12][13] This can lead to different pharmacological responses to a SEGRA like this compound. Consider the dominant endogenous glucocorticoid of the species when interpreting results.[14] |
| Anatomical and Physiological Differences | Ocular anatomy and physiology, such as tear turnover rate and corneal thickness, can differ between species, affecting drug penetration and retention.[18] |
Experimental Protocols
Rabbit Dry Eye Model
-
Animal Model: Female New Zealand White rabbits.[4]
-
Induction of Dry Eye: Topical administration of atropine sulfate (e.g., 1.0%) three times a day for 7-8 days.[4][6][7]
-
Treatment: Topical administration of this compound ophthalmic suspension (e.g., 0.1% - 1.0%) or vehicle control three times a day.[4][6][7]
-
Efficacy Endpoints:
-
Tear volume measurement.
-
Tear film breakup time (TBUT).
-
Corneal fluorescein (B123965) staining.[4]
-
Guinea Pig Allergic Conjunctivitis Model
-
Animal Model: Male Dunkin-Hartley guinea pigs.[1]
-
Sensitization: Intraperitoneal injections of ovalbumin (OVA) with an aluminum hydroxide (B78521) adjuvant.[1]
-
Challenge: Topical ocular challenge with OVA solution.[1]
-
Treatment: Topical administration of this compound (e.g., 0.1%, 0.25%, 0.4%) or vehicle into the conjunctival sac 2 hours after the allergen challenge to evaluate the late-phase reaction.[1]
-
Efficacy Endpoints:
-
Clinical signs of conjunctivitis (e.g., redness, swelling).
-
Eosinophil infiltration in conjunctival tissue (histology).
-
Eosinophil peroxidase activity in tears.
-
mRNA and protein expression of chemokines (e.g., CCL5, CCL11) in the conjunctiva.[1]
-
Data Presentation
Table 1: Summary of this compound Efficacy in a Rabbit Dry Eye Model
| Treatment Group | Tear Volume (vs. Vehicle) | Tear Film Breakup Time (TBUT) (vs. Vehicle) |
| Vehicle | - | - |
| This compound (0.1%) | Maintained at baseline | Not completely effective |
| This compound (0.3%) | Maintained at baseline | Borderline effects |
| This compound (0.5%) | Maintained at baseline | Maintained at baseline |
| This compound (1.0%) | Maintained at baseline | Maintained at baseline |
| Dexamethasone (0.1%) | Maintained at baseline | Maintained at baseline |
| Source: Adapted from studies on rabbit models of dry eye.[4] |
Table 2: Summary of this compound Efficacy in a Guinea Pig Allergic Conjunctivitis Model (Late-Phase Reaction)
| Treatment Group (administered 2h post-challenge) | Reduction in Clinical Signs (vs. OVA control) | Reduction in Conjunctival Eosinophil Infiltration (vs. OVA control) |
| OVA Control | - | - |
| This compound (0.1%) | Dose-dependent reduction | Dose-dependent reduction |
| This compound (0.25%) | Dose-dependent reduction | Dose-dependent reduction |
| This compound (0.4%) | Most effective dose | Most effective dose |
| Dexamethasone (0.4%) | Equally effective as this compound 0.4% | Equally effective as this compound 0.4% |
| Source: Adapted from studies on the guinea pig model of allergic conjunctivitis.[1] |
Visualizations
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for the guinea pig allergic conjunctivitis model.
Caption: Logical workflow for troubleshooting inconsistent this compound efficacy.
References
- 1. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo ocular efficacy profile of this compound, a novel selective glucocorticoid receptor agonist, in rabbit models of ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo ocular efficacy profile of this compound, a novel selective glucocorticoid receptor agonist, in rabbit models of ocular disease. (2011) | Afshin Shafiee | 60 Citations [scispace.com]
- 8. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective glucocorticoid receptor agonist this compound displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Types of Glucocorticoids to Evaluate Stress and Welfare in Animals and Humans: General Concepts and Examples of Combined Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 16. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mapracorat Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting formulation stability issues related to Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing signs of physical instability (e.g., precipitation, phase separation). What are the likely causes and how can I troubleshoot this?
A1: Physical instability in this compound formulations often stems from its low aqueous solubility. Several factors could be at play:
-
Inadequate Solubilization: this compound has a low intrinsic aqueous solubility. If the chosen solvent system is not capable of maintaining the desired concentration, precipitation can occur.
-
Temperature Fluctuations: Changes in temperature during storage or handling can affect the solubility of this compound, leading to precipitation upon cooling.
-
pH Shifts: The pH of the formulation can influence the solubility of this compound. Although it is a non-ionic molecule, pH changes can affect the overall formulation stability and excipient performance.
-
Excipient Incompatibility: Certain excipients may interact with this compound or other components, leading to physical separation.
Troubleshooting Steps:
-
Review Your Formulation Composition: Ensure you are using an appropriate solvent or co-solvent system. For topical formulations, consider enhancers for solubility.
-
Optimize Storage Conditions: Store the formulation at a consistent, controlled temperature as determined by stability studies. Avoid freeze-thaw cycles unless the formulation has been specifically designed for it.
-
Evaluate Excipient Compatibility: Conduct compatibility studies with individual excipients and this compound. Visual inspection and analytical techniques like Differential Scanning Calorimetry (DSC) can be insightful.
-
Particle Size Analysis: For suspensions, ensure the particle size of this compound is uniform and within the desired range to prevent settling and caking.
Q2: I am observing a decrease in this compound concentration in my formulation over time. What are the potential chemical degradation pathways?
A2: Chemical degradation of this compound can occur through several pathways. Key degradation mechanisms to investigate include:
-
Hydrolysis: Degradation due to reaction with water. This can be influenced by the pH of the formulation.
-
Oxidation: Degradation due to interaction with oxygen or oxidizing agents. The presence of certain excipients or impurities can catalyze oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of light-sensitive molecules like this compound.
Investigative Steps:
-
Forced Degradation Studies: To identify the primary degradation pathways, it is crucial to perform forced degradation studies. This involves subjecting the this compound drug substance and formulation to stress conditions.[1][2][3]
-
Impurity Profiling: Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify degradation products.
Q3: How do I design a forced degradation study for my this compound formulation?
A3: A well-designed forced degradation study will help you understand the degradation pathways and develop a stability-indicating analytical method. The study should include the following stress conditions:
-
Acid and Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C) for a defined period.[2][4]
-
Oxidation: Expose a this compound solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[2]
-
Thermal Degradation: Store the solid drug substance and the formulation at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug substance and formulation to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[5][6][7] A control sample should be protected from light to differentiate between thermal and photolytic degradation.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] The extent of degradation can be controlled by adjusting the stressor concentration, temperature, and exposure time.
Troubleshooting Guides
Guide 1: Investigating Out-of-Specification (OOS) Assay Results for this compound
This guide provides a systematic approach to investigating lower-than-expected assay values for this compound in your formulation.
Experimental Workflow for OOS Investigation
Caption: Workflow for investigating OOS assay results.
Guide 2: Addressing Formulation Discoloration
Discoloration can be an indicator of chemical degradation. This guide helps to identify the cause.
Logical Flow for Discoloration Troubleshooting
Caption: Troubleshooting discoloration in this compound formulations.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Typical Parameters | Potential Degradation Products | Analytical Technique for Detection |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C, 2-24 hours | Hydrolytic degradants | HPLC-UV, LC-MS/MS |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C, 1-12 hours | Hydrolytic degradants | HPLC-UV, LC-MS/MS |
| Oxidation | 3-30% H₂O₂, Room Temperature, 24 hours | Oxidative adducts, N-oxides | HPLC-UV, LC-MS/MS |
| Thermal Degradation | 60-80°C, 24-72 hours | Thermally induced degradants | HPLC-UV, LC-MS/MS |
| Photodegradation | ICH Q1B specified light source (UV and visible) | Photolytic degradants | HPLC-UV, LC-MS/MS |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (in a photostable, transparent container) and solid this compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6][7]
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve and/or dilute the samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or LC-MS/MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC-UV method for the quantification of this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for molecules of this type.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradants. A typical mobile phase could consist of:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (likely in the range of 254-290 nm).
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of this compound from its degradation products generated during the forced degradation study.
Signaling Pathway
This compound's Anti-Inflammatory Signaling Pathway
This compound, as a selective glucocorticoid receptor agonist (SEGRA), exerts its anti-inflammatory effects primarily through the transrepression of pro-inflammatory genes.
Caption: Simplified signaling pathway of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. scispace.com [scispace.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Overcoming Mapracorat Resistance in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Mapracorat in their cell culture experiments. The information provided is based on established principles of glucocorticoid resistance, as direct studies on this compound resistance are limited.
Troubleshooting Guide
This guide addresses specific issues that may indicate the development of resistance to this compound and provides actionable steps to diagnose and potentially overcome these challenges.
Problem 1: Decreased or Loss of this compound Efficacy
You observe a diminished or complete loss of the expected biological effect of this compound on your cells (e.g., reduced inhibition of cytokine release, decreased anti-inflammatory response).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Cell Line Integrity | 1. Authentication: Verify the identity of your cell line (e.g., through STR profiling). 2. Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[1] 3. Contamination: Regularly check for microbial contamination. | Cell Line Authentication: Submit a sample of your cell line to a reputable cell banking and authentication service. Passage Log: Maintain a detailed log of cell passage numbers and thaw new, low-passage vials regularly.[1] |
| Reagent Quality | 1. This compound Stock: Prepare fresh stock solutions of this compound and store them under recommended conditions.[1] 2. Reagent Stability: Ensure all other reagents used in your assays are within their expiration dates and stored correctly.[1] | Fresh Reagent Preparation: Prepare a fresh dilution of this compound from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Acquired Resistance | 1. IC50 Determination: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the expected value or a sensitive, parental cell line.[2] 2. Generate Resistant Line: If a significant shift in IC50 is observed, you may have inadvertently selected for a resistant population.[1] | IC50 Determination via MTT Assay: This colorimetric assay assesses cell viability and can be used to determine the IC50 of a drug.[3] 1. Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight. 2. Drug Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include an untreated control. 3. MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. 4. Solubilization: Add a solubilization buffer to dissolve the formazan (B1609692) crystals. 5. Absorbance Reading: Measure the absorbance at 570 nm. The IC50 is calculated from the dose-response curve. |
Problem 2: Inconsistent or Non-Reproducible Results
You are experiencing significant variability in your experimental outcomes with this compound between different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Experimental Variability | 1. Cell Seeding Density: Ensure consistent cell seeding density across all experiments.[1][4] 2. Assay Conditions: Standardize all incubation times, reagent concentrations, and procedural steps. | Standardized Cell Seeding: Always perform an accurate cell count using a hemocytometer or automated cell counter before seeding.[1] |
| Heterogeneous Cell Population | 1. Single-Cell Cloning: If you suspect a mixed population of sensitive and resistant cells, perform single-cell cloning to isolate and characterize individual clones.[2] | Single-Cell Cloning by Limiting Dilution: 1. Serially dilute your cell suspension to a concentration of approximately 1 cell per 100 µL. 2. Plate 100 µL of this suspension into each well of a 96-well plate. 3. Visually inspect the wells to identify those containing a single cell. 4. Expand the single-cell clones for further analysis. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-steroidal, selective glucocorticoid receptor agonist (SEGRA).[5] It binds to the glucocorticoid receptor (GR) and exerts its anti-inflammatory effects primarily through a mechanism called transrepression.[5] This involves inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][6] Uniquely, this compound has also been shown to upregulate the anti-inflammatory protein RelB.[7]
Q2: What are the potential mechanisms of resistance to glucocorticoids like this compound?
While specific resistance mechanisms to this compound have not been extensively studied, resistance to glucocorticoids, in general, can occur through several mechanisms:[6][8][9]
-
Altered Glucocorticoid Receptor (GR) Expression or Function:
-
Activation of Alternative Signaling Pathways: Upregulation of pro-survival or pro-inflammatory signaling pathways that can bypass the effects of this compound, such as the MAPK/ERK and PI3K/AKT pathways.[9][11]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins that can pump the drug out of the cell.
-
Changes in Co-regulator Proteins: Alterations in the expression or function of co-activator or co-repressor proteins that are necessary for GR-mediated gene regulation.
Q3: How can I generate a this compound-resistant cell line for my studies?
You can generate a resistant cell line by continuous exposure to increasing concentrations of the drug.
Protocol for Generating a Resistant Cell Line: [1][7]
-
Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line.
-
Initial Exposure: Culture the cells in a medium containing a low concentration of this compound (e.g., IC20).
-
Gradual Dose Escalation: Once the cells adapt and proliferate normally, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Characterization: Once the cells are able to proliferate in a significantly higher concentration of this compound, characterize the resistant phenotype by determining the new IC50 and investigating the underlying resistance mechanisms.
Q4: What are some strategies to overcome this compound resistance in cell culture?
Based on general strategies for overcoming glucocorticoid resistance, you could consider the following approaches:
-
Combination Therapy: Use this compound in combination with inhibitors of signaling pathways that may be contributing to resistance, such as MEK/ERK or PI3K/AKT inhibitors.[11]
-
Targeting Downstream Effectors: If a specific downstream pro-inflammatory molecule is still being produced in the presence of this compound, consider using an inhibitor specific to that molecule.
-
Epigenetic Modulation: In some cases of glucocorticoid resistance, drugs that modify the epigenetic landscape, such as histone deacetylase (HDAC) inhibitors, have been shown to restore sensitivity.
Quantitative Data
Table 1: IC50 Values of this compound in Human Corneal Epithelial Cells (HCEpiC)
This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for the inhibition of hyperosmolarity-induced cytokine release in transformed human corneal epithelial cells (T-HCEpiC).
| Cytokine | This compound IC50 (nM) | Dexamethasone (B1670325) IC50 (nM) | Reference |
| IL-6 | 0.97 | 0.38 | [12] |
| IL-8 | 85 | 15 | [12] |
Data are presented as estimated IC50 values. The differences in IC50 values between this compound and dexamethasone were not statistically significant based on overlapping confidence limits.[12]
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound signaling and potential resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]
- 11. Converting cell lines representing hematological malignancies from glucocorticoid-resistant to glucocorticoid-sensitive: signaling pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Mapracorat in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects and ensure the selective action of Mapracorat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional glucocorticoids like dexamethasone (B1670325)?
This compound is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA).[1] Its primary mechanism of action is mediated through the glucocorticoid receptor (GR), similar to traditional glucocorticoids. However, this compound is designed as a "dissociated" agonist. This means it preferentially mediates the anti-inflammatory effects of GR activation (transrepression) while having a lower tendency to activate the pathways associated with undesirable side effects (transactivation).[1][2] This selective profile aims to provide potent anti-inflammatory activity with a reduced risk of side effects like increased intraocular pressure, which can be associated with classical steroids.[3]
Q2: What are the primary "off-target" effects of this compound I should be aware of?
For this compound, "off-target" effects are less about binding to other receptors and more about the balance between two GR-mediated pathways:
-
Transrepression (Desired On-Target Effect): this compound effectively inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[1][4] It achieves this by binding to the GR, which then "tethers" to these factors, preventing them from activating inflammatory genes. This is the primary source of its anti-inflammatory properties.[5][6]
-
Transactivation (Potential Undesired Effect): This pathway involves the GR binding directly to DNA at sites called Glucocorticoid Response Elements (GREs) to activate gene expression. While some transactivation is involved in anti-inflammatory processes (e.g., upregulating anti-inflammatory proteins), this pathway is also linked to many of the metabolic and systemic side effects of classical glucocorticoids.[3][5] this compound is specifically designed to be less effective at mediating transactivation compared to drugs like dexamethasone.[3]
The main experimental challenge is to ensure conditions that favor transrepression and avoid inadvertently promoting transactivation.
Q3: What is the molecular mechanism behind this compound's selective action?
This compound's selectivity is achieved through several mechanisms:
-
Inhibition of Pro-inflammatory Pathways: It potently suppresses the p38 and JNK MAPK signaling pathways.[4]
-
Upregulation of Anti-inflammatory Proteins: this compound has been shown to uniquely upregulate RelB, an anti-inflammatory member of the NF-κB family, and MAPK Phosphatase-1 (MKP-1).[1][7][8] MKP-1 is a key negative regulator that deactivates the p38 MAPK pathway, thereby inhibiting the production of pro-inflammatory mediators like TNF-α and PGE2.[1][8]
Troubleshooting Guide
Issue 1: I am observing effects typically associated with classical glucocorticoid side effects (e.g., high induction of a known GRE-regulated gene).
| Potential Cause | Troubleshooting Step |
| Concentration Too High | This compound's selectivity may be concentration-dependent. Very high concentrations might overcome the dissociation, leading to increased transactivation. Action: Perform a dose-response curve to identify the optimal concentration that maximizes anti-inflammatory effects (transrepression) while minimizing transactivation markers. Start with concentrations in the 10-100 nM range, where it has been shown to inhibit cytokine production effectively.[8] |
| Prolonged Exposure | Continuous, long-term exposure in in vitro models might lead to cumulative transactivation effects not seen in shorter-term assays. Action: Review your experimental timeline. If possible, use the minimum exposure time necessary to observe the desired anti-inflammatory effect. |
| Cell Type Specificity | The expression levels of GR and its co-regulators can vary between cell types, potentially altering the transrepression/transactivation balance. Action: Confirm the GR expression in your cell model. Consider using a control cell line with known responsiveness. It may be necessary to optimize this compound concentration for each specific cell type. |
Issue 2: this compound is not producing the expected anti-inflammatory effect in my assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration may be too low to effectively engage the GR and mediate transrepression. Action: Consult the provided quantitative data (Table 1) and perform a dose-response experiment. The IC50 for inhibiting cytokines like IL-6 and IL-8 can range from low to high nM.[4] |
| Incorrect Vehicle or Solubility Issues | This compound may have precipitated out of solution or may not be bioavailable to the cells. Action: Ensure the vehicle is appropriate and that this compound is fully dissolved before application. The use of DMSO as a vehicle has been documented.[8] |
| GR Pathway Not Activated in Model | The inflammatory stimulus you are using may not be strongly mediated by the pathways that this compound targets (e.g., NF-κB, AP-1). Action: Confirm that your inflammatory stimulus (e.g., LPS, hyperosmolar stress) effectively activates the target pathways in your cell model.[4][8] Use a positive control like dexamethasone to validate the pathway's responsiveness. |
| GR Antagonist Present | The experimental medium or reagents may contain components that antagonize the glucocorticoid receptor. Action: Review all components of your cell culture medium. Test this compound's efficacy in a simpler, defined buffer system if necessary. The effects of this compound can be reversed by the GR antagonist mifepristone (B1683876) (RU-486).[4] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on Inflammatory Markers
| Target/Assay | Cell Type | Stimulus | IC50 / Effective Concentration | Comparator (Dexamethasone) |
| IL-6 Release | Human Corneal Epithelial Cells | Hyperosmolar Stress | ~0.97 nM | ~0.38 nM |
| IL-8 Release | Human Corneal Epithelial Cells | Hyperosmolar Stress | ~85 nM | ~15 nM |
| MCP-1 Release | Human Corneal Epithelial Cells | Hyperosmolar Stress | Significant effect at ≥10 nM | Significant effect at ≥10 nM |
| TNF-α & GM-CSF Production | Raw 264.7 Macrophages | LPS | Substantial inhibition at 10-100 nM | Similar potency in augmenting MKP-1 expression |
| PGE2 Production | Raw 264.7 Macrophages | LPS | >70% inhibition at 100 nM | Not specified |
Data compiled from studies on human corneal epithelial cells and Raw 264.7 macrophages.[4][8] IC50 values can vary based on cell type and experimental conditions.
Signaling Pathways & Experimental Workflows
References
- 1. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Mapracorat Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of Mapracorat synthesis. The information is designed to be a practical resource for professionals in pharmaceutical development and manufacturing.
Section 1: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, particularly during process scale-up.
Challenges Related to Reagent Stability and Handling
Question: We are experiencing inconsistent yields and potential safety hazards with a key nitrogen-containing reagent in our synthesis, believed to be related to Tosyl Nitrine instability. How can we mitigate this?
Answer: The instability of reagents like Tosyl Nitrine is a significant challenge in scaling up synthesis. The recommended approach is to avoid its isolation and instead generate it in situ. For related and safer alternatives like Tosyl Azide (B81097), continuous flow processes have been developed to manage its hazardous nature.
Troubleshooting Steps:
-
In Situ Generation: Generate the reagent in the reaction mixture immediately before its consumption. This minimizes the accumulation of unstable and potentially explosive intermediates. For instance, a continuous flow setup can be employed where streams of the precursors are mixed just before entering the main reactor.
-
Strict Temperature Control: Maintain a stringent temperature range, typically between -10°C and 0°C, during the in situ generation and subsequent reaction to prevent decomposition.
-
Use of Safer Alternatives: If the synthetic route allows, consider using more stable precursors or alternative reagents that can achieve the same chemical transformation with a better safety profile.
Quantitative Data on a Related Process (Continuous Diazo Transfer with In Situ Tosyl Azide Generation):
| Parameter | Condition | Outcome |
| Reaction Scale | 21 g of α-diazocarbonyl | >98% purity without column chromatography |
| Process Type | Telescoped flow process | Mitigates risks of handling explosive reagents |
| Safety Measure | In-line quenching | Ensures complete consumption of hazardous reagent |
Catalyst Recovery and Cost-Effectiveness
Question: Our process utilizes a Rhodium catalyst, and we are facing challenges with its efficient recovery, leading to high production costs and potential product contamination. What are the best practices for rhodium catalyst recovery at an industrial scale?
Answer: Efficient recovery of precious metal catalysts like rhodium is crucial for the economic viability and sustainability of a pharmaceutical manufacturing process. Several methods can be employed, each with its own advantages and disadvantages.
Troubleshooting and Optimization Strategies:
-
Membrane Filtration: This technique has been shown to be effective in recovering rhodium caprylate, with recovery rates of up to 92%, leading to a significant reduction in cost per batch (approximately 37%).
-
Precipitation: The catalyst can be precipitated out of the reaction mixture by adding a suitable anti-solvent or by changing the pH. The solid catalyst can then be recovered by filtration.
-
Adsorption: Using adsorbents like activated carbon can effectively remove dissolved rhodium compounds from organic process streams. The rhodium can then be recovered from the adsorbent.
-
Solvent Extraction: A liquid-liquid extraction can be employed to selectively move the catalyst from the product-containing phase to a separate, immiscible liquid phase.
Comparison of Rhodium Recovery Methods:
| Method | Principle | Advantages | Disadvantages |
| Membrane Filtration | Size exclusion | High recovery rates, can be a continuous process | Potential for membrane fouling |
| Precipitation | Solubility reduction | Simple, cost-effective | May require significant solvent use |
| Adsorption | Surface binding | Effective for low concentrations | Adsorbent regeneration can be complex |
| Solvent Extraction | Differential solubility | Can be highly selective | Requires large volumes of solvents |
Product Purity and Yield Optimization
Question: We are struggling with the final crystallization step of a key intermediate, leading to low yields and inconsistent product purity. How can we improve our crystallization process?
Answer: Crystallization is a critical step that significantly impacts the yield, purity, and physical properties of the final active pharmaceutical ingredient (API). A systematic approach to optimizing crystallization parameters is essential.
Troubleshooting and Optimization Steps:
-
Solvent Screening: The choice of solvent is paramount. A switch from isopropanol (B130326) to tert-butyl methyl ether for a key intermediate in a related synthesis has been shown to increase the crystallization yield from 68% to 83%.
-
Seeding Strategy: The use of seed crystals can help control the crystal form (polymorphism) and size distribution, leading to more consistent and purer products.
-
Cooling Profile: The rate of cooling can significantly affect crystal growth and nucleation. A controlled, gradual cooling profile often yields larger, more uniform crystals with fewer impurities.
-
Anti-Solvent Addition: The controlled addition of an anti-solvent can be used to induce crystallization and improve yield. The rate of addition is a critical parameter to control.
Key Crystallization Parameters to Optimize:
| Parameter | Effect on Crystallization | Optimization Strategy |
| Solvent System | Solubility, crystal habit, polymorphism | Screen a variety of solvents and solvent mixtures |
| Supersaturation | Driving force for nucleation and growth | Control via cooling rate, anti-solvent addition, or evaporation |
| Seeding | Controls crystal form and size | Optimize seed loading, size, and addition point |
| Agitation | Mass transfer, secondary nucleation | Optimize stirrer type and speed |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA). It exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This binding leads to the transrepression of pro-inflammatory transcription factors, which is believed to be the primary mechanism for its therapeutic effects, while having a reduced potential for the transactivation of genes associated with side effects.[1]
Q2: What are the main challenges in scaling up the synthesis of complex organic molecules like this compound?
A2: The primary challenges in scaling up the synthesis of complex molecules like this compound often revolve around:
-
Process Safety: Handling of potentially hazardous reagents and managing exothermic reactions.
-
Cost-Effectiveness: Efficient use and recovery of expensive reagents and catalysts.
-
Product Quality and Consistency: Ensuring reproducible yields, high purity, and the correct physical form of the final product.
-
Process Robustness: Developing a process that is tolerant to minor variations in operating conditions.
Q3: Is there a publicly available, detailed synthetic route for this compound?
Section 3: Experimental Protocols (Illustrative)
As the exact, multi-step synthesis of this compound is proprietary, this section provides an illustrative protocol for a key synthetic transformation that is often challenging during scale-up: the in situ generation and use of an azide for a diazo transfer reaction, a safer alternative to using unstable nitrenes.
Protocol: In Situ Generation of Tosyl Azide for Diazo Transfer in a Continuous Flow System
Objective: To safely generate tosyl azide and use it immediately in a diazo transfer reaction to avoid the isolation of the potentially explosive azide.
Materials:
-
Tosyl chloride
-
Sodium azide
-
Acetonitrile (MeCN)
-
Water
-
Diazo acceptor substrate (e.g., a β-ketoester)
-
Base (e.g., triethylamine (B128534) or DBU)
-
Continuous flow reactor setup with multiple pumps and mixing points
Procedure:
-
Stream 1 Preparation: Prepare a solution of tosyl chloride in acetonitrile.
-
Stream 2 Preparation: Prepare an aqueous solution of sodium azide.
-
Stream 3 Preparation: Prepare a solution of the diazo acceptor substrate and the base in acetonitrile.
-
Reaction Setup:
-
Pump Stream 1 and Stream 2 into a T-mixer, allowing them to react in a residence time coil at a controlled temperature (e.g., 25°C) to form tosyl azide in situ.
-
The output from the first coil is then mixed with Stream 3 in a second T-mixer.
-
This combined stream flows through a second residence time coil to allow for the diazo transfer reaction to occur.
-
-
Work-up: The output from the second coil can be directed to an in-line quenching station (e.g., with a sacrificial acceptor) to consume any unreacted tosyl azide before collection and further purification.
Safety Note: All operations involving azides should be conducted with extreme caution, behind a blast shield, and with appropriate personal protective equipment.
Section 4: Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, highlighting the transrepression mechanism.
Troubleshooting Workflow for Low Crystallization Yield
Caption: Decision tree for troubleshooting low crystallization yield.
Logical Relationship of Scale-Up Challenges in this compound Synthesis
Caption: Interrelation of key challenges in scaling up this compound synthesis.
References
Technical Support Center: Interpreting Unexpected Results in Mapracorat Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results that may arise during preclinical studies of Mapracorat.
Frequently Asked Questions (FAQs)
Q1: We observed that this compound's inhibition of a specific cytokine is not identical to dexamethasone (B1670325) at the same concentration. Is this an expected result?
A1: Yes, this is a potential and not entirely unexpected finding. While this compound is designed to have anti-inflammatory efficacy comparable to traditional glucocorticoids like dexamethasone, its mechanism as a Selective Glucocorticoid Receptor Agonist (SEGRA) can lead to subtle differences in its activity profile. For instance, in studies on human corneal epithelial cells, while the overall inhibition of IL-6 and MCP-1 was similar, at specific concentrations, the levels of MCP-1 were significantly different between this compound and dexamethasone treatment.[1]
Troubleshooting Guide:
-
Confirm Dose-Response: Ensure you have performed a full dose-response curve for both this compound and your positive control (e.g., dexamethasone) to accurately determine the IC50 values for the specific cytokine in your experimental system.
-
Cell Type Specificity: The effects of SEGRAs can be cell-type specific. The expression levels of glucocorticoid receptors and co-regulators can influence the cellular response. Consider if your cell type has a known differential response to SEGRAs.
-
Assay Variability: Rule out any technical variability in your assay. Ensure consistent cell passage numbers, reagent quality, and incubation times.
Q2: Our in vitro results with this compound are potent, but the in vivo efficacy in our animal model is less than anticipated. What could be the reason for this discrepancy?
A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could contribute to this observation with this compound:
-
Pharmacokinetics and Bioavailability: The concentration of this compound reaching the target tissue in vivo is governed by its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro, the concentration is controlled. Preclinical pharmacokinetic studies in rabbits and monkeys have shown that this compound is rapidly absorbed and distributed into ocular tissues, but the concentration can vary significantly between tissues.[2]
-
Animal Model Selection: The chosen animal model may not fully recapitulate the human disease state or the metabolic pathways of the drug in humans. The inflammatory milieu in an in vivo model is also significantly more complex than in a cultured cell system.
-
Route of Administration and Formulation: The vehicle and route of administration can significantly impact the local concentration and duration of action of this compound. An inappropriate formulation can limit its bioavailability at the target site.
Troubleshooting Guide:
-
Review Pharmacokinetic Data: If possible, conduct pharmacokinetic studies in your animal model to determine the concentration of this compound in the target tissue and plasma.
-
Optimize Dosing Regimen: Experiment with different dosing regimens (e.g., frequency, concentration) to see if efficacy can be improved.
-
Re-evaluate Animal Model: Critically assess if the chosen animal model is the most appropriate for the specific inflammatory condition you are studying.
Q3: We noted that this compound only partially activated a glucocorticoid-responsive reporter gene, whereas dexamethasone showed full activation. Is this a sign of poor compound quality?
A3: No, this is a key characteristic of this compound and other SEGRAs. This "partial agonist" activity for gene transactivation is intentional and is linked to its improved safety profile. For example, this compound behaves as a partial agonist in the activation of the myocilin (MYOC) gene, which is associated with an increase in intraocular pressure, a common side effect of traditional glucocorticoids.[1][3] This dissociation between transrepression (anti-inflammatory effects) and transactivation (some side effects) is a fundamental concept of SEGRA pharmacology.
Experimental Workflow for Assessing Transactivation vs. Transrepression:
Caption: Workflow for differentiating transrepression and transactivation effects.
Q4: We observed an unexpected increase in an anti-inflammatory protein, RelB, after this compound treatment. Is this a known off-target effect?
A4: This is a known and unique mechanistic feature of this compound, not an off-target effect. Studies have shown that this compound can upregulate RelB, an anti-inflammatory member of the NF-κB family.[1][4] This is in contrast to traditional glucocorticoids, which primarily act through the classical NF-κB pathway. This novel mechanism may contribute to the potent anti-inflammatory effects of this compound.
Signaling Pathways
This compound's Dual Anti-inflammatory Mechanism of Action
Caption: this compound's mechanism via GR-mediated transrepression and RelB upregulation.
Quantitative Data Summary
Table 1: In Vitro Inhibition of Cytokine Release in Human Corneal Epithelial Cells (HCEpiC)
| Cytokine | Cell Type | Stimulus | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Reference |
| IL-6 | Transformed HCEpiC | Hyperosmolarity (440 mOsm) | 0.97 | 0.38 | [1] |
| MCP-1 | Transformed HCEpiC | Hyperosmolarity (440 mOsm) | ~1-10 | ~1-10 | [1] |
Data are approximate values as presented in the source literature.
Table 2: In Vivo Efficacy in a Guinea Pig Model of Allergic Conjunctivitis
| Parameter | Treatment (0.4%) | Effect | Reference |
| Clinical Signs | This compound | Dose-dependent reduction, comparable to Dexamethasone | [5] |
| Eosinophil Infiltration | This compound | Significant reduction, comparable to Dexamethasone | [5] |
| Eosinophil Apoptosis | This compound | More effective than Dexamethasone | [5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay in Human Corneal Epithelial Cells
-
Cell Culture: Human corneal epithelial cells (transformed or primary) are cultured in appropriate media (e.g., EpiLife with HCGS) until confluent.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Cells are then exposed to a hyperosmolar medium (e.g., 440 mOsm) for a defined period (e.g., 24 hours) to induce cytokine release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of cytokines (e.g., IL-6, IL-8, MCP-1) in the supernatant are measured using a multiplex bead assay or ELISA.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Protocol 2: In Vivo Model of Allergic Conjunctivitis in Guinea Pigs
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OVA).
-
Allergen Challenge: Allergic conjunctivitis is induced by topical administration of OVA to the conjunctival sac.
-
Treatment: Two hours after the allergen challenge, animals are treated with this compound, dexamethasone, or vehicle eye drops.
-
Clinical Scoring: Clinical signs of conjunctivitis (e.g., redness, swelling, discharge) are scored at various time points post-challenge.
-
Histological Analysis: At the end of the study, conjunctival tissue is collected for histological analysis to assess eosinophil infiltration.
-
Apoptosis Assay: Apoptotic cells in the conjunctival tissue can be detected using TUNEL staining.
References
- 1. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo ocular efficacy profile of this compound, a novel selective glucocorticoid receptor agonist, in rabbit models of ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surveying the Challenges of Preclinical Development - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Technical Support Center: Enhancing the Transrepressive Activity of Mapracorat
Welcome to the technical support center for Mapracorat, a selective glucocorticoid receptor agonist (SEGRA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound and troubleshooting experiments aimed at enhancing its transrepressive activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional glucocorticoids?
This compound is a non-steroidal selective glucocorticoid receptor agonist (SEGRA).[1] Unlike traditional glucocorticoids like dexamethasone, this compound is designed to preferentially mediate its anti-inflammatory effects through transrepression, while having a reduced capacity for transactivation.[2] This dissociation is thought to contribute to a better side-effect profile, particularly with long-term use.[2][3]
Q2: What is the primary mechanism of this compound's transrepressive activity?
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The this compound-GR complex can then interfere with the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This "tethering" mechanism prevents these factors from driving the expression of inflammatory genes, such as those for cytokines and chemokines. Additionally, this compound has been shown to upregulate anti-inflammatory proteins like RelB and MAP Kinase Phosphatase-1 (MKP-1), further contributing to its anti-inflammatory profile.[1][4]
Q3: How can I experimentally measure the transrepressive activity of this compound?
The most common methods for measuring transrepressive activity involve reporter gene assays. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for NF-κB or AP-1. In the presence of an inflammatory stimulus (e.g., TNF-α or IL-1β), these transcription factors become active and drive the expression of the reporter gene. The addition of this compound should lead to a dose-dependent decrease in the reporter signal, which is a direct measure of its transrepressive activity.
Q4: In which cell lines can I study the effects of this compound?
This compound's activity has been demonstrated in a variety of cell types. For studying its anti-inflammatory effects, human corneal epithelial cells, conjunctival fibroblasts, and macrophage cell lines like RAW 264.7 are commonly used.[5][6] For reporter assays, cell lines that are easily transfectable and show a robust response to inflammatory stimuli are ideal, such as HEK293 or A549 cells.[7][8]
Troubleshooting Guide: Enhancing this compound's Transrepressive Activity
This guide provides solutions to common issues encountered during experiments aimed at maximizing the transrepressive effects of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no observable transrepressive effect of this compound. | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant response. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. IC50 values for this compound's inhibition of cytokine release are typically in the low nanomolar range.[5] |
| Insufficient Inflammatory Stimulus: The stimulus used to activate the NF-κB or AP-1 pathway may not be potent enough. | Optimize the concentration of the inflammatory stimulus (e.g., TNF-α, IL-1β, or PMA). A robust induction of the reporter gene (typically 10-fold or higher over baseline) is necessary to observe significant repression. | |
| Inappropriate Incubation Time: The incubation time with this compound and/or the stimulus may be too short or too long. | For inhibition assays, a pre-incubation with this compound for 1-2 hours before adding the stimulus is often recommended. The subsequent incubation with the stimulus is typically between 6 to 24 hours, depending on the cell type and the specific pathway being investigated.[9][10] | |
| Cell Line Unresponsive: The chosen cell line may have low expression of the glucocorticoid receptor or other necessary co-factors. | Select a cell line known to be responsive to glucocorticoids. You can verify GR expression levels by Western blot or qPCR. | |
| High Variability Between Replicates. | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells. | |
| Transactivation effects are interfering with the measurement of transrepression. | High Concentration of this compound: While designed for transrepression, at very high concentrations, this compound may exhibit some transactivation activity. | Use the lowest effective concentration of this compound that gives a robust transrepressive signal. Performing a full dose-response curve will help identify the optimal concentration range. |
| Choice of Readout: Some downstream readouts may be influenced by both transrepression and transactivation. | Utilize specific reporter gene assays (NF-κB or AP-1 luciferase assays) that are designed to measure transrepression directly. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound on the release of various inflammatory mediators, providing a reference for expected potency.
Table 1: IC50 Values of this compound for Inhibition of Cytokine Release in Human Corneal Epithelial Cells (HCEpiC)
| Cytokine | Stimulus | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Reference |
| IL-6 | Hyperosmolarity | 0.97 | 0.38 | |
| MCP-1 | Hyperosmolarity | ~10 | ~10 | |
| IL-8 | Hyperosmolarity | 85 | 15 |
Table 2: IC50 Values of this compound for Inhibition of Cytokine/Chemokine Release in Human Conjunctival Epithelial Cells (HConEpiC)
| Cytokine/Chemokine | Stimulus | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Reference |
| Eotaxin-3 | IL-4 + TNF-α | 2.0 ± 1.2 | 16.1 ± 12.9 | [5] |
| IL-6 | IL-4 + TNF-α | 7.2 ± 3.9 | 11.8 ± 2.5 | [5] |
| MCP-1 | IL-4 + TNF-α | 3.0 ± 0.04 | 1.0 ± 0.1 | [5] |
| RANTES | IL-4 + TNF-α | 2.7 ± 1.0 | 14.2 ± 7.5 | [5] |
| IL-8 | IL-4 + TNF-α | 3.0 ± 1.8 | 11.9 ± 8.5 | [5] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay for Measuring this compound's Transrepressive Activity
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
HEK293 or A549 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Inflammatory stimulus (e.g., TNF-α, 10 ng/mL final concentration)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate the cells for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to a final concentration of 10 ng/mL. Include an unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: After the incubation period, remove the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer. Subsequently, add the stop and glo reagent and measure the Renilla luminescence.
-
Data Analysis: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.
Protocol 2: AP-1 Luciferase Reporter Assay
This protocol is similar to the NF-κB assay, with a few key differences.
Materials:
-
Same as Protocol 1, but with an AP-1 luciferase reporter plasmid.
-
AP-1 activator (e.g., Phorbol 12-myristate 13-acetate (PMA), 50 nM final concentration).
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, but use the AP-1 firefly luciferase reporter plasmid.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an AP-1 activator (e.g., 50 nM PMA) for 16-24 hours.
-
Cell Lysis, Luciferase Assay, and Data Analysis: Follow steps 5-7 from Protocol 1 to lyse the cells, measure luciferase activity, and analyze the data for AP-1 pathway inhibition.
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway for this compound.
Caption: Troubleshooting workflow for enhancing this compound's transrepression.
References
- 1. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
dealing with batch-to-batch variability of synthesized Mapracorat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the batch-to-batch variability of synthesized Mapracorat. Our goal is to ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: Why does my HPLC chromatogram show unexpected peaks for a new batch of this compound?
A1: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. The source of these impurities can often be traced back to the synthesis or storage of this compound.[1][2][3]
-
Potential Causes & Solutions:
-
Starting Material Impurities: Impurities present in the raw materials used for synthesis can carry through to the final product.[3] It is crucial to use high-purity starting materials and have strong quality control measures in place for all reagents.
-
Process-Related Impurities: These are byproducts formed from side reactions during the synthesis of the active pharmaceutical ingredient (API).[3][4] Optimizing the reaction conditions (temperature, pressure, reaction time) can help minimize the formation of these impurities.
-
Degradation Products: this compound may degrade over time if exposed to heat, light, or humidity.[2][5] Ensure the compound is stored under the recommended conditions (cool, dark, and dry place). A stability-indicating assay method should be used to separate the main compound from any degradation products.
-
Residual Solvents: Solvents used during the manufacturing and purification process may not be completely removed.[4][6]
-
-
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Compare the impurity profile of the new batch with previous batches.
-
Perform Co-injection: Spike the new batch sample with a reference standard of this compound. An increase in the main peak's area without the appearance of new peaks confirms the identity of this compound.
-
Use a Diode Array Detector (DAD): A DAD can help determine if the unexpected peaks share a similar UV spectrum to this compound, which might suggest they are related impurities.
-
Employ Mass Spectrometry (MS): LC-MS analysis can provide the mass-to-charge ratio of the unknown peaks, which is a critical step in their identification.[7][8]
-
Q2: The biological activity of my new this compound batch is significantly lower than expected in our cell-based assays. What could be the cause?
A2: Reduced biological potency is a critical issue that can stem from lower purity of the active compound or the presence of antagonistic impurities.
-
Potential Causes & Solutions:
-
Lower Assay/Purity: The actual concentration of the active this compound in the batch may be lower than stated. This can be due to the presence of impurities or residual solvents.
-
Presence of Inactive Isomers: The synthesis of complex molecules like this compound can sometimes result in the formation of stereoisomers, some of which may have lower or no biological activity.
-
Antagonistic Impurities: Some impurities might interfere with the binding of this compound to the glucocorticoid receptor (GR) or affect downstream signaling pathways.
-
Degradation: If the compound has degraded, the resulting products are unlikely to retain the same level of biological activity.[5]
-
-
Recommended Actions:
-
Verify Purity and Concentration: Re-run a quantitative analysis (e.g., HPLC-UV with a calibrated reference standard) to confirm the purity and concentration of your this compound solution.
-
Conduct a Dose-Response Curve: Perform a full dose-response experiment with the new batch and compare the EC50 value to that of a previously validated batch.
-
Run a GR Binding Assay: A competitive binding assay can determine if the new batch has a lower affinity for the glucocorticoid receptor.[9]
-
Use a GR Antagonist Control: In your cell-based assay, co-treat cells with the new batch of this compound and a known GR antagonist (e.g., RU-486). If the observed effect is GR-mediated, the antagonist should block it.[10] This can help rule out off-target effects from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in synthesized this compound?
A1: Impurities in pharmaceutical substances are generally categorized as organic, inorganic, and residual solvents.[1][4]
-
Organic Impurities: These can be starting materials, byproducts of the synthesis, intermediates, or degradation products.[4]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or inorganic salts used in the manufacturing process.[2][3]
-
Residual Solvents: These are organic solvents used in the synthesis or purification that are not fully removed.[4][6]
Q2: How can batch-to-batch variability of this compound affect my experimental results?
A2: Consistency between batches is crucial for reproducible research.[11][12] Variability can have significant impacts:
-
Efficacy: Different levels of purity or the presence of inactive isomers can lead to inconsistent biological effects.[7][10]
-
Safety/Toxicity: The presence of toxic impurities, even at low levels, can lead to unexpected cytotoxicity in cell-based assays or adverse effects in vivo.[5]
-
Physical Properties: Variations in crystallinity or the presence of impurities can affect solubility and dissolution rates, which is critical for preparing stock solutions and for formulation development.[7]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C is recommended.
Q4: Which analytical techniques are most important for ensuring the quality of a this compound batch?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.[13][14][15]
-
HPLC/UHPLC: This is the primary method for determining the purity (assay) and quantifying impurities.[16]
-
Mass Spectrometry (MS): Used for confirming the molecular weight of this compound and for identifying the structure of unknown impurities.[7][13]
-
NMR Spectroscopy: Provides detailed structural information about the molecule and can help in the definitive identification of impurities.
-
Karl Fischer Titration: Specifically used to determine the water content.[14]
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Source | Recommended Analytical Method |
| Organic Impurities | ||
| Unreacted Starting Materials | Incomplete reaction | HPLC-UV, LC-MS |
| Synthetic Byproducts | Side reactions during synthesis | HPLC-UV, LC-MS, NMR |
| Degradation Products | Exposure to light, heat, or humidity | Stability-indicating HPLC-UV, LC-MS |
| Inorganic Impurities | ||
| Residual Catalysts (e.g., heavy metals) | Carryover from synthesis steps | Inductively Coupled Plasma (ICP-MS) |
| Inorganic Salts | Use of buffers or salts in purification | Ion Chromatography, Conductivity |
| Residual Solvents | ||
| e.g., Acetonitrile (B52724), Methanol, Dichloromethane | Used in synthesis and purification | Headspace Gas Chromatography (GC-HS) |
Table 2: Typical Quality Control Specifications for this compound
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Corresponds to the reference standard | HPLC (retention time), IR, Mass Spectrometry |
| Assay (Purity) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.15% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Biological Activity | EC50 within ± 2-fold of reference standard | GR Luciferase Reporter Assay |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Biological Activity Assessment using a Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to activate the glucocorticoid receptor.[1][2][10]
-
Cell Line: Use a human cell line known to express GR, such as A549 or HEK293, stably transfected with a plasmid containing a glucocorticoid response element (GRE) driving the expression of a luciferase reporter gene.[10]
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 pM to 10 µM) in the appropriate cell culture medium. Also, prepare a dilution series of a reference agonist like dexamethasone.
-
Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of this compound or the reference compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your luciferase assay reagent.
-
Data Analysis: Plot the luciferase signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualization
Caption: Workflow for troubleshooting this compound batch-to-batch variability.
Caption: this compound's mechanism via NF-κB pathway transrepression.
Caption: this compound's inhibition of the MAPK signaling cascade.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. innovationaljournals.com [innovationaljournals.com]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. moravek.com [moravek.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Quality Control Release Testing for Pharmaceutical Products | SGS [sgs.com]
- 15. Quality control of pharmaceutical products | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Mapracorat Experiments in Dry Eye Syndrome Models
Welcome to the technical support center for researchers investigating Mapracorat in pre-clinical dry eye syndrome (DES) models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental setup and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of dry eye?
This compound (also known as BOL-303242-X or ZK-245186) is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA).[1][2][3] Unlike traditional glucocorticoids, it is designed to preferentially mediate transrepression of pro-inflammatory genes over transactivation, which is associated with undesirable side effects.[3] In ocular cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1, which are induced by hyperosmolar stress, a key factor in dry eye disease.[4] Its anti-inflammatory effects are mediated through the glucocorticoid receptor and involve the inhibition of MAPK pathways (p38 and JNK) and the reduction of NF-κB and AP-1 transcriptional activity.[4][5] A unique aspect of this compound's mechanism is its ability to upregulate RelB, an anti-inflammatory protein in the alternative NF-κB pathway.[1][6]
Q2: Which experimental models are most suitable for evaluating this compound in dry eye syndrome?
Both in vitro and in vivo models are valuable for assessing this compound's efficacy.
In Vitro Models:
-
Hyperosmolar Stress Model: Human corneal epithelial cells (HCECs) are cultured in hyperosmolar media to mimic the tear hyperosmolarity found in dry eye patients.[4] This model is useful for studying the direct anti-inflammatory effects of this compound on corneal cells.
In Vivo Models:
-
Desiccating Stress-Induced Dry Eye Model: This is a widely used model in mice that combines exposure to a controlled dry environment with the administration of scopolamine (B1681570) (a muscarinic receptor antagonist) to reduce tear secretion.[7][8][9][10] This model effectively simulates both aqueous-deficient and evaporative dry eye.[10]
-
Scopolamine-Induced Dry Eye Model: This model, often used in rats and mice, relies on the systemic or topical administration of scopolamine to induce a state of dry eye by inhibiting lacrimal gland function.[11][12][13]
-
Atropine-Induced Dry Eye Model in Rabbits: Similar to the scopolamine model, this involves the use of a muscarinic antagonist to reduce tear production.[14][15]
Q3: What are the key outcome measures to assess the efficacy of this compound in these models?
A combination of clinical and molecular readouts should be employed:
| Outcome Measure | Description | Relevant Models |
| Corneal Fluorescein (B123965) Staining (CFS) | Evaluates corneal epithelial damage.[9] | In vivo models |
| Tear Volume Measurement | Quantifies tear production (e.g., using a cotton thread test).[13] | In vivo models |
| Tear Film Breakup Time (TBUT) | Measures the stability of the tear film.[15] | In vivo models |
| Cytokine Analysis (e.g., IL-1β, IL-6, IL-8, TNF-α) | Measures the levels of pro-inflammatory cytokines in corneal or conjunctival tissue (via qPCR or ELISA) or in cell culture supernatant.[4][9][16] | In vitro and in vivo models |
| Histology/Immunohistochemistry | Assesses immune cell infiltration in the lacrimal gland and conjunctiva, and quantifies conjunctival goblet cells.[10] | In vivo models |
| Flow Cytometry | Characterizes inflammatory infiltrates in tissues and draining lymph nodes.[9] | In vivo models |
Troubleshooting Guides
In Vitro Hyperosmolar Stress Model
Problem: High variability in cytokine release between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Tip: Ensure strict adherence to cell culture protocols, including cell passage number, seeding density, and duration of hyperosmolar exposure. Standardize the preparation of hyperosmolar media.
Problem: this compound does not show a dose-dependent inhibitory effect on cytokine production.
-
Possible Cause: Suboptimal drug concentration range or incubation time.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration range and incubation period for this compound in your specific cell line. Consider that this compound has shown efficacy at low nanomolar concentrations.[6]
In Vivo Desiccating Stress-Induced Dry Eye Model
Problem: Inconsistent induction of dry eye signs (e.g., variable corneal staining).
-
Possible Cause: Variations in the controlled environment or scopolamine administration.
-
Troubleshooting Tip: Strictly control the humidity, temperature, and airflow in the desiccating chamber.[10] Ensure consistent dosing and administration of scopolamine. Monitor the animals' general health, as systemic effects of scopolamine can influence results.[17]
Problem: High mortality or excessive weight loss in the experimental animals.
-
Possible Cause: Excessive stress from the desiccating environment and/or scopolamine toxicity.
-
Troubleshooting Tip: Carefully monitor the animals' well-being. Adjust the duration of exposure to the desiccating environment or the dose of scopolamine if necessary. Ensure adequate access to food and water.
Problem: No significant difference in inflammatory markers between this compound-treated and vehicle-treated groups.
-
Possible Cause: Timing of treatment initiation or insufficient drug penetration.
-
Troubleshooting Tip: Initiate this compound treatment prophylactically or at the onset of dry eye signs. Optimize the formulation of the this compound eye drops to enhance corneal penetration. Consider that in one study, while this compound improved epitheliopathy, it did not significantly reduce certain corneal or conjunctival cytokines at the tested doses.[9]
Experimental Protocols
Protocol 1: In Vitro Hyperosmolar Stress Model
-
Cell Culture: Culture human corneal epithelial cells (HCECs) in appropriate growth medium.
-
Induction of Hyperosmolarity: Prepare hyperosmolar medium (e.g., 440 mOsM) by adding a non-toxic solute like NaCl to the normal growth medium (around 317 mOsM).[4]
-
Treatment: Pre-incubate the HCECs with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Hyperosmolar Challenge: Replace the medium with the hyperosmolar medium and incubate for a specified duration (e.g., 24 hours).[4]
-
Analysis: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-6, IL-8, MCP-1).[4] Cell lysates can be used for Western blotting to analyze MAPK phosphorylation or other signaling proteins.[4]
Protocol 2: In Vivo Desiccating Stress-Induced Dry Eye Model in Mice
-
Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Induction of Desiccating Stress: Place mice in a controlled environment with low humidity (e.g., 20-30%), controlled temperature, and continuous airflow.[10][18]
-
Scopolamine Administration: Administer subcutaneous injections of scopolamine hydrobromide (e.g., 0.1 mL of 10 mg/mL) multiple times a day (e.g., three times) to inhibit lacrimal gland function.[18]
-
Treatment: Topically administer this compound ophthalmic solution (e.g., 0.3% to 3%) or vehicle control to the eyes of the mice, typically twice daily, for the duration of the experiment (e.g., 7-11 days).[9]
-
Monitoring and Evaluation:
Visualizations
Caption: Simplified signaling pathway of this compound in ocular cells.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 4. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. What We Have Learned from Animal Models of Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Video: Author Spotlight: Challenges in Developing Dry Eye Animal Models and Future Research Directions [jove.com]
- 13. iris-pharma.com [iris-pharma.com]
- 14. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Inflammation mechanism and anti-inflammatory therapy of dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathophysiology of Dry Eye Disease Using Animal Models | Ento Key [entokey.com]
- 18. Dry eye tear deficient mouse model [bio-protocol.org]
troubleshooting inconsistent cytokine inhibition with Mapracorat
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Mapracorat. The focus is to address and resolve issues related to inconsistent cytokine inhibition observed during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BOL-303242-X or ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA)[1][2]. Unlike traditional glucocorticoids, it is designed to preferentially mediate transrepression, the process associated with anti-inflammatory effects, over transactivation, which is linked to undesirable side effects[2]. Its primary mechanism involves binding to the glucocorticoid receptor (GR), which then inhibits pro-inflammatory transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB)[3]. This action suppresses the production of various pro-inflammatory cytokines and chemokines[3][4].
Q2: How does this compound's mechanism differ from classical steroids like dexamethasone (B1670325)?
While both this compound and dexamethasone inhibit cytokine release with similar potency and efficacy, their mechanisms show some distinctions[3][4]. This compound's anti-inflammatory effects are thought to be primarily mediated by transrepression[1]. Additionally, this compound has been shown to uniquely upregulate RelB, an anti-inflammatory protein in the NF-κB pathway, which represents a novel mechanism not typically associated with traditional steroids[5][6]. It also enhances the expression of MAP Kinase Phosphatase-1 (MKP-1), a key negative regulator of inflammatory signaling pathways[2][7].
Q3: Which cytokines is this compound known to inhibit?
This compound has been shown to potently inhibit a wide range of pro-inflammatory cytokines and chemokines in various cell types. These include, but are not limited to:
-
Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in human corneal epithelial cells[3].
-
Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-macrophage colony-stimulating factor (GM-CSF) in macrophages[7].
-
Eotaxin-1, Eotaxin-3, and RANTES in human conjunctival cells[4].
-
It also reduces mRNA levels of CCL5, CCL11, IL-1β, and TNF-α in vivo[8][9].
Q4: I am observing high variability or no cytokine inhibition with this compound. What are the common initial troubleshooting steps?
Inconsistent results can stem from several factors. Initial checks should include:
-
Reagent Integrity : Ensure this compound is of high purity, has been stored correctly, and has not degraded. Prepare fresh solutions for each experiment[10].
-
Cell Line Viability and GR Expression : Confirm that your cell line is healthy, within a low passage number, and expresses functional glucocorticoid receptors. Low GR expression will lead to a diminished response[10][11].
-
Experimental Controls : Always include positive controls (e.g., dexamethasone), negative/vehicle controls, and a GR antagonist (e.g., mifepristone/RU-486) to confirm the observed inhibition is GR-mediated[3][11].
Q5: Can prolonged exposure to this compound affect cellular response?
Yes, similar to other GR agonists, prolonged or high-concentration exposure to this compound can lead to the downregulation of the glucocorticoid receptor (GR) itself[10]. This is a natural feedback mechanism that reduces the cell's sensitivity to the agonist. If your experimental design involves long incubation times, consider measuring GR mRNA and protein levels to check for downregulation[10].
Troubleshooting Inconsistent Cytokine Inhibition
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Inhibition | 1. Inactive Compound : this compound has degraded due to improper storage or handling. 2. Low GR Expression : The selected cell line does not express sufficient levels of the glucocorticoid receptor. 3. Suboptimal Concentration : The concentration of this compound is too low to elicit a response. 4. Cellular Resistance : Cells have become resistant, or the stimulus is too strong. | 1. Purchase fresh compound and prepare new stock solutions. Store aliquots at -80°C to avoid freeze-thaw cycles. 2. Verify GR expression via qPCR or Western blot. Consider using a different cell line known to be responsive (e.g., A549 cells)[11]. 3. Perform a wide-range dose-response experiment to determine the optimal inhibitory concentration (IC50). 4. Titrate the concentration of the inflammatory stimulus (e.g., LPS, TNF-α). Ensure the stimulus is not causing excessive cytotoxicity. |
| High Variability Between Replicates | 1. Pipetting Errors : Inaccurate or inconsistent pipetting of cells, compound, or stimulus. 2. Inconsistent Cell Health : Variation in cell density, passage number, or viability across wells. 3. Edge Effects : Evaporation or temperature gradients in the outer wells of the microplate. 4. Inconsistent Sample Handling : Variation in incubation times or sample processing for cytokine analysis[12]. | 1. Use calibrated pipettes. Prepare master mixes for reagents to ensure uniform distribution.[13] 2. Standardize cell seeding protocols. Ensure a single-cell suspension and avoid using cells of high passage number. Perform a cell viability assay (e.g., MTT) in parallel[13]. 3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile media or PBS instead. 4. Standardize all incubation and processing steps. When collecting supernatants, process all samples quickly and store them at -80°C until analysis[12]. |
| Effect is Not Blocked by GR Antagonist | 1. Off-Target Effects : At high concentrations, this compound may be acting through a non-GR-mediated pathway. 2. Insufficient Antagonist : The concentration of the GR antagonist (e.g., RU-486) is too low to effectively compete with this compound. | 1. This suggests the observed effect may not be relevant to this compound's intended mechanism. Focus on the concentration range where the effect is reversible. Perform a cell viability assay to rule out cytotoxicity[11]. 2. Increase the concentration of the GR antagonist. A 10-fold excess of antagonist over agonist is a common starting point. |
| Inconsistent Cytokine Assay Results (ELISA/Luminex) | 1. Sample Degradation : Cytokines have degraded due to improper storage or multiple freeze-thaw cycles. 2. Assay Performance : Issues with the assay kit, such as antibody quality, or technical errors during the procedure. 3. Matrix Effects : Components in the cell culture supernatant are interfering with the assay. | 1. Aliquot supernatants after collection and avoid repeated freeze-thaw cycles. Most cytokines are stable for up to 2 years at -80°C[12]. 2. Use high-quality, validated assay kits. Ensure proper washing steps and adherence to the manufacturer's protocol. Operator skill can significantly impact ELISA performance[12]. 3. Ensure your standards are diluted in a matrix similar to your samples (i.e., cell culture medium). |
Data Presentation: this compound's Inhibitory Activity
The following tables summarize the demonstrated anti-inflammatory effects of this compound across different experimental models.
Table 1: Inhibition of Cytokine Release by this compound
| Cell Type | Stimulus | Cytokine/Chemokine Inhibited | Potency (IC50) | Reference |
| Human Corneal Epithelial Cells | Hyperosmolarity (440 mOsM) | IL-6, IL-8, MCP-1 | Comparable to Dexamethasone | [3] |
| Human Conjunctival Epithelial Cells | IL-4 + TNF-α | RANTES, Eotaxin-3 | ~1-10 nM | [4] |
| Human Conjunctival Fibroblasts | IL-13 + TNF-α | Eotaxin-1, Eotaxin-3, RANTES | ~1-10 nM | [4] |
| Raw 264.7 Macrophages | LPS | GM-CSF, TNF-α, PGE2 | Substantial inhibition at 10-100 nM | [7] |
Table 2: Inhibition of Pro-inflammatory Signaling Pathways by this compound
| Cell Type | Stimulus | Pathway Inhibited | Effect | Reference |
| Human Corneal Epithelial Cells | Hyperosmolarity | p38 and JNK MAPK | Decreased phosphorylation/activation | [3] |
| Human Corneal Epithelial Cells | Hyperosmolarity | NF-κB and AP-1 | Decreased transcriptional activity | [3] |
| Human Ocular Cells | IL-1β | Classical NF-κB (RelA) | Decreased levels of phosphorylated RelA | [6] |
| Human Ocular Cells | IL-1β | Alternative NF-κB (RelB) | Increased RelB protein levels | [5][6] |
Visualizations
Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: General Cytokine Inhibition Assay
This protocol provides a general framework. Specific cell densities, compound concentrations, and incubation times should be optimized for your specific cell line and stimulus.
Materials:
-
Appropriate cell line (e.g., human corneal epithelial cells, Raw 264.7 macrophages)
-
Complete cell culture medium
-
This compound, Dexamethasone (positive control), Mifepristone (RU-486, antagonist control)
-
Inflammatory stimulus (e.g., hyperosmolar media, LPS, TNF-α)
-
96-well tissue culture plates
-
Cytokine quantification kit (e.g., ELISA or Luminex)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined density to reach ~80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation : Prepare serial dilutions of this compound and controls (Dexamethasone, vehicle) in the appropriate cell culture medium.
-
Pre-treatment : Carefully remove the old medium from the cells. Add the medium containing the different concentrations of this compound and controls. For antagonist experiments, add RU-486 (e.g., 1 µM) 30 minutes prior to adding this compound. Incubate for 1-2 hours.
-
Stimulation : Add the inflammatory stimulus to all wells except for the unstimulated control wells.
-
Incubation : Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production and release into the supernatant[3].
-
Supernatant Collection : Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
Storage : Store supernatants at -80°C until analysis to prevent cytokine degradation[12].
-
Cytokine Quantification : Measure the concentration of the cytokine(s) of interest in the supernatants using a validated ELISA or multiplex immunoassay, following the manufacturer's instructions[3].
Protocol 2: Western Blot for MAPK Phosphorylation
This protocol is used to assess if this compound inhibits the activation of key signaling proteins like p38 and JNK.
Materials:
-
Cells cultured and treated as described in Protocol 1 (steps 1-4), but in larger format plates (e.g., 6-well).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis : After the stimulation period (typically short, e.g., 15-60 minutes for phosphorylation events), wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Transfer : Transfer the separated proteins to a membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing : To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38). The ratio of phosphorylated to total protein indicates the level of activation[3].
References
- 1. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 3. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-allergic effects of this compound, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Mapracorat vs. Dexamethasone: A Comparative Guide for Ocular Inflammation Treatment
An objective analysis of a novel selective glucocorticoid receptor agonist against a traditional corticosteroid, supported by experimental data for researchers and drug development professionals.
In the management of ocular inflammation, corticosteroids have long been the cornerstone of therapy. Dexamethasone (B1670325), a potent and broadly acting glucocorticoid, is a frequently prescribed agent known for its high efficacy. However, its utility is often hampered by significant side effects, most notably the elevation of intraocular pressure (IOP), which can lead to steroid-induced glaucoma.[1][2] This has driven the search for new anti-inflammatory agents with a more favorable safety profile. Mapracorat (BOL-303242-X, formerly ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) designed to retain the anti-inflammatory benefits of traditional steroids while minimizing their side effects.[3][4]
This guide provides a detailed comparison of this compound and dexamethasone, focusing on their mechanisms of action, comparative efficacy in preclinical models, and their differential effects on intraocular pressure.
Mechanism of Action: Differentiating Transrepression and Transactivation
The anti-inflammatory effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR). The key difference between this compound and dexamethasone lies in how they interact with the GR to regulate gene expression.
Dexamethasone is a non-selective GR agonist. Upon binding, the dexamethasone-GR complex translocates to the nucleus and acts via two main pathways:
-
Transactivation: The complex directly binds to Glucocorticoid Response Elements (GREs) on the DNA, initiating the transcription of various genes. While this process contributes to some anti-inflammatory effects, it is also strongly associated with many of the undesirable side effects of steroids, including IOP elevation.[5]
-
Transrepression: The complex interferes with the activity of other pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] This "tethering" mechanism suppresses the expression of inflammatory cytokines, chemokines, and adhesion molecules, and is considered the main driver of the anti-inflammatory response.[6][7]
This compound , as a SEGRA, is designed to preferentially activate the transrepression pathway over the transactivation pathway.[3][8] This dissociation is believed to be the key to its improved safety profile. Furthermore, this compound has been shown to employ a distinct anti-inflammatory mechanism by upregulating RelB, an anti-inflammatory protein within the alternative NF-κB pathway, an effect not seen with dexamethasone.[9][10]
References
- 1. Impact of prednisolone, dexamethasone, and fluorometholone eye drops on intraocular pressure in patients post-cataract surgery: A randomized controlled study - Indian J Clin Exp Ophthalmol [ijceo.org]
- 2. Dexamethasone-induced ocular hypertension in perfusion-cultured human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Mapracorat and Traditional Corticosteroids: Efficacy and Mechanism of Action
A detailed guide for researchers and drug development professionals on the comparative efficacy of the selective glucocorticoid receptor agonist, Mapracorat, and traditional corticosteroids, supported by experimental data.
This compound, a novel selective glucocorticoid receptor agonist (SEGRA), has emerged as a promising anti-inflammatory therapeutic with a potentially improved side-effect profile compared to traditional corticosteroids like dexamethasone (B1670325). This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental basis for these findings.
Mechanism of Action: A Tale of Two Pathways
Traditional corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it modulates gene expression via two main pathways:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes. This mechanism is also associated with many of the undesirable side effects of corticosteroids.
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory genes. This is considered the primary mechanism for their anti-inflammatory effects.[1][2]
This compound also functions by binding to the GR.[3][4] However, it exhibits a dissociated mechanism of action. While it partially attenuates the classical NF-κB pathway in a manner consistent with traditional steroids, it also uniquely potentiates a novel anti-inflammatory pathway by rapidly upregulating RelB, a member of the NF-κB alternative pathway.[5] This differential activity suggests that this compound may retain potent anti-inflammatory properties while having a reduced propensity for side effects linked to broad transactivation.[5][6]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of traditional corticosteroids and this compound.
Comparative Efficacy: Quantitative Data
Multiple in vitro and in vivo studies have demonstrated that this compound exhibits anti-inflammatory efficacy comparable to that of traditional corticosteroids, such as dexamethasone. The following table summarizes key quantitative data from these comparative studies.
| Inflammatory Marker | Cell Type/Model | Stimulus | This compound Efficacy | Dexamethasone Efficacy | Key Findings |
| IL-6 | Human Corneal Epithelial Cells | Hyperosmolar media | IC50: 0.97 nM | IC50: 0.38 nM | Potency not significantly different based on overlapping confidence limits.[7] |
| MCP-1 | Human Corneal Epithelial Cells | Hyperosmolar media | Significant inhibition at ≥10 nM | Significant inhibition at ≥10 nM | Comparable inhibition at most doses.[7] |
| IL-8 | Human Corneal Epithelial Cells | Hyperosmolar media | Dose-dependent inhibition | Dose-dependent inhibition | No significant difference in inhibition between the two compounds.[7] |
| p38 & JNK Phosphorylation | Human Corneal Epithelial Cells | Hyperosmolar media | Inhibition at 0.1 and 1.0 µM | Inhibition at 0.1 and 1.0 µM | Inhibited to a similar extent as dexamethasone.[7] |
| TNF-α & GM-CSF | Raw 264.7 Macrophages | LPS | Dose-dependent inhibition (10-100 nM) | Similar potency in augmenting MKP-1 expression | This compound's inhibitory effect is sustained over 16 hours.[6] |
| CCL5 & CCL11 mRNA | Guinea Pig Conjunctiva (in vivo) | Ovalbumin challenge | Dose-dependent reduction | Dose-dependent reduction | Equally effective in reducing mRNA levels.[8] |
| Clinical Signs of Allergic Conjunctivitis | Guinea Pig Model (in vivo) | Ovalbumin challenge | Dose-dependent reduction | Dose-dependent reduction | Both drugs were equally effective in reducing inflammatory signs.[8] |
Experimental Protocols
The data presented in this guide are based on rigorous experimental methodologies. Below are detailed protocols for key experiments cited.
In Vitro Anti-inflammatory Assay in Human Corneal Epithelial Cells
-
Cell Culture: Primary human corneal epithelial cells (HCEpiC) or transformed human corneal epithelial cells (T-HCEpiC) are cultured to confluence in appropriate media.
-
Stimulation: Cells are exposed to hyperosmolar media (e.g., 440 mOsM) for 24 hours to induce an inflammatory response. Control cells are maintained in isosmolar media (e.g., 317 mOsM).
-
Treatment: Cells are co-treated with varying concentrations of this compound or dexamethasone (e.g., 0.1-1000 nM) along with the hyperosmolar media.
-
Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 are quantified using Luminex technology or ELISA.
-
MAPK Phosphorylation Analysis: For signaling studies, cells are treated for a shorter duration (e.g., 30 minutes). Cell lysates are then analyzed using cell-based ELISA to measure the levels of phosphorylated and total p38 and JNK MAP kinases.[7]
-
Transcription Factor Activity: The effects on NF-κB and AP-1 transcriptional activity are assessed using reporter gene assays.[7]
In Vivo Model of Allergic Conjunctivitis
-
Animal Model: Ovalbumin (OVA)-sensitized guinea pigs are used to model allergic conjunctivitis.
-
Induction of Allergic Reaction: An allergic reaction is induced by topical application of OVA to the conjunctival sac.
-
Treatment: this compound or dexamethasone eye drops (at varying concentrations, e.g., 0.1% to 0.4%) are administered topically 2 hours after the allergen challenge.
-
Evaluation of Clinical Signs: Clinical signs of conjunctivitis (e.g., redness, swelling, discharge) are scored at different time points to assess the late-phase allergic reaction.
-
Histological and Molecular Analysis: After 24 hours, conjunctival tissues are harvested for analysis. Eosinophil infiltration is quantified through histological staining. The mRNA levels of chemokines (CCL5, CCL11) and pro-inflammatory cytokines are measured by quantitative reverse transcriptase PCR (qRT-PCR).[8]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the anti-inflammatory effects of this compound and a traditional corticosteroid in vitro.
References
- 1. Molecular Vision: this compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Glucocorticoids in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Mapracorat and Prednisolone for Researchers and Drug Development Professionals
An in-depth comparison of the selective glucocorticoid receptor agonist Mapracorat and the conventional corticosteroid Prednisolone (B192156), focusing on their distinct side effect profiles, mechanisms of action, and the available experimental evidence.
Introduction
Glucocorticoids, such as prednisolone, are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of a multitude of conditions. Their clinical utility, however, is often hampered by a broad range of side effects, particularly with long-term systemic use. This has driven the development of a new class of drugs known as selective glucocorticoid receptor agonists (SEGRAs), with this compound being a notable example. SEGRAs are designed to retain the therapeutic anti-inflammatory effects of traditional glucocorticoids while minimizing their adverse side effect profiles. This guide provides a detailed comparison of the side effect profiles of this compound and prednisolone, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: The Rationale for a Better Side Effect Profile
The differing side effect profiles of this compound and prednisolone are rooted in their distinct mechanisms of action at the molecular level. Both drugs exert their effects by binding to the glucocorticoid receptor (GR). However, the subsequent downstream signaling pathways diverge significantly.
Prednisolone , like other conventional glucocorticoids, activates the GR, which then influences gene expression through two primary pathways:
-
Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This process is believed to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The activated GR forms a homodimer and binds to glucocorticoid response elements (GREs) in the promoter regions of various genes, leading to their increased transcription. This pathway is associated with many of the undesirable side effects of glucocorticoids, such as metabolic changes, osteoporosis, and skin atrophy.
This compound , as a SEGRA, is designed to preferentially activate the transrepression pathway while having a reduced effect on the transactivation pathway. This "dissociation" is the key to its potentially improved safety profile. By selectively inhibiting inflammatory pathways without robustly activating the genes responsible for side effects, this compound aims to offer a more targeted therapeutic approach.
Below is a diagram illustrating the differential signaling pathways of conventional glucocorticoids (like prednisolone) and SEGRAs (like this compound).
Side Effect Profile Comparison
It is crucial to note that while prednisolone has been in clinical use for decades, leading to a well-documented side effect profile from extensive clinical trials and post-marketing surveillance, data on this compound is primarily from preclinical and early-phase clinical studies, with a focus on topical applications. Publicly available data on the systemic side effects of this compound from large-scale, late-stage clinical trials is limited.
Prednisolone: A Broad Spectrum of Side Effects
The side effects of prednisolone are numerous and can affect nearly every organ system, particularly with long-term, high-dose therapy. The incidence and severity of these side effects are generally dose-dependent and related to the duration of treatment.
| System/Category | Common Side Effects of Prednisolone |
| Metabolic/Endocrine | Increased appetite, weight gain, fluid retention, hyperglycemia, development or exacerbation of diabetes, Cushing's syndrome (moon face, buffalo hump), adrenal suppression.[1][2] |
| Musculoskeletal | Muscle weakness, myopathy, osteoporosis, vertebral compression fractures, aseptic necrosis of femoral and humeral heads.[1][2] |
| Gastrointestinal | Nausea, peptic ulceration, gastrointestinal bleeding, pancreatitis.[1][2] |
| Dermatologic | Skin thinning, easy bruising, acne, hirsutism, impaired wound healing.[1][2] |
| Cardiovascular | Hypertension, sodium and water retention, hypokalemia.[1][2] |
| Neurologic/Psychiatric | Mood swings, insomnia, depression, psychosis, seizures.[1][2] |
| Ophthalmic | Increased intraocular pressure (glaucoma), posterior subcapsular cataracts.[1][2] |
| Immunologic | Increased susceptibility to infections, masking of infections.[1][2] |
This compound: Preclinical and Early Clinical Insights into a Potentially Improved Side Effect Profile
The available evidence for this compound, primarily from preclinical and early-phase clinical trials for topical formulations (ophthalmic and dermatological), suggests a more favorable side effect profile compared to traditional glucocorticoids like dexamethasone (B1670325) (a potent glucocorticoid with a similar side effect profile to prednisolone).
Key Findings from Experimental Studies:
-
Reduced Intraocular Pressure (IOP) Elevation: A significant concern with topical ocular glucocorticoids is the risk of inducing or exacerbating glaucoma. Multiple preclinical studies have demonstrated that this compound has a lower propensity to increase IOP compared to dexamethasone in rabbit models.[3][4] This is thought to be due to this compound's reduced ability to transactivate the myocilin gene, which is implicated in steroid-induced glaucoma.[3][5]
-
Systemic Exposure and Side Effects: Pharmacokinetic studies of topical this compound in rabbits and monkeys have shown low systemic exposure.[6] While some systemic effects consistent with glucocorticoid class effects were observed in non-clinical toxicology studies at high doses, the exposure margins are considered supportive of systemic safety for topical use.
-
Metabolic Side Effects: A key theoretical advantage of SEGRAs is a reduction in metabolic side effects. One study on a different nonsteroidal SEGRA, ZK 216348, showed it had similar anti-inflammatory activity to prednisolone in rodents but induced less transactivation-mediated side effects, such as a reduced impact on glucose metabolism. However, it still caused suppression of the hypothalamic-pituitary-adrenal (HPA) axis, a side effect associated with transrepression.
Limitations of Current Data on this compound:
It is imperative to underscore that the majority of the available safety data for this compound is from preclinical animal studies and early-phase human trials for topical administration. Comprehensive data on the systemic side effect profile of orally administered this compound from large-scale, head-to-head comparative trials with prednisolone are not yet publicly available. Therefore, a direct quantitative comparison of their systemic side effect profiles remains speculative.
Experimental Protocols
For researchers looking to conduct similar comparative studies, the following are summaries of methodologies used in the assessment of glucocorticoid side effects.
Assessment of Intraocular Pressure in Rabbits
-
Animal Model: New Zealand White rabbits are a commonly used model for assessing steroid-induced ocular hypertension.
-
Drug Administration: The test compounds (e.g., this compound, dexamethasone, or prednisolone acetate (B1210297) ophthalmic suspension) and a vehicle control are administered topically to the eyes of the rabbits, typically one to four times daily for a period of several weeks.
-
IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals throughout the study period using a tonometer (e.g., Tono-Pen or a rebound tonometer like TonoVet).[5] Measurements are taken by a trained operator to ensure consistency.
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared statistically. Histological examination of the trabecular meshwork can also be performed at the end of the study to assess for structural changes.
Measurement of Tyrosine Aminotransferase (TAT) Induction in Rats
-
Rationale: The induction of the hepatic enzyme tyrosine aminotransferase (TAT) is a classic marker of glucocorticoid-mediated transactivation in the liver and is often used as a surrogate for metabolic side effects.
-
Animal Model: Male Wistar rats are frequently used for this assay.
-
Procedure:
-
Animals are administered the test compounds (e.g., prednisolone, SEGRA) or a vehicle control, typically via oral gavage or subcutaneous injection.
-
At various time points after administration, the animals are euthanized, and their livers are rapidly excised and frozen.
-
Liver tissue is homogenized, and the TAT activity in the cytosol is measured using a spectrophotometric assay that follows the conversion of tyrosine to p-hydroxyphenylpyruvate.
-
-
Data Analysis: TAT activity is expressed as units per milligram of protein. The induction of TAT by the test compounds is compared to that of the vehicle and a positive control (e.g., dexamethasone or prednisolone).
Conclusion
The development of SEGRAs like this compound represents a significant step towards safer anti-inflammatory therapies. The core advantage of this compound lies in its mechanism of action, which aims to dissociate the desired anti-inflammatory effects (transrepression) from the multitude of side effects associated with transactivation. Preclinical and early clinical data, particularly in the context of topical application, support the potential for an improved safety profile, most notably a reduced risk of increased intraocular pressure.
In contrast, prednisolone, while a highly effective and widely used glucocorticoid, has a well-established and extensive side effect profile that can limit its long-term use. These side effects are a direct consequence of its non-selective activation of both the transrepression and transactivation pathways of the glucocorticoid receptor.
For researchers and drug development professionals, the key takeaway is the promise of SEGRAs to offer a more targeted approach to glucocorticoid therapy. However, it is crucial to acknowledge the current limitations in the available data for this compound. Further large-scale clinical trials with systemic administration are needed to definitively establish its systemic side effect profile and to allow for a direct, quantitative comparison with prednisolone. The experimental protocols outlined provide a framework for conducting such vital comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Prednisolone - Wikipedia [en.wikipedia.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular pharmacokinetics of this compound, a novel, selective glucocorticoid receptor agonist, in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapracorat in Atopic Dermatitis: A Comparative Analysis of a Novel SEGRA Against Existing Therapies
A definitive head-to-head clinical trial comparing Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), against current treatments for atopic dermatitis has yet to be conducted. However, by examining the available clinical trial data for this compound and established therapies, we can draw indirect comparisons to understand its potential positioning in the therapeutic landscape.
This guide provides a comprehensive overview of this compound's mechanism of action and available clinical data, juxtaposed with the performance of leading systemic and topical treatments for atopic dermatitis. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic agent.
Mechanism of Action: A Differentiated Approach to Inflammation
This compound is a non-steroidal selective glucocorticoid receptor agonist designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[1] Its anti-inflammatory effects are exerted through several key pathways:
-
Inhibition of Pro-inflammatory Cytokines: this compound significantly inhibits the production of cytokines such as Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Tumor necrosis factor-alpha (TNF-α).[1]
-
Modulation of MAPK Pathways: It inhibits the phosphorylation of p38 and JNK MAPKs, key signaling molecules in the inflammatory cascade.[1][2]
-
Upregulation of Anti-inflammatory Proteins: Uniquely, this compound has been shown to upregulate RelB, an anti-inflammatory protein in the alternative NF-κB pathway, a mechanism distinct from traditional steroids.[3] It also enhances the expression of MAP kinase phosphatase-1 (MKP-1), a negative regulator of the p38 MAPK pathway.[1]
This differentiated mechanism suggests a potential for a favorable safety profile compared to traditional corticosteroids.[2][4]
Clinical Trial Data: this compound in Atopic Dermatitis
Clinical trials for this compound in atopic dermatitis have primarily focused on dose-finding and safety against a vehicle ointment. A notable Phase II trial investigated the efficacy and safety of different concentrations of this compound ointment over four weeks.[5][6][7]
Table 1: Summary of a Phase II Dose-Finding Study of this compound in Atopic Dermatitis
| Parameter | This compound Ointment (0.01%, 0.03%, 0.1%) | Vehicle (Placebo) |
| Study Design | Double-blind, randomized, parallel assignment | Double-blind, randomized, parallel assignment |
| Population | ~64 patients with Atopic Dermatitis | ~64 patients with Atopic Dermatitis |
| Duration | 4 weeks | 4 weeks |
| Primary Outcome | Efficacy and Safety | Efficacy and Safety |
| Results | Not publicly available[7] | Not publicly available[7] |
Data from ClinicalTrials.gov identifier: NCT00944632. Results for this trial have not been publicly disclosed.
Another study in Japanese adults with atopic dermatitis evaluated the adrenal suppression potential of this compound 0.1% ointment.[8]
Comparative Landscape: Existing Atopic Dermatitis Treatments
The current treatment paradigm for moderate-to-severe atopic dermatitis includes biologics targeting specific inflammatory pathways and Janus kinase (JAK) inhibitors that modulate broader cytokine signaling.
Biologics: Targeting Key Cytokines
Dupilumab and Tralokinumab are monoclonal antibodies that have revolutionized the management of atopic dermatitis.
Table 2: Efficacy of Dupilumab and Tralokinumab in Pivotal Phase III Trials (16 weeks)
| Treatment | IGA 0 or 1 | EASI-75 |
| Dupilumab | 44-51% | 44-51% |
| Tralokinumab | Superior to placebo | Superior to placebo |
| Placebo | 12-15% | 12-15% |
Data from pivotal Phase III trials.[9] IGA: Investigator's Global Assessment; EASI-75: 75% reduction in Eczema Area and Severity Index.
JAK Inhibitors: Broad-Spectrum Cytokine Modulation
Oral JAK inhibitors like Upadacitinib and Abrocitinib offer another systemic treatment option.
Table 3: Efficacy of Oral JAK Inhibitors in Phase III Trials
| Treatment | IGA 0 or 1 (at 16 weeks) | EASI-75 (at 16 weeks) |
| Upadacitinib (15mg) | 40% | 65% |
| Upadacitinib (30mg) | 59% | 77% |
| Placebo (Upadacitinib trial) | 11% | 26% |
| Abrocitinib (100mg) | Significantly higher than placebo | Significantly higher than placebo |
| Abrocitinib (200mg) | Significantly higher than placebo | Significantly higher than placebo |
| Placebo (Abrocitinib trial) | - | - |
Data from Phase III clinical trials.[9][10]
Experimental Protocols
The methodologies for the cited clinical trials generally follow a standard framework for dermatological studies.
General Clinical Trial Workflow for Atopic Dermatitis
Inclusion Criteria (General):
-
Diagnosis of moderate-to-severe atopic dermatitis according to standardized criteria (e.g., Hanifin and Rajka).[5][6]
-
Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe).[8][10]
-
Eczema Area and Severity Index (EASI) score ≥ 16.[10]
-
Affected Body Surface Area (BSA) ≥ 10%.[10]
Exclusion Criteria (General):
-
Clinically significant diseases that could interfere with the study.[5][6]
-
Known history of malignant disease or immunosuppressive disorders.[5][6]
Efficacy Assessments:
-
IGA: A 5-point scale assessing the overall severity of atopic dermatitis (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe).
-
EASI: An investigator-assessed tool that measures the extent and severity of atopic dermatitis. EASI-75 represents a 75% improvement from baseline.
-
Pruritus Numerical Rating Scale (NRS): A patient-reported outcome measuring the intensity of itch.
Conclusion
While direct comparative data are lacking, this compound's unique mechanism as a selective glucocorticoid receptor agonist presents a promising avenue for atopic dermatitis treatment. Its potential to dissociate anti-inflammatory effects from steroid-related side effects warrants further investigation. The publicly available efficacy data for this compound in atopic dermatitis is currently limited, precluding a direct quantitative comparison with established biologics and JAK inhibitors. Future head-to-head trials will be crucial to definitively establish the clinical efficacy and safety of this compound in relation to the current standards of care for atopic dermatitis.
References
- 1. This compound SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]
- 2. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atopic Dermatitis || Eczema | Study 15616 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Atopic Dermatitis || Eczema | Study 15519 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 9. Emerging Systemic Treatments for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
Validating the Selectivity of Mapracorat for the Glucocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mapracorat's performance with other glucocorticoid receptor modulators, supported by available experimental data. The focus is on validating the selectivity of this compound for the glucocorticoid receptor (GR), a key characteristic for its potential as a therapeutic with an improved safety profile.
Executive Summary
This compound is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory effects.[1][2] Unlike classical glucocorticoids, this compound's mechanism of action is characterized by a "dissociation" between the transrepression and transactivation pathways of the glucocorticoid receptor. It is suggested that this compound preferentially mediates its anti-inflammatory effects through transrepression of pro-inflammatory genes, while having a reduced capacity to transactivate genes associated with metabolic and other side effects.[1] This guide compares the glucocorticoid receptor binding affinity and selectivity of this compound with several well-established corticosteroids: Dexamethasone, Mometasone Furoate, Fluticasone Propionate, Loteprednol Etabonate, Budesonide, and Prednisolone.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a glucocorticoid receptor agonist is determined by its high affinity for the GR and significantly lower affinity for other steroid receptors, such as the mineralocorticoid (MR), progesterone (B1679170) (PR), and androgen (AR) receptors. The following tables summarize the available data on the binding affinities of this compound and comparator compounds.
Note on Data Presentation: The binding affinity data presented below is compiled from various sources. Direct comparison of absolute values (e.g., Kᵢ) across different studies should be done with caution due to variations in experimental conditions. Relative Binding Affinity (RBA) values are presented where available, with Dexamethasone typically used as the reference compound (RBA = 100).
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Dissociation Constant (Kᵢ/Kₔ) (nM) | Relative Binding Affinity (RBA) (Dexamethasone = 100) |
| This compound | ~0.2 (IC₅₀) | High |
| Dexamethasone | ~5 | 100 |
| Mometasone Furoate | - | 2200 |
| Fluticasone Propionate | 0.5 | 1800 |
| Loteprednol Etabonate | - | 430 |
| Budesonide | 1.32 | 855 |
| Prednisolone | 125 (Kᵢ, µM) | - |
Table 2: Selectivity Profile - Binding Affinity for Other Steroid Receptors
| Compound | Mineralocorticoid Receptor (MR) Affinity | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity |
| This compound | Low | Low | Low |
| Dexamethasone | Low | Low | Low |
| Mometasone Furoate | Significant partial agonist activity | Potent agonist | Weak antagonist |
| Fluticasone Propionate | Weak antagonist | Weak agonist | Weak antagonist |
| Loteprednol Etabonate | Not specified | Not specified | Not specified |
| Budesonide | Not specified | Not specified | Not specified |
| Prednisolone | Binds to MR | - | - |
Experimental Protocols
The determination of binding affinity and selectivity is crucial for characterizing novel glucocorticoid receptor modulators. The following is a detailed methodology for a competitive radioligand binding assay, a standard method used for this purpose.
Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor Selectivity
1. Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the human glucocorticoid receptor (GR) and to assess its selectivity by measuring its affinity for other steroid receptors (MR, PR, AR).
2. Materials:
- Receptor Source: Cytosolic extracts from cells engineered to overexpress the human glucocorticoid receptor (e.g., HEK293 or CHO cells). Similar preparations for MR, PR, and AR.
- Radioligand: A high-affinity, radiolabeled ligand for each receptor. For GR, [³H]-Dexamethasone is commonly used.
- Test Compounds: this compound and comparator compounds (Dexamethasone, Mometasone Furoate, etc.) dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Tris-HCl buffer containing molybdate (B1676688) to stabilize the receptor.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail: For radioactivity measurement.
- Glass Fiber Filters: To separate bound from free radioligand.
- 96-well Plates: For incubation.
- Filtration Apparatus: To rapidly wash the filters.
- Liquid Scintillation Counter: To measure radioactivity.
3. Procedure:
4. Data Analysis:
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of this compound's Selective Action
This compound's selectivity is hypothesized to lead to a dissociation between its anti-inflammatory effects and potential side effects, a key differentiator from traditional glucocorticoids.
Caption: this compound's Selective GR Modulation.
References
- 1. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mapracorat and Other Selective Glucocorticoid Receptor Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-inflammatory therapeutics is continuously evolving, with a significant focus on developing agents that retain the potent efficacy of glucocorticoids while minimizing their well-documented side effects. Selective Glucocorticoid Receptor Agonists (SEGRAs), also known as Selective Glucocorticoid Receptor Modulators (SEGRMs), represent a promising class of drugs designed to achieve this goal. These compounds aim to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic and other adverse effects. This guide provides a comparative overview of Mapracorat and other SEGRAs in various stages of development, supported by available preclinical and clinical data.
Mechanism of Action: The Principle of Dissociation
Classical glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR). The ligand-bound GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
SEGRAs are designed to be "dissociated" ligands, meaning they preferentially activate the transrepression pathway while having a reduced effect on transactivation. This dissociation is the key to their improved therapeutic index.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other SEGRAs in development, including compounds from Pfizer (Fosdagrocorat) and AstraZeneca (AZD5423, AZD7594, and AZD9567). It is important to note that direct comparisons should be made with caution, as the data are often generated from different studies and under varying experimental conditions.
Table 1: Glucocorticoid Receptor Binding Affinity
Lower IC50 or Kᵢ values indicate higher binding affinity to the glucocorticoid receptor.
| Compound | Chemical Class | GR Binding Affinity (IC₅₀/Kᵢ, nM) | Reference |
| This compound | Non-steroidal | ~20.3 (IC₅₀) | [1] |
| Fosdagrocorat (B1673564) (PF-04171327) | Non-steroidal | Data not publicly available | |
| AZD5423 | Non-steroidal | 0.9 (IC₅₀) | [1] |
| AZD7594 | Non-steroidal | 0.9 (IC₅₀) | [2] |
| AZD9567 | Non-steroidal | 3.8 (IC₅₀) | [3] |
| Dexamethasone (B1670325) (comparator) | Steroidal | 5 - 12.59 (Kᵢ) | [1] |
| Prednisolone (B192156) (comparator) | Steroidal | Higher affinity than cortisol | [4][5] |
Table 2: In Vitro Transactivation and Transrepression Activity
A greater separation between transrepression and transactivation potency is a key characteristic of an effective SEGRA.
| Compound | Transactivation (GRE-mediated) | Transrepression (NF-κB/AP-1 inhibition) | Cell System/Assay | Reference |
| This compound | Minimal activity (>1000 nM) | Potent inhibition of IL-6 (IC₅₀: 0.38 nM) and MCP-1 (IC₅₀: 0.97 nM) | Human Corneal Epithelial Cells | [1] |
| Fosdagrocorat (PF-04171327) | Partial agonist activity | Strong transrepressive effects | Inferred from clinical data | [6][7] |
| AZD5423 | Super-agonistic effect on GRE reporter | Potent anti-inflammatory effects | A549 cells | [8] |
| AZD7594 | Data not publicly available | Potent anti-inflammatory effects | Inferred from clinical data | [9][10] |
| AZD9567 | Partial agonist | Full efficacy in inhibiting TNFα release | Human whole blood | [4][5] |
| Dexamethasone (comparator) | Potent agonist | Potent inhibitor | Various cell systems | [1] |
Table 3: Clinical Development Status and Key Findings
This table provides a snapshot of the clinical development pipeline for these SEGRAs.
| Compound | Developer | Phase of Development | Therapeutic Area | Key Clinical Findings/Status |
| This compound | Bausch + Lomb | Phase 2 | Atopic Dermatitis, Allergic Conjunctivitis | Phase 2 trials completed.[11][12] |
| Fosdagrocorat (PF-04171327) | Pfizer | Phase 2 | Rheumatoid Arthritis | Development discontinued. Showed efficacy in improving signs and symptoms of RA.[6][7][13] |
| AZD5423 | AstraZeneca | Phase 2 | Asthma, COPD | Did not show clinically meaningful effect on lung function in the studied COPD population.[14][15] |
| AZD7594 | AstraZeneca | Phase 2 | Asthma | Demonstrated a favorable risk-benefit profile in patients with mild to moderate asthma.[16] |
| AZD9567 | AstraZeneca | Phase 2 | Rheumatoid Arthritis | Showed similar efficacy to prednisolone with an improved safety profile regarding glucose homeostasis.[4][5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Glucocorticoid Receptor Signaling Pathway
Caption: SEGRA Signaling Pathway.
Experimental Workflow: Glucocorticoid Receptor Binding Assay
Caption: GR Binding Assay Workflow.
Experimental Workflow: NF-κB Transrepression Luciferase Reporter Assay
Caption: NF-κB Transrepression Assay.
Detailed Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the glucocorticoid receptor.
Materials:
-
Purified recombinant human GR or cytosol extract from GR-expressing cells.
-
Radiolabeled ligand (e.g., [³H]dexamethasone).
-
Unlabeled test compound (SEGRA).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).
-
Wash buffer (e.g., ice-cold PBS).
-
96-well filter plates with GFC filters.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare a working solution of the radiolabeled ligand in assay buffer at a concentration close to its Kₐ.
-
Dilute the GR preparation in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Unlabeled test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled dexamethasone (for non-specific binding).
-
Radiolabeled ligand.
-
GR preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.
-
NF-κB Transrepression Luciferase Reporter Assay
Objective: To measure the ability of a SEGRA to inhibit NF-κB-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293, A549) that can be efficiently transfected.
-
An NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene).
-
A GR expression plasmid.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
An NF-κB stimulus (e.g., TNF-α, IL-1β).
-
Test compound (SEGRA).
-
Luciferase assay system and a luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid, the GR expression plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment and Stimulation:
-
After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound.
-
Pre-incubate with the test compound for a specified time (e.g., 1 hour).
-
Add the NF-κB stimulus to the wells (except for the unstimulated control).
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce luciferase expression (e.g., 6-8 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate to lyse the cells.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled luminometer plate.
-
Add the luciferase assay substrate to the wells and measure the firefly luciferase activity.
-
Add the stop and glo reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by the test compound relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value.
-
AP-1 Transactivation Luciferase Reporter Assay
Objective: To assess the effect of a SEGRA on AP-1-mediated gene transcription. While the primary goal of SEGRAs is to enhance transrepression, understanding their impact on other transcription factors like AP-1 is also important.
Materials:
-
A suitable cell line.
-
An AP-1 luciferase reporter plasmid (containing AP-1 response elements upstream of the luciferase gene).
-
A control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium.
-
An AP-1 stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Test compound (SEGRA).
-
Luciferase assay system and a luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Follow the same procedure as for the NF-κB assay, but use the AP-1 luciferase reporter plasmid. Co-transfection with a GR expression plasmid may also be included depending on the experimental design.
-
-
Compound Treatment and Stimulation:
-
After transfection, treat the cells with serial dilutions of the test compound.
-
Stimulate the cells with an AP-1 activator (e.g., PMA).
-
-
Incubation, Cell Lysis, and Luciferase Assay:
-
Follow the same procedures as for the NF-κB assay.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Analyze the effect of the SEGRA on both basal and stimulated AP-1 activity.
-
Conclusion
The development of SEGRAs holds significant promise for the future of anti-inflammatory therapy. Compounds like this compound and those from AstraZeneca and Pfizer have demonstrated the potential to dissociate the anti-inflammatory effects of GR activation from the undesirable metabolic side effects. While direct head-to-head comparative data is still emerging, the available preclinical and clinical results indicate a favorable safety and efficacy profile for several of these next-generation glucocorticoid receptor modulators. Further research and clinical trials are crucial to fully elucidate their therapeutic potential and to bring these innovative treatments to patients with a wide range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. AZD9567 [openinnovation.astrazeneca.com]
- 5. AZD9567- Clinical [openinnovation.astrazeneca.com]
- 6. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Safety, pharmacokinetics and pharmacodynamics of the selective glucocorticoid receptor modulator AZD7594, following inhalation in healthy Japanese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fosdagrocorat - Wikipedia [en.wikipedia.org]
- 14. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator - AZD5423 - in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Mapracorat vs. Classic Steroids: A Comparative Analysis of Gene Expression Signatures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression signature of Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), with that of classic steroids, such as dexamethasone (B1670325). The information presented is supported by experimental data to elucidate the distinct molecular mechanisms and therapeutic potential of this compound.
Introduction: The Evolution of Glucocorticoid Therapy
Classic glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their clinical utility is often limited by a range of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy. These effects are primarily attributed to the broad and non-selective modulation of gene expression.
This compound emerges as a dissociated glucocorticoid receptor agonist, designed to uncouple the desired anti-inflammatory effects from the adverse side-effect profile of traditional steroids. This is achieved by selectively modulating the downstream pathways of the glucocorticoid receptor (GR).
Differentiated Mechanisms of Action
The anti-inflammatory effects of classic steroids are largely mediated by transrepression , a process where the activated GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1. Conversely, many of the undesirable side effects are linked to transactivation , where the GR directly binds to glucocorticoid response elements (GREs) in the DNA to activate the transcription of various genes.[1][2]
This compound is engineered to preferentially engage in transrepression while minimizing transactivation.[3] This selective action forms the basis of its improved safety profile. Furthermore, this compound exhibits a unique mechanism of action by actively upregulating specific anti-inflammatory proteins, a feature not prominently associated with classic steroids.[4]
Comparative Gene Expression Analysis
While comprehensive head-to-head transcriptome data from RNA sequencing or microarray analysis for this compound and classic steroids under identical conditions are not publicly available, existing studies on specific gene targets and pathways provide valuable insights into their distinct gene expression signatures.
Transrepression of Pro-inflammatory Genes
Both this compound and classic steroids effectively suppress the expression of a range of pro-inflammatory genes. This is achieved through the inhibition of key inflammatory signaling pathways.
. Comparison of Inhibitory Effects on Pro-inflammatory Cytokines.[1][2][5]
| Cytokine/Chemokine | Cell Type | Stimulus | This compound IC50 | Dexamethasone IC50 | Reference |
| IL-6 | Human Corneal Epithelial Cells | Hyperosmolar Stress | Not significantly different | Not significantly different | [5] |
| IL-8 | Human Corneal Epithelial Cells | Hyperosmolar Stress | Comparable efficacy | Comparable efficacy | [5] |
| MCP-1 | Human Corneal Epithelial Cells | Hyperosmolar Stress | Comparable efficacy | Comparable efficacy | [5] |
| TNF-α | RAW 264.7 Macrophages | LPS | Dose-dependent inhibition | - | [6] |
| GM-CSF | RAW 264.7 Macrophages | LPS | Dose-dependent inhibition | - | [6] |
| CCL5 (RANTES) mRNA | Guinea Pig Conjunctiva | Ovalbumin Challenge | Dose-dependent reduction | Dose-dependent reduction | [1][2] |
| CCL11 (Eotaxin) mRNA | Guinea Pig Conjunctiva | Ovalbumin Challenge | Dose-dependent reduction | Dose-dependent reduction | [1][2] |
| IL-1β mRNA | Guinea Pig Conjunctiva | Ovalbumin Challenge | Dose-dependent reduction | Dose-dependent reduction | [1] |
| IL-8 mRNA | Guinea Pig Conjunctiva | Ovalbumin Challenge | Dose-dependent reduction | Dose-dependent reduction | [1] |
| TNF-α mRNA | Guinea Pig Conjunctiva | Ovalbumin Challenge | Dose-dependent reduction | Dose-dependent reduction | [1] |
Unique Upregulation of Anti-inflammatory Genes by this compound
A key differentiator for this compound is its ability to induce the expression of specific anti-inflammatory proteins, thereby actively promoting the resolution of inflammation.
-
RelB: this compound has been shown to uniquely and rapidly upregulate RelB, a component of the alternative NF-κB pathway that has anti-inflammatory properties.[4] This is in contrast to classic steroids, which primarily target the classical NF-κB pathway.[4]
-
MAP Kinase Phosphatase-1 (MKP-1): this compound augments the expression of MKP-1, a phosphatase that deactivates p38 MAPK and JNK, key kinases in pro-inflammatory signaling cascades.[6][7] While classic steroids can also induce MKP-1, this compound's effect is a central part of its potent anti-inflammatory action.[6]
. Comparison of Upregulation of Anti-inflammatory Genes.
| Gene/Protein | This compound Effect | Classic Steroid (Dexamethasone) Effect | Key Function | Reference |
| RelB | Upregulation | No significant effect reported | Anti-inflammatory component of the alternative NF-κB pathway | [4] |
| MKP-1 | Augments expression | Induces expression | Deactivates pro-inflammatory p38 MAPK and JNK pathways | [6][7] |
Reduced Transactivation Potential of this compound
This compound is designed to have a reduced capacity for GR-mediated transactivation of genes associated with metabolic side effects.[3] For instance, in trabecular meshwork cells, this compound acts as a partial agonist in inducing myocilin, a protein linked to steroid-induced glaucoma, in contrast to the full agonistic effect of traditional glucocorticoids.[5] This suggests a lower potential for side effects like increased intraocular pressure.[2][5]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Signaling pathway of classic steroids like dexamethasone.
Caption: Unique signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for gene expression analysis.
Summary of Experimental Protocols
The following summarizes the methodologies employed in key comparative studies. For detailed protocols, please refer to the cited publications.
Inhibition of Pro-inflammatory Cytokine Release[5]
-
Cell Lines: Human corneal epithelial cells (primary and SV40-transformed).
-
Stimulus: Hyperosmolar media (440 mOsM) for 24 hours to mimic dry eye conditions.
-
Treatment: Cells were incubated with this compound or dexamethasone at various concentrations.
-
Analysis:
-
Luminex Technology: To measure the concentration of secreted cytokines (IL-6, IL-8, MCP-1) in the cell culture media.
-
Cell-based ELISA: To determine the phosphorylation status of MAPKs (p38 and JNK).
-
Reporter Gene Assay: To assess the transcriptional activity of NF-κB and AP-1.
-
GR Antagonist: The glucocorticoid receptor antagonist RU-486 (mifepristone) was used to confirm that the effects were GR-mediated.
-
Upregulation of RelB[4]
-
Cell Lines: Primary human keratocytes.
-
Stimulus: Interleukin-1β (IL-1β) to induce an inflammatory response.
-
Treatment: Cells were treated with this compound or dexamethasone.
-
Analysis:
-
Western Blotting: To measure the protein levels of NF-κB family members, RelA and RelB.
-
ELISA: To measure the DNA binding activity of RelA and RelB.
-
Immunoassay: To quantify the production of cytokines (IL-6, IL-8) and prostaglandin (B15479496) E2 (PGE2).
-
Augmentation of MKP-1 Expression[6]
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulus: Lipopolysaccharide (LPS).
-
Treatment: Cells were treated with this compound.
-
Analysis:
-
Western Blotting: To assess the expression of MKP-1 and the phosphorylation status of p38 and its downstream target MK-2.
-
Immunoassay: To measure the production of TNF-α and GM-CSF.
-
Analysis of COX-2 expression and PGE2 production.
-
Conclusion
This compound demonstrates a distinct gene expression signature compared to classic steroids. While both effectively repress pro-inflammatory gene expression, this compound's unique ability to upregulate anti-inflammatory proteins like RelB and MKP-1, coupled with its reduced transactivation potential, underscores its development as a safer class of anti-inflammatory therapeutics. Further genome-wide comparative studies will be invaluable in fully elucidating the nuanced differences in their gene regulatory networks and solidifying the therapeutic advantages of selective glucocorticoid receptor agonists.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Assessing the Long-Term Safety of Mapracorat Relative to Other Topical Glucocorticoids: A Comparative Guide
Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), has demonstrated a promising long-term safety profile in preclinical and clinical investigations, positioning it as a potentially safer alternative to traditional topical glucocorticoids. This guide provides a detailed comparison of the long-term safety of this compound with other topical glucocorticoids, focusing on key safety endpoints such as skin atrophy, hypothalamic-pituitary-adrenal (HPA) axis suppression, and ocular side effects. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Topical glucocorticoids are mainstays in the treatment of various inflammatory skin conditions. However, their long-term use is often limited by a range of adverse effects. This compound, with its unique mechanism of action that primarily involves transrepression of pro-inflammatory genes over transactivation of genes associated with metabolic and atrophic side effects, has been developed to mitigate these risks. Preclinical and clinical data suggest that this compound maintains potent anti-inflammatory efficacy with a reduced propensity for causing skin thinning and increased intraocular pressure compared to conventional topical steroids.
Comparative Safety Data
The following table summarizes the available quantitative data from comparative studies assessing the long-term safety of this compound versus other topical glucocorticoids.
| Safety Parameter | This compound | Comparator Topical Glucocorticoid(s) | Key Findings |
| Skin Atrophy | No significant reduction in skin fold thickness observed in a 14-day study in dogs[1]. | Triamcinolone acetonide (0.015%) | Triamcinolone acetonide caused a significant reduction in skin fold thickness from day 8 to 14, whereas this compound (0.1%) did not[1]. |
| Intraocular Pressure (IOP) | No significant effect on integrated IOP in a 6-week study in rabbits[2][3]. | Dexamethasone (0.1%) | Dexamethasone significantly increased integrated IOP over the 6-week treatment period, while this compound (0.1% and 1.0%) showed no effect compared to vehicle[2][3]. |
| HPA Axis Suppression | A clinical study (Bayer study 15519) was designed to evaluate adrenal suppression potential, but results are not publicly available[4][5]. | Not Applicable | The potential for HPA axis suppression with this compound is considered to be lower due to its selective mechanism, but direct comparative clinical data is currently limited. |
Mechanism of Action: A Tale of Two Pathways
The improved safety profile of this compound is rooted in its distinct interaction with the glucocorticoid receptor (GR). Classical glucocorticoids exert their effects through two primary pathways: transactivation and transrepression.
-
Transactivation: The glucocorticoid-receptor complex binds directly to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoids, such as skin atrophy, metabolic changes, and immunosuppression.
-
Transrepression: The glucocorticoid-receptor complex interferes with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammation. This pathway is responsible for the desired anti-inflammatory effects.
This compound, as a SEGRA, preferentially activates the transrepression pathway while having a significantly lower impact on transactivation. This dissociation of effects is the key to its enhanced safety profile.
Experimental Protocols
Assessment of Skin Atrophy in Animal Models
A common preclinical model to assess the atrophogenic potential of topical corticosteroids involves the repeated application of the test compounds to the skin of hairless mice or the ears of mice or rats.
Example Protocol: Mouse Ear Skin Thickness Measurement
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Test Groups:
-
Vehicle control
-
This compound (e.g., 0.1% ointment)
-
Comparator glucocorticoid (e.g., Triamcinolone Acetonide 0.1% ointment)
-
-
Procedure:
-
A defined daily dose of the test substance is applied to the dorsal side of one ear for a period of 14 to 28 days.
-
Ear thickness is measured daily or at specified intervals using a digital micrometer.
-
-
Endpoint: The primary endpoint is the change in ear thickness from baseline. A significant decrease in ear thickness indicates skin atrophy.
-
Histological Analysis: At the end of the study, ear tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess changes in epidermal and dermal thickness and collagen structure.
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Long-term use of potent topical glucocorticoids can lead to systemic absorption and suppression of the HPA axis. The ACTH stimulation test is the standard method for assessing adrenal function.
Example Protocol: ACTH Stimulation Test in a Clinical Setting
-
Patient Population: Subjects with a history of long-term (e.g., > 4 weeks) use of topical corticosteroids over a significant body surface area.
-
Procedure:
-
A baseline blood sample is drawn to measure the morning serum cortisol level.
-
A synthetic ACTH analogue (e.g., cosyntropin) is administered intravenously or intramuscularly.
-
Blood samples are collected at 30 and 60 minutes post-administration to measure stimulated cortisol levels.
-
-
Endpoint: A normal response is defined as a stimulated serum cortisol level above a certain threshold (e.g., 18-20 µg/dL). A subnormal response suggests HPA axis suppression.
Assessment of Ocular Side Effects (Intraocular Pressure)
Increased intraocular pressure is a significant concern with the long-term use of ocular glucocorticoids.
Example Protocol: IOP Measurement in Rabbits
-
Animal Model: New Zealand White rabbits.
-
Test Groups:
-
Vehicle control
-
This compound ophthalmic solution
-
Comparator glucocorticoid ophthalmic solution (e.g., Dexamethasone)
-
-
Procedure:
-
One drop of the test substance is instilled into one eye of each rabbit multiple times a day for several weeks.
-
IOP is measured at regular intervals using a tonometer.
-
-
Endpoint: The primary endpoint is the change in IOP from baseline. A significant and sustained increase in IOP indicates an adverse ocular effect.
Conclusion
The available evidence strongly suggests that this compound possesses a superior long-term safety profile compared to traditional topical glucocorticoids. Its selective mechanism of action, which favors the anti-inflammatory transrepression pathway, translates into a reduced risk of common and debilitating side effects such as skin atrophy and increased intraocular pressure. While more long-term comparative data in human subjects, particularly concerning HPA axis suppression, would be beneficial, the existing preclinical and clinical findings position this compound as a promising therapeutic option for the chronic management of inflammatory skin and ocular diseases, offering a better balance between efficacy and safety.
References
- 1. The selective glucocorticoid receptor agonist this compound displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo ocular efficacy profile of this compound, a novel selective glucocorticoid receptor agonist, in rabbit models of ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Atopic Dermatitis || Eczema | Study 15519 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. Atopic Dermatitis || Eczema | Study 15519 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
meta-analysis of clinical trials involving Mapracorat
A Comparative Guide to the Clinical Performance of Mapracorat
This compound is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of various inflammatory conditions. As a SEGRA, this compound is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated side effects. This guide provides a comparative meta-analysis of clinical trial data for this compound across three key indications: allergic conjunctivitis, atopic dermatitis, and post-cataract surgery inflammation, with a comparison to established alternative treatments.
Allergic Conjunctivitis
This compound has been evaluated for its efficacy in treating the signs and symptoms of allergic conjunctivitis. A primary comparator in this indication is dexamethasone (B1670325), a potent corticosteroid.
Data Presentation
Table 1: Comparison of this compound and Dexamethasone for Allergic Conjunctivitis
| Parameter | This compound | Dexamethasone | Source(s) |
| Mechanism of Action | Selective Glucocorticoid Receptor Agonist (SEGRA) | Corticosteroid | [1] |
| Key Efficacy Outcomes | Reduction in ocular itching and conjunctival redness | Reduction in ocular itching and conjunctival redness | [1][2][3] |
| Effect on Intraocular Pressure (IOP) | Lower propensity for IOP increase compared to dexamethasone | Known risk of increasing IOP | [1] |
| Clinical Trial Identifier | NCT01289431 | Phase 3 trial (unspecified NCT) | [2][3] |
| Primary Efficacy Endpoints (NCT01289431) | Ocular itching (0-4 scale), Conjunctival, Ciliary, and Episcleral redness (0-4 scale) | Ocular itching and conjunctival redness | [2][3] |
Experimental Protocols
The clinical evaluation of this compound for allergic conjunctivitis often employs the Conjunctival Allergen Challenge (CAC) model.[3]
-
Study Design: A dose-ranging study to evaluate the safety and efficacy of this compound ophthalmic formulation compared to its vehicle in preventing the signs and symptoms of allergic conjunctivitis using a CAC model.[3]
-
Inclusion Criteria: Participants with a positive history of ocular allergies and a positive skin test reaction, as well as a positive bilateral CAC reaction.[3]
-
Outcome Measures:
For the dexamethasone intracanalicular insert study:
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.[2]
-
Primary Efficacy Endpoints: Ocular itching at 3, 5, and 7 minutes post-CAC, and investigator-evaluated conjunctival redness at 7, 15, and 20 minutes post-CAC.[2]
Signaling Pathway
Caption: Simplified signaling pathway of this compound in modulating inflammatory responses.
Atopic Dermatitis
This compound has been investigated as a topical treatment for atopic dermatitis (eczema), with the aim of providing anti-inflammatory effects comparable to topical corticosteroids but with a better safety profile, particularly concerning skin atrophy.
Data Presentation
Table 2: Comparison of this compound and Topical Corticosteroids for Atopic Dermatitis
| Parameter | This compound Ointment | Topical Corticosteroids (e.g., Betamethasone) | Source(s) |
| Mechanism of Action | Selective Glucocorticoid Receptor Agonist (SEGRA) | Corticosteroid | [1] |
| Key Efficacy Outcomes | Reduction in signs and symptoms of atopic dermatitis | Reduction in inflammation and itching | [4][5] |
| Effect on Skin Atrophy | Investigated for a lower potential for skin thinning | Known risk of skin atrophy with long-term use | [4][6] |
| Clinical Trial Identifier | NCT01359787 | Various | [5] |
| Primary Efficacy Endpoints (NCT01359787) | Efficacy and safety of three concentrations compared to vehicle | Improvement in severity of disease and quality of life | [5][7] |
Experimental Protocols
For the this compound ointment trial (NCT01359787):
-
Study Design: A study to evaluate the efficacy and safety of three different concentrations of this compound ointment compared to the ointment base (vehicle) over 4 weeks in subjects with atopic dermatitis.[5]
-
Inclusion Criteria: Participants with a diagnosis of atopic dermatitis according to the Hanifin and Rajka Criteria.[5]
-
Exclusion Criteria: Pregnancy, breast-feeding, clinically relevant diseases that could interfere with the study, and known immunosuppressive disorders.[5]
For topical corticosteroid trials:
-
General Design: Often randomized controlled trials comparing different potencies of corticosteroids or comparing them against a placebo or vehicle.[7]
-
Outcome Measures: Commonly include the Three-Item Severity (TIS) score, Investigator's Global Assessment (IGA), and measures of skin thickness to assess for atrophy.[4]
Experimental Workflow
Caption: A typical workflow for a clinical trial of this compound in atopic dermatitis.
Post-Cataract Surgery Inflammation
This compound has been evaluated for its potential to treat ocular inflammation and pain following cataract surgery. A common alternative for this indication is the nonsteroidal anti-inflammatory drug (NSAID) ketorolac (B1673617).
Data Presentation
Table 3: Comparison of this compound and Ketorolac for Post-Cataract Surgery Inflammation
| Parameter | This compound Ophthalmic Suspension, 3% | Ketorolac Ophthalmic Solution | Source(s) |
| Mechanism of Action | Selective Glucocorticoid Receptor Agonist (SEGRA) | Cyclo-oxygenase (COX) Inhibitor (NSAID) | [1][8] |
| Key Efficacy Outcomes | Reduction of postoperative inflammation and pain | Reduction of postoperative inflammation and pain | [9][10] |
| Clinical Trial Identifier | NCT01591655 | NCT00524264 | [10][11] |
| Primary Efficacy Endpoints (NCT01591655) | Treatment of postoperative inflammation and pain | Treatment of inflammation and pain | [10][11] |
| Reported Efficacy (Ketorolac) | Significantly improved summed inflammation score and ocular pain relief (32% vs 17% for vehicle) | - | [9] |
| Clearing of Anterior Chamber Inflammation (Ketorolac) | - | 53% vs 26% for vehicle at 2 weeks | [9] |
| Pain Score of Zero (Ketorolac) | - | 72% vs 40% for vehicle | [9] |
Experimental Protocols
For the this compound ophthalmic suspension trial (NCT01591655):
-
Study Design: A clinical study to compare the safety and efficacy of this compound ophthalmic suspension, 3% with its vehicle for the treatment of postoperative inflammation and pain following cataract surgery.[10]
-
Inclusion Criteria: Candidates for routine, uncomplicated cataract surgery with a potential postoperative pinhole Snellen visual acuity of at least 20/200 in the study eye and with Grade 2 or higher anterior chamber cells on postoperative day 1.[10]
For the Ketorolac ophthalmic solution trial (NCT00524264):
-
Study Design: A 16-day study to evaluate the safety and efficacy of ketorolac eye drops for the treatment of inflammation and pain associated with cataract surgery.[11]
-
Intervention: Ophthalmic drops administered twice daily pre- and post-operation, and six doses on the day of surgery.[11]
Logical Relationship
Caption: Logical flow of treatment for post-cataract surgery inflammation.
References
- 1. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 3 Randomized Study of Efficacy and Safety of a Dexamethasone Intracanalicular Insert in Patients With Allergic Conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. karger.com [karger.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Topical corticosteroids in atopic dermatitis: Recent research reassures that they are safe and effective in the medium term - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical appraisal of ophthalmic ketorolac in treatment of pain and inflammation following cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Approves Ketorolac for Cataract Surgery Pain, Inflammation [medscape.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
comparing the cost-effectiveness of Mapracorat with standard therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Mapracorat with standard therapies for inflammatory conditions such as atopic dermatitis, allergic conjunctivitis, and post-operative ocular inflammation. Due to the limited public availability of late-phase clinical trial data for this compound, a definitive quantitative cost-effectiveness analysis is not yet possible. However, by synthesizing available preclinical and clinical findings and comparing them with the established efficacy, safety, and cost of standard treatments, we can construct a qualitative assessment of this compound's potential value proposition.
Introduction to this compound
This compound is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA). It is designed to retain the anti-inflammatory benefits of traditional corticosteroids while potentially reducing the associated side effects.[1] The mechanism of action involves selective binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes. This selectivity is hypothesized to result in a better safety profile, particularly concerning side effects like skin atrophy and increased intraocular pressure.[2]
Comparative Efficacy and Safety
Preclinical studies and early-phase clinical trials have suggested that this compound has comparable efficacy to potent corticosteroids.
Atopic Dermatitis: In a completed Phase 2 clinical trial (NCT01359787), this compound ointment was evaluated for the treatment of atopic dermatitis.[3][4] While specific efficacy data from this trial are not publicly available, preclinical studies and the mechanism of action suggest an anti-inflammatory effect comparable to existing topical corticosteroids. Standard therapies for atopic dermatitis range from over-the-counter emollients to potent topical corticosteroids and calcineurin inhibitors. Systematic reviews of topical corticosteroids have shown that their efficacy in treating atopic dermatitis increases with potency.[5] For instance, a meta-analysis of 12 randomized controlled trials (RCTs) involving 2,224 children showed that 65% of participants responded to topical corticosteroids compared to 32% for vehicle or moisturizer.[6]
Allergic Conjunctivitis: A completed Phase 2 clinical trial (NCT01289431) investigated this compound for allergic conjunctivitis. Animal models have shown that this compound can reduce the clinical signs of allergic conjunctivitis, including eosinophil infiltration and the expression of pro-inflammatory chemokines, to a similar extent as dexamethasone (B1670325).[2] A key differentiating factor is that this compound appeared to be more effective than dexamethasone at inducing apoptosis in conjunctival eosinophils.[2] Standard treatments for allergic conjunctivitis include topical antihistamines, mast cell stabilizers, and corticosteroids like loteprednol (B1675157) and prednisolone (B192156). Systematic reviews suggest that topical antihistamines and mast cell stabilizers are effective for symptom relief compared to placebo.[7][8]
Post-Operative Ocular Inflammation: this compound has been studied in Phase 3 trials (NCT01591655, NCT01298752) for inflammation and pain following cataract surgery.[9][10][11][12] A significant potential advantage of this compound in this indication is its reduced propensity to increase intraocular pressure (IOP) compared to traditional corticosteroids like dexamethasone, a critical safety concern in post-operative care.[2] A systematic review and meta-analysis comparing standard (e.g., prednisolone acetate (B1210297) 1%, dexamethasone 0.1%) and soft (e.g., fluorometholone (B1672912) 0.1%, loteprednol etabonate 0.5%) topical steroids after cataract surgery found comparable effects on anterior chamber inflammation, visual acuity, and IOP.[13][14]
Cost Comparison of Standard Therapies
The following tables provide an overview of the approximate costs of standard therapies for the conditions this compound is intended to treat. Prices can vary significantly based on the pharmacy, location, and insurance coverage.
Table 1: Cost of Topical Therapies for Atopic Dermatitis
| Drug Class | Generic Name | Brand Name(s) | Approximate Cost (per tube/jar) |
| High-Potency Corticosteroid | Clobetasol Propionate 0.05% | Clobex, Temovate | $21 - $340 (60g tube)[15][16][17][18][19] |
| Calcineurin Inhibitor | Pimecrolimus 1% | Elidel | $80 - $244 (30g tube)[20][21][22][23][24] |
| Calcineurin Inhibitor | Tacrolimus (B1663567) 0.1% | Protopic | $81 - $235 (30g tube)[25][26][27][28][29] |
Table 2: Cost of Ophthalmic Suspensions for Allergic Conjunctivitis and Post-Operative Inflammation
| Drug Class | Generic Name | Brand Name(s) | Approximate Cost (per bottle) |
| Corticosteroid | Loteprednol Etabonate 0.5% | Lotemax | $38 - $245 (5mL bottle)[30][31][32][33] |
| Corticosteroid | Prednisolone Acetate 1% | Pred Forte | $25 - $118 (5mL bottle)[1][34][35][36][37] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not fully public. However, based on the information available from clinical trial registries and preclinical publications, we can outline the general methodologies used.
General Protocol for Preclinical Ocular Allergy Model (Guinea Pig):
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OVA).
-
Allergen Challenge: Allergic conjunctivitis is induced by topical application of OVA to the conjunctival sac.
-
Treatment: this compound or a comparator (e.g., dexamethasone) is administered topically at various concentrations and time points relative to the allergen challenge.
-
Efficacy Assessment: Clinical signs (e.g., redness, swelling, discharge) are scored. Conjunctival tissue is collected for histological analysis of eosinophil infiltration and for measuring the expression of inflammatory mediators (chemokines, cytokines) via RT-PCR or ELISA. Eosinophil apoptosis is assessed using TUNEL staining.[2]
General Protocol for Phase 3 Post-Cataract Surgery Inflammation Trial (e.g., NCT01591655):
-
Patient Population: Patients undergoing routine, uncomplicated cataract surgery.[9][11]
-
Intervention: Patients are randomized to receive either this compound ophthalmic suspension (e.g., 3%) or a vehicle control.[9][11]
-
Primary Outcome Measures:
-
Follow-up: Patients are evaluated at multiple time points post-surgery (e.g., day 1, 8, 15).[9]
-
Safety Assessment: Includes monitoring of intraocular pressure and other adverse events.[9]
Visualizing the Science
To better understand the context of this compound's development and application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
References
- 1. Buy Prednisolone Acetate 1% Ophthalmic Suspension 10 ml Online | Fetch Pet Rx [fetchpetrx.com]
- 2. This compound, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Atopic Dermatitis || Eczema | Study 15616 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. Topical corticosteroids for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review and Meta-analysis Comparing Topical Corticosteroids With Vehicle/Moisturizer in Childhood Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical treatments for seasonal allergic conjunctivitis: systematic review and meta-analysis of efficacy and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting a Topical Treatment for Seasonal Allergic Conjunctivitis | AAFP [aafp.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound Ophthalmic Suspension, 3% for the Treatment of Ocular Inflammation Following Cataract Surgery | Clinical Research Trial Listing [centerwatch.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aao.org [aao.org]
- 14. The Efficacy and Safety of Standard versus Soft Topical Steroids after Cataract Surgery: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goodrx.com [goodrx.com]
- 16. Amazon Pharmacy: CLOBETASOL PROPIONATE 0.05 % CREAM [pharmacy.amazon.com]
- 17. costplusdrugs.com [costplusdrugs.com]
- 18. wellrx.com [wellrx.com]
- 19. goodrx.com [goodrx.com]
- 20. drugs.com [drugs.com]
- 21. Pimecrolimus (Elidel Cream) Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 22. Elidel (pimecrolimus): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 23. super.com [super.com]
- 24. Pimecrolimus 2025 Prices, Coupons & Savings Tips - GoodRx [goodrx.com]
- 25. goodrx.com [goodrx.com]
- 26. northwestpharmacy.com [northwestpharmacy.com]
- 27. costplusdrugs.com [costplusdrugs.com]
- 28. Tacrolimus Prices (September 2025), Coupons & Savings Tips - GoodRx [goodrx.com]
- 29. How much does tacrolimus cost without insurance? | PharmacyChecker.com [pharmacychecker.com]
- 30. Amazon Pharmacy: LOTEPREDNOL ETABONATE 0.5 % OPTH SUSP [pharmacy.amazon.com]
- 31. drugs.com [drugs.com]
- 32. rx.com [rx.com]
- 33. blinkhealth.com [blinkhealth.com]
- 34. chewy.com [chewy.com]
- 35. drugs.com [drugs.com]
- 36. rx.com [rx.com]
- 37. Prednisolone Acetate 1% Ophthalmic Suspension 5 Ml For Pets | Giant Eagle Pet Pharmacy [gianteaglepetrx.com]
Validating Mapracorat's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Mapracorat, a non-steroidal selective glucocorticoid receptor agonist (SEGRA), has emerged as a promising anti-inflammatory agent with a potentially improved safety profile compared to traditional glucocorticoids. This guide provides an objective comparison of this compound's performance with the classical glucocorticoid, dexamethasone, and delves into the validation of its mechanism of action, drawing upon experimental data and the logical application of findings from relevant knockout models.
Core Mechanism of Action: A Dual Approach to Inflammation Control
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Its mechanism is characterized by a dual action: the transrepression of pro-inflammatory transcription factors and the upregulation of specific anti-inflammatory proteins. This contrasts with traditional glucocorticoids, which primarily act via transrepression but are also associated with a broader range of transactivation-mediated side effects.
A key differentiator for this compound is its unique ability to upregulate RelB, an anti-inflammatory member of the NF-κB family, offering a novel pathway for resolving inflammation.[1] Additionally, similar to conventional glucocorticoids, this compound induces the expression of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1), a critical negative regulator of inflammatory signaling pathways.[2][3]
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound, several key experimental workflows are employed. These workflows are crucial for understanding its engagement with the GR and its downstream effects on inflammatory signaling cascades.
References
- 1. This compound, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of this compound, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapracorat: A Comparative Analysis of a Novel SEGRA's Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potency of Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), against established anti-inflammatory compounds. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective assessment of this compound's performance.
Quantitative Comparison of Anti-Inflammatory Potency
The anti-inflammatory potency of this compound has been evaluated in various in vitro models, primarily in comparison to the widely used corticosteroid, dexamethasone (B1670325). The following tables summarize the half-maximal inhibitory concentration (IC50) values for the suppression of key inflammatory mediators.
| Table 1: Inhibition of Pro-Inflammatory Cytokines in Human Ocular Cells | |||
| Cell Type | Inflammatory Mediator | This compound IC50 (nM) | Dexamethasone IC50 (nM) |
| Human Conjunctival Fibroblasts (HConF) | Eotaxin-1 | 1.0 ± 0.1 | 4.7 ± 1.6 |
| Eotaxin-3 | 0.9 ± 0.3 | 1.8 ± 0.7 | |
| RANTES | 1.0 ± 0.5 | 2.4 ± 0.6 | |
| IL-6 | 1.2 ± 0.4 | 7.0 ± 2.2 | |
| MCP-1 | 0.3 ± 0.3 | 8.0 ± 3.3 | |
| IL-8 | 2.4 ± 7.7 | 10.7 ± 4.4 | |
| Human Conjunctival Epithelial Cells (HConEpiC) | Eotaxin-3 | 2.0 ± 1.2 | 16.1 ± 12.9 |
| IL-6 | 7.2 ± 3.9 | 11.8 ± 2.5 | |
| MCP-1 | 3.0 ± 0.04 | 1.0 ± 0.1 | |
| RANTES | 2.7 ± 1.0 | 14.2 ± 7.5 | |
| CTACK | 3.1 ± 1.8 | 8.6 ± 7.0 | |
| IL-8 | 3.0 ± 1.8 | 11.9 ± 8.5 | |
| ICAM-1 | 0.56 ± 0.27 | 0.75 ± 0.36 | |
| Human Corneal Epithelial Cells (HCEpiC) - Hyperosmolar Model | IL-6 | 0.97 | 0.38 |
| IL-8 | 85 | 15 |
Data presented as mean ± standard error of the mean (SEM) where available. Data is sourced from studies on human conjunctival and corneal cells.[1]
Experimental Protocols
The data presented above was generated using the following methodologies:
Inhibition of Cytokine Release in Human Conjunctival Fibroblasts and Epithelial Cells
-
Cell Culture: Primary human conjunctival fibroblasts (HConF) and human conjunctival epithelial cells (HConEpiC) were cultured in appropriate growth media.
-
Inflammatory Challenge: Cells were stimulated with a combination of interleukin-4 (IL-4) or interleukin-13 (IL-13) and tumor necrosis factor-alpha (TNF-α) to induce the release of pro-inflammatory cytokines and chemokines.
-
Drug Treatment: Cells were co-treated with varying concentrations of this compound or dexamethasone.
-
Quantification of Inflammatory Mediators: The concentration of cytokines and chemokines in the cell culture supernatant was measured using Luminex multiplex bead technology. Intercellular Adhesion Molecule 1 (ICAM-1) expression in cell lysates was also quantified.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1][2]
Inhibition of Cytokine Release in a Hyperosmolar Model of Dry Eye
-
Cell Culture: Human corneal epithelial cells (HCEpiC) were cultured under normal osmotic conditions and then exposed to a hyperosmolar medium to mimic the inflammatory conditions of dry eye disease.
-
Drug Treatment: Cells were treated with this compound or dexamethasone in the hyperosmolar medium.
-
Quantification of Inflammatory Mediators: The release of IL-6 and IL-8 into the culture medium was quantified.
-
IC50 Determination: IC50 values were calculated based on the inhibition of cytokine release at different drug concentrations.[3]
Signaling Pathways and Mechanism of Action
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms involve the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Glucocorticoids, including this compound, interfere with this pathway primarily through transrepression, where the activated glucocorticoid receptor (GR) binds to and inhibits the activity of NF-κB.[4][5][6][][8][9] Interestingly, this compound has also been shown to upregulate RelB, a component of the alternative NF-κB pathway, which can have anti-inflammatory effects.[10]
NF-κB signaling pathway and this compound's inhibitory action.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory process. It involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors like AP-1. This results in the expression of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Glucocorticoids can inhibit the MAPK pathway at various levels, contributing to their anti-inflammatory effects. This compound has been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK pathway.[3][11][12][13][14][15]
MAPK signaling pathway and this compound's inhibitory action.
Comparison with Other Anti-Inflammatory Compounds
While direct head-to-head quantitative comparisons of this compound with a wide range of corticosteroids in various inflammatory models are limited, general potency and mechanisms can be compared.
-
Dexamethasone: As the data above indicates, this compound demonstrates comparable, and in some instances, superior potency to dexamethasone in inhibiting the release of specific cytokines in ocular inflammation models.[1][3]
-
Budesonide and Mometasone (B142194): These are potent synthetic corticosteroids often used for localized treatment of inflammatory conditions like asthma and allergic rhinitis.[1][2][18][19][20][21][22][23][24][25] They share the same general mechanism of action as other glucocorticoids, involving the modulation of NF-κB and MAPK pathways. A study in canine and murine cells showed this compound to have similar efficacy to mometasone furoate in inhibiting TNF-α secretion.
Conclusion
This compound is a potent selective glucocorticoid receptor agonist with demonstrated anti-inflammatory activity. In in vitro ocular inflammation models, it shows comparable or greater potency than dexamethasone in inhibiting a range of pro-inflammatory cytokines. Its mechanism of action aligns with that of traditional corticosteroids, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While more extensive comparative data against a broader range of corticosteroids in diverse inflammatory models would be beneficial, the existing evidence suggests that this compound is a highly potent anti-inflammatory compound.
References
- 1. Articles [globalrx.com]
- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]
- 18. Mometasone - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 20. What Does Mometasone Topical Do? [synapse.patsnap.com]
- 21. m.youtube.com [m.youtube.com]
- 22. drugs.com [drugs.com]
- 23. What is Budesonide used for? [synapse.patsnap.com]
- 24. [The antiinflammatory effect of budesonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. atsjournals.org [atsjournals.org]
Safety Operating Guide
Proper Disposal of Mapracorat: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Mapracorat are paramount to ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified with specific health hazards, requiring careful handling to prevent exposure.[1] Always consult the Safety Data Sheet (SDS) before working with this compound.
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following personal protective equipment to minimize exposure:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: An impervious lab coat or other protective clothing.[1]
-
Respiratory Protection: A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[1]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area.[1] An accessible safety shower and eyewash station are essential in the immediate work area.[1]
This compound: Key Chemical and Safety Data
The following table summarizes essential quantitative and safety information for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₆F₄N₂O₂ | [1] |
| Molecular Weight | 462.48 g/mol | [1] |
| CAS Number | 887375-26-0 | [1] |
| GHS Hazard Statements | H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. | [1] |
| GHS Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulation. | [1] |
| Storage Temperature | Powder: -20°C | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials), and cleaning materials from spills, must be treated as hazardous waste.
-
Use Designated Waste Containers: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The container label should include:
-
The words "Hazardous Waste"
-
The name "this compound"
-
The associated hazard symbols (e.g., health hazard)
-
The date of accumulation
-
2. Handling Spills:
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For powder spills, carefully sweep or vacuum the material to avoid dust formation.
-
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal of Clean-up Materials: All contaminated cleaning materials must be collected and disposed of as hazardous waste, as described in Step 1.[1]
3. Disposal of Empty Containers:
-
Initial Cleaning: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Final Disposal: After thorough rinsing and removal or defacing of the original label, the decontaminated container can be disposed of in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.
4. Final Disposal of Hazardous Waste:
-
Adherence to Regulations: The ultimate disposal of the collected this compound waste must be conducted in strict accordance with all local, state, and federal regulations.[1]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
This compound Signaling Pathway and Disposal Workflow
To further aid in understanding the context of this compound's use and the logical flow of its disposal, the following diagrams are provided.
Caption: A workflow diagram for the safe disposal of this compound.
Caption: The signaling pathway of this compound's anti-inflammatory action.[2]
References
Safeguarding Researchers: A Comprehensive Guide to Handling Mapracorat
For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is necessary to mitigate exposure. The following table summarizes the required safety measures.
| Control Type | Recommendation | Details |
| Engineering Controls | Adequate Ventilation | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][2] |
| Safety Shower & Eyewash | Ensure a readily accessible safety shower and eyewash station are available.[2] | |
| Personal Protective Equipment (PPE) | Eye Protection | Wear safety goggles with side-shields.[2] |
| Hand Protection | Wear protective gloves.[2] The specific type of glove should be selected based on the solvent used and breakthrough time. | |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat.[2] | |
| Respiratory Protection | A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[2] |
Safe Handling and First Aid Procedures
Strict adherence to handling protocols is crucial to prevent accidental exposure. In the event of exposure, immediate and appropriate first aid is essential.
Precautions for Safe Handling: [1][2]
-
Avoid contact with eyes, skin, and clothing.
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Store in a locked-up area.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately wash the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do so. Promptly seek medical attention.[1][2] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[1] |
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste, systematic procedures must be followed to contain the substance and protect personnel and the environment.
Accidental Release Measures: [1]
-
Evacuate: Evacuate personnel to safe areas.
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Clean-up: For liquid spills, absorb with a non-combustible, inert material (e.g., sand, diatomite). For solid spills, carefully sweep or vacuum the material.[3] Collect all waste in a suitable, labeled container for disposal.
-
Decontaminate: Clean the contaminated surface thoroughly to remove any residual material.[3]
Disposal Plan: All this compound waste must be treated as chemical waste and disposed of in accordance with local, regional, and national regulations.[2][3]
-
Waste Collection: Collect unused or expired this compound in a clearly labeled, sealed container.[3]
-
Container Decontamination: Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste.[3][4]
-
Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[3][5]
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps for handling and disposing of this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
